2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6-4-7-8(5-6)2-3-9;/h4-5,9H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKHDQXTDXHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-63-2, 1006469-41-5 | |
| Record name | 1H-Pyrazole-1-ethanol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole moiety is a common scaffold in a wide array of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a hydroxyethyl group at the N1 position and subsequent formation of a hydrochloride salt can modulate the compound's physicochemical properties, such as solubility and bioavailability, making it a valuable intermediate for further synthetic transformations in the pursuit of novel therapeutic agents.
This technical guide provides a comprehensive overview of a viable and accessible synthetic pathway to this compound. It is designed to offer researchers and scientists not just a set of instructions, but a deeper understanding of the chemical principles and experimental considerations that underpin the synthesis.
Strategic Approach to Synthesis
The synthesis of the target compound can be logically divided into three primary stages:
-
Formation of the 4-methylpyrazole core: This initial step involves the construction of the heterocyclic ring, which serves as the foundation of the molecule.
-
N-alkylation of 4-methylpyrazole: This crucial step introduces the 2-hydroxyethyl side chain at the N1 position of the pyrazole ring.
-
Formation of the hydrochloride salt: The final step involves the conversion of the synthesized alcohol into its more stable and often more soluble hydrochloride salt.
This guide will detail a robust and widely applicable laboratory-scale synthesis for each of these stages.
Part 1: Synthesis of the 4-Methylpyrazole Core
While several methods exist for the synthesis of 4-methylpyrazole, the Knorr pyrazole synthesis remains a classic and highly effective approach, particularly in a research laboratory setting.[1][2] This method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of 4-methylpyrazole, a suitable starting material is a β-ketoaldehyde or its synthetic equivalent.
A plausible and accessible route begins with the reaction of propionaldehyde with triethyl orthoformate to produce 1,1-diethoxypropane. This is then reacted to form 1,1,3,3-tetraethoxy-2-methylpropane, which upon reaction with hydrazine, yields 4-methylpyrazole.[3]
Reaction Scheme for 4-Methylpyrazole Synthesis:
Caption: Synthesis of the 4-methylpyrazole core.
Part 2: N-Alkylation to Synthesize 2-(4-Methyl-1H-pyrazol-1-YL)ethanol
The introduction of the 2-hydroxyethyl group onto the pyrazole nitrogen is most commonly achieved via N-alkylation with a suitable electrophile. A standard and effective method involves the reaction of 4-methylpyrazole with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base.[4] The base deprotonates the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that subsequently displaces the halide from the electrophile.
Causality in Experimental Choices:
-
Choice of Base: A strong base such as sodium hydride (NaH) is often employed to ensure complete deprotonation of the pyrazole, driving the reaction to completion. The use of a strong base also minimizes side reactions.
-
Choice of Solvent: An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents can dissolve the pyrazole and the pyrazolate salt, and they do not interfere with the strong base.
-
Reaction Temperature: The reaction is typically performed at room temperature to elevated temperatures to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.
Detailed Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-Methylpyrazole | 82.11 | - | ≥98% |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | ~0.92 | 60% |
| 2-Chloroethanol | 80.51 | 1.197 | ≥99% |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 0.944 | ≥99.8% |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Saturated aqueous Sodium Bicarbonate | - | - | - |
| Brine (Saturated aqueous NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry.
-
Dissolve 4-methylpyrazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrazolate anion. Hydrogen gas evolution will be observed.
-
Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Methyl-1H-pyrazol-1-YL)ethanol.
Purification:
The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Reaction Workflow:
Caption: Workflow for the N-alkylation of 4-methylpyrazole.
Part 3: Formation of this compound
The conversion of the synthesized alcohol to its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the alcohol with hydrogen chloride, which can be introduced as a gas or as a solution in an appropriate solvent.
Detailed Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 2-(4-Methyl-1H-pyrazol-1-YL)ethanol | 126.16 | Purified |
| Anhydrous Diethyl Ether | 74.12 | Anhydrous |
| Hydrogen Chloride (2.0 M solution in diethyl ether) | 36.46 | 2.0 M |
Procedure:
-
Dissolve the purified 2-(4-Methyl-1H-pyrazol-1-YL)ethanol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to yield this compound as a white solid.
Self-Validating System:
The success of the synthesis can be validated at each stage through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediate and the final product. The 1H NMR spectrum of this compound is expected to show characteristic peaks for the pyrazole ring protons, the methyl group, and the two methylene groups of the hydroxyethyl side chain, with potential downfield shifts due to protonation.
-
Melting Point Analysis: To determine the purity of the final crystalline product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the protonated pyrazole.
Conclusion
This technical guide outlines a reliable and adaptable synthetic pathway for the preparation of this compound. By providing a detailed rationale for the experimental choices and a step-by-step protocol, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described methods are based on well-established chemical principles and can be readily implemented in a standard laboratory setting.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
-
El-Sayed, G. A., & El-Gazzar, A. B. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904. [Link]
- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
-
Hassan, A. S., et al. (2021). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 11(1), 22176. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
Kumar, V., & Aggarwal, R. (2022). A short review on synthesis of pyrazole derivatives & their properties. International Journal of Creative Research Thoughts, 10(4). [Link]
- Paladin Labs (Barbados) Inc. (2006). Process for the preparation of ultrapure 4-methylprazole. WO2006115626A2.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.
-
Sánchez-Migallón, A., et al. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Sundberg, R. J. (2007).
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride
Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride, a heterocyclic compound of interest to the pharmaceutical and chemical research sectors. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] A thorough understanding of a compound's physicochemical properties is a foundational requirement in the drug development process, influencing everything from formulation design to bioavailability and stability.[3][4] This document outlines the critical analytical methodologies and the scientific rationale behind them, offering researchers a robust guide to generating a complete characterization profile for this and similar active pharmaceutical ingredients (APIs).
Introduction and Strategic Importance
The characterization of an Active Pharmaceutical Ingredient (API) is the systematic process of defining its physical and chemical properties.[5][6] For novel molecules like this compound, this process is not merely a data-gathering exercise; it is a critical step that informs all subsequent stages of research and development. Properties such as solubility, solid-state form, purity, and stability are interconnected variables that dictate the viability of a drug candidate.[3] A comprehensive profile enables scientists to design effective formulations, predict in vivo behavior, and establish critical quality attributes for manufacturing and regulatory compliance.
This guide is structured to walk a researcher through the logical sequence of characterization, from establishing basic identity to performing in-depth spectroscopic and solid-state analysis. Each section explains not only the "how" but the "why" behind the experimental choices, reflecting an experience-driven approach to API characterization.
Compound Identity and Molecular Structure
Establishing the unequivocal identity of the molecule is the first principle of physicochemical characterization. This involves confirming its structure, molecular formula, and associated identifiers.
Molecular Structure
The chemical structure of this compound is depicted below. The molecule consists of a 4-methylpyrazole ring N-substituted with an ethanol group, present as a hydrochloride salt.
Caption: Chemical structure of this compound.
Key Identifiers
All quantitative and identifying data should be compiled for easy reference.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-methyl-1H-pyrazol-1-yl)ethanol;hydrochloride | - |
| CAS Number | 1609395-63-2 | [7] |
| Molecular Formula | C₆H₁₁ClN₂O | [7] |
| Molecular Weight | 162.62 g/mol | Calculated |
| Free Base Formula | C₆H₁₀N₂O | [8] |
| Free Base MW | 126.16 g/mol | [8] |
Core Physicochemical Properties
This section details the fundamental properties that govern the compound's behavior in both laboratory and physiological environments.
Appearance and Solubility
Visual appearance is a simple but important qualitative checkpoint. Solubility is paramount as it directly influences bioavailability and the design of liquid formulations.
-
Appearance: A white to off-white crystalline solid. This should be confirmed by visual inspection.
-
Solubility: The presence of the hydrochloride salt and the ethanol group suggests good aqueous solubility. This must be quantified experimentally.
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the solubility of the compound in key solvents (e.g., water, pH 7.4 phosphate buffer, ethanol).
-
Method Rationale: The shake-flask method (or a miniaturized version) is the gold standard, ensuring that equilibrium is reached between the dissolved and undissolved solid.
-
Procedure:
-
Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium.
-
Centrifuge the resulting suspension to pellet the excess solid.
-
Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Dilute the filtrate with a suitable solvent and quantify the concentration using a validated analytical method, such as HPLC-UV (see Section 4.4).
-
System Validation: A standard curve of the compound in the same solvent must be prepared to ensure accurate quantification. The experiment should be run in triplicate to ensure reproducibility.
-
| Property | Method | Expected Outcome |
| Appearance | Visual Inspection | White to off-white solid |
| Aqueous Solubility | Shake-Flask HPLC-UV | > 10 mg/mL (Hypothesized) |
| Solubility in pH 7.4 Buffer | Shake-Flask HPLC-UV | > 10 mg/mL (Hypothesized) |
Thermal Properties (Melting Point)
The melting point is a crucial indicator of purity and provides information about the solid-state characteristics of the material. Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than a simple melting point apparatus.[5]
Protocol 2: Melting Point Determination by DSC
-
Objective: To determine the melting point and thermal profile of the compound.
-
Method Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endotherm indicates the melting of a pure crystalline substance.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is typically reported as the onset or peak of the melting endotherm.
-
System Validation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) prior to analysis.
-
Spectroscopic and Chromatographic Analysis
This suite of techniques is used to confirm the molecular structure and determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[3][6] Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: Will confirm the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. Expected signals would correspond to the pyrazole ring protons, the methyl group, the two methylene groups of the ethanol chain, and the hydroxyl proton.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6][9] Key expected absorptions include O-H stretching from the alcohol, C-H stretching from alkyl and aromatic groups, and C=N/C=C stretching from the pyrazole ring.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The spectrum should show a clear molecular ion peak corresponding to the free base (C₆H₁₀N₂O).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical compounds.[5] A well-developed method can separate the main compound from any impurities arising from synthesis or degradation.
Caption: A typical workflow for purity analysis by reverse-phase HPLC.
Protocol 3: Purity Determination by RP-HPLC
-
Objective: To determine the purity of the compound and identify any related impurities.
-
Method Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A gradient method is used to ensure elution of compounds with a wide range of polarities. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the basic pyrazole compound.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Prepare the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks are present.
-
Inject the sample and acquire the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. Purity is typically reported as % Area.
-
System Validation: System suitability is confirmed by ensuring the main peak has a theoretical plate count >2000 and a tailing factor between 0.8 and 1.5.
-
Solid-State Characterization
The solid-state form of an API can significantly impact its stability, dissolution rate, and manufacturability.[5][10] It is crucial to determine if the material is crystalline or amorphous and to assess its thermal stability.
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for analyzing the solid-state nature of a material.[3] A crystalline material will produce a distinct diffraction pattern of sharp peaks, while an amorphous material will produce a broad halo. This pattern serves as a fingerprint for a specific crystalline form (polymorph).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[5] It is used to assess thermal stability and determine the presence of residual solvents or water. For a hydrochloride salt, TGA can indicate the temperature at which decomposition or loss of HCl begins.
Conclusion
The comprehensive physicochemical characterization of this compound is an indispensable step in its development for any scientific application. By systematically applying the methodologies outlined in this guide—spanning identity, purity, thermal analysis, solubility, and solid-state properties—researchers can build a robust data package. This package not only ensures the quality and consistency of the material but also provides the foundational knowledge required for intelligent formulation design, process development, and successful translation from the laboratory to advanced applications.
References
- API Characteriz
- Physical and Chemical Characteriz
- API Physical & Chemical Characterization.
- This compound, 95.0%, 10g. SciSupplies.
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. APL.
- Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical, Biological and Physical Sciences.
- Chemical Name : 2-(4-Methyl-1H-pyrazol-1-yl)ethanol.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. This compound, 95.0%, 10g [scisupplies.eu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jpsbr.org [jpsbr.org]
- 10. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
Spectroscopic Characterization of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectral characterization of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this heterocyclic compound. Understanding the spectral signature of a molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide will provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.
The hydrochloride salt of 2-(4-methyl-1H-pyrazol-1-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules. Its structural integrity is crucial for the desired downstream applications. This guide will not only present the anticipated spectral data but will also delve into the rationale behind the experimental choices and data interpretation, empowering the reader to confidently characterize this molecule.
Molecular Structure and Its Spectroscopic Implications
To effectively interpret the spectral data, a clear understanding of the molecular structure is essential. The structure of this compound features a 4-methyl-substituted pyrazole ring attached via a nitrogen atom to an ethanol side chain. The hydrochloride salt form implies the protonation of a basic site, most likely one of the nitrogen atoms of the pyrazole ring, which will have a noticeable effect on the spectral data, particularly in NMR.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole H-3 | ~7.5 - 8.0 | Singlet (s) | 1H | Located on the pyrazole ring, deshielded by the aromatic system and adjacent nitrogen. |
| Pyrazole H-5 | ~7.3 - 7.8 | Singlet (s) | 1H | Also on the pyrazole ring, with a chemical shift similar to H-3. |
| N-CH₂ (Ethanol) | ~4.2 - 4.5 | Triplet (t) | 2H | Methylene group attached to the pyrazole nitrogen, deshielded by the nitrogen and adjacent to another CH₂ group. |
| O-CH₂ (Ethanol) | ~3.8 - 4.1 | Triplet (t) | 2H | Methylene group attached to the hydroxyl group, deshielded by the oxygen and adjacent to the N-CH₂ group. |
| Pyrazole-CH₃ | ~2.0 - 2.3 | Singlet (s) | 3H | Methyl group attached to the pyrazole ring. |
| OH | Variable | Broad Singlet (br s) | 1H | Chemical shift is dependent on concentration, temperature, and solvent. |
| NH⁺ | Variable | Broad Singlet (br s) | 1H | Proton on the protonated pyrazole nitrogen; its signal may be broad and its chemical shift highly variable. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, especially for exchangeable protons (OH and NH⁺).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3 | ~135 - 140 | Aromatic carbon adjacent to two nitrogen atoms. |
| Pyrazole C-5 | ~125 - 130 | Aromatic carbon adjacent to one nitrogen atom. |
| Pyrazole C-4 | ~105 - 110 | Aromatic carbon bearing the methyl group. |
| N-CH₂ (Ethanol) | ~50 - 55 | Carbon attached to the pyrazole nitrogen. |
| O-CH₂ (Ethanol) | ~58 - 62 | Carbon attached to the hydroxyl group. |
| Pyrazole-CH₃ | ~10 - 15 | Methyl carbon attached to the aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.
-
Reference: TMS or the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 (broad) | O-H (Alcohol) | Stretching |
| 3200 - 2800 (broad) | N-H⁺ (Ammonium salt) | Stretching |
| 3000 - 2850 | C-H (Alkyl) | Stretching |
| ~3100 | C-H (Aromatic) | Stretching |
| ~1600, ~1475 | C=C, C=N (Pyrazole ring) | Ring stretching |
| ~1260 | C-O (Alcohol) | Stretching |
| ~1100 | C-N (Alkyl-Aryl) | Stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺): The mass spectrum in positive ion mode should show a prominent peak corresponding to the protonated free base [C₇H₁₂N₂O + H]⁺ at m/z 141.10.
-
Key Fragmentation Patterns: Pyrazoles can undergo characteristic fragmentation, including the loss of HCN or N₂.[1] The ethanol side chain may also fragment.
Figure 2: Proposed ESI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow to obtain a good signal.
-
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust method for its structural confirmation and purity assessment. By understanding the expected spectral features and the underlying principles of each technique, researchers can confidently identify this important synthetic intermediate. The protocols outlined in this guide provide a solid foundation for obtaining high-quality spectral data. It is important to note that the presented spectral data are based on established principles and data from analogous structures, and experimental verification is always recommended.
References
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]
-
Supporting information for - The Royal Society of Chemistry. Available at: [Link]
-
Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem. Available at: [Link]
-
Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists - FLORE. Available at: [Link]
-
2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem. Available at: [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. Available at: [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. Available at: [Link]
-
(PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3 - ResearchGate. Available at: [Link]
-
2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR] - SpectraBase. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available at: [Link]
-
Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
-
Organic Communications-SI - ACG Publications. Available at: [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]
-
2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chloro-phen-yl)meth-yl]malononitrile. Available at: [Link]
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed. Available at: [Link]
Sources
An In-depth Technical Guide to 2-(4-Methyl-1H-pyrazol-1-yl)ethanol (CAS 1006469-41-5): A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, the strategic use of well-defined molecular scaffolds is paramount. While the quest for novel bioactive compounds often focuses on complex final products, the importance of their constituent building blocks cannot be overstated. This guide provides a comprehensive technical overview of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol (CAS 1006469-41-5), a heterocyclic alcohol that serves as a critical intermediate in the synthesis of a wide array of functional molecules. For researchers and drug development professionals, understanding the characteristics and synthetic utility of such building blocks is essential for the rational design and efficient execution of synthetic campaigns targeting novel therapeutic agents and functional materials. This document will delve into the known chemical and physical properties of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol, its synthesis, and its potential applications as a versatile precursor in organic synthesis.
Molecular Identity and Physicochemical Properties
2-(4-Methyl-1H-pyrazol-1-yl)ethanol is a substituted pyrazole derivative characterized by a methyl group at the 4-position of the pyrazole ring and an ethanol substituent at the 1-position.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1006469-41-5 | |
| Chemical Name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol | |
| Molecular Formula | C6H10N2O | |
| Molecular Weight | 126.16 g/mol | |
| Appearance | Not specified in publicly available data | |
| Solubility | Not specified in publicly available data | |
| Boiling Point | Not specified in publicly available data | |
| Melting Point | Not specified in publicly available data |
Diagram 1: Chemical Structure of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol
Caption: 2D structure of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol.
Synthesis and Spectroscopic Characterization
While specific, detailed synthetic procedures for 2-(4-Methyl-1H-pyrazol-1-yl)ethanol are not extensively published in peer-reviewed literature, its structure suggests a straightforward synthetic route. A plausible and commonly employed method for the synthesis of N-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Pathway
A likely synthetic approach would involve the reaction of 4-methyl-1H-pyrazole with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, under basic conditions.
Diagram 2: Proposed Synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol
Caption: A potential synthetic route to 2-(4-Methyl-1H-pyrazol-1-yl)ethanol.
Expected Spectroscopic Data
For structural confirmation, the following spectroscopic signatures would be anticipated:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the pyrazole ring protons, the methyl group protons, the methylene protons of the ethanol side chain, and the hydroxyl proton. The chemical shifts and coupling patterns would be characteristic of the proposed structure.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum would display six unique carbon signals corresponding to the carbons of the pyrazole ring, the methyl group, and the ethanol side chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).
Potential Applications in Organic Synthesis
The true value of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of a reactive hydroxyl group and a stable, aromatic pyrazole core provides multiple avenues for further chemical modification.
Elaboration of the Hydroxyl Group
The primary alcohol functionality is a key handle for a variety of chemical transformations:
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a wide range of functional groups and the modulation of physicochemical properties such as lipophilicity and metabolic stability.
-
Oxidation: Oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic manipulations, including reductive amination and amide bond formation.
-
Halogenation: Conversion of the alcohol to a halide (e.g., via an Appel or Mitsunobu reaction) would provide an electrophilic center for nucleophilic substitution reactions.
The Pyrazole Core as a Pharmacophore
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its key features include:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, and in the case of a tautomerizable pyrazole, as a hydrogen bond donor.
-
Aromatic Stacking: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with biological targets.
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation.
By incorporating 2-(4-Methyl-1H-pyrazol-1-yl)ethanol into a larger molecular framework, medicinal chemists can leverage these favorable properties to design novel compounds with potential therapeutic activity.
Diagram 3: Potential Synthetic Utility of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol
Caption: Synthetic pathways from 2-(4-Methyl-1H-pyrazol-1-yl)ethanol.
Conclusion: A Building Block with Untapped Potential
While 2-(4-Methyl-1H-pyrazol-1-yl)ethanol (CAS 1006469-41-5) may not be a biologically active compound in its own right, its value as a synthetic intermediate is significant. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications in the synthesis of more complex and potentially bioactive molecules. For researchers engaged in the design and synthesis of novel compounds, a thorough understanding of such versatile building blocks is an indispensable tool in the molecular architect's toolkit. The strategic incorporation of the 2-(4-methyl-1H-pyrazol-1-yl)ethyl moiety offers a reliable and efficient means to introduce a valuable pharmacophore, paving the way for the discovery of next-generation therapeutics and functional materials.
References
-
Angene Chemical. 2-(4-METHYL-1H-PYRAZOL-1-YL)ETHANOL. [Link]
A Technical Guide to the Mechanism of Action of Pyrazole Derivatives in Biological Systems
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in diverse molecular interactions have led to its incorporation into a wide array of clinically significant therapeutic agents.[2][4][5] This technical guide provides an in-depth exploration of the core mechanisms through which pyrazole derivatives exert their pharmacological effects. We will dissect their roles as highly specific enzyme inhibitors, potent receptor modulators, and key regulators of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic principles, field-proven experimental insights, and practical methodologies to facilitate further innovation in this dynamic area of pharmacology.
The Pyrazole Scaffold: A Foundation for Pharmacological Diversity
The chemical properties of the pyrazole ring—its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and the potential for substitution at multiple positions—make it an ideal framework for designing molecules that can precisely fit into the binding sites of biological targets.[5][6] This adaptability has been leveraged to develop drugs for a wide range of diseases, including inflammatory conditions, cancer, erectile dysfunction, and metabolic disorders.[2][7] Understanding the specific mechanisms of action is paramount to optimizing drug design and developing next-generation therapeutics with improved efficacy and safety profiles. This guide will focus on three primary modalities of action: enzyme inhibition, receptor antagonism, and kinase modulation in cell signaling.
Mechanism I: Precision Enzyme Inhibition
Many pyrazole derivatives achieve their therapeutic effect by selectively inhibiting the activity of specific enzymes. This inhibition is often highly specific, allowing for targeted intervention in pathological pathways while minimizing off-target effects.
Cyclooxygenase-2 (COX-2) Selective Inhibition
The most well-known example of a pyrazole-based enzyme inhibitor is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[8][9]
Causality of Mechanism: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10][11] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[11] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.[9]
Celecoxib's diaryl-substituted pyrazole structure is engineered for selectivity.[8] A key feature is its polar sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme but not in COX-1.[9][10] This structural difference allows Celecoxib to selectively block COX-2, thereby reducing the synthesis of inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic doses.[9][11][12]
Quantitative Data: COX Isoform Selectivity
| Compound | Target Kinase | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 / COX-2 | ~15 µM | ~0.04 µM | ~375 |
| Indomethacin | COX-1 / COX-2 | ~0.025 µM | ~0.6 µM | ~0.04 |
Note: IC50 values are approximate and can vary based on assay conditions. The data illustrates the principle of selectivity.
Signaling Pathway: Prostaglandin Synthesis
Caption: COX-2 selective inhibition by Celecoxib.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the IC50 value of a test compound (e.g., a novel pyrazole derivative) against human recombinant COX-2.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), heme, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), 96-well microplate, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound and a known inhibitor (e.g., Celecoxib) in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Add the diluted test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the colorimetric/fluorescent probe to each well.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately begin kinetic reading of the plate in a microplate reader at the appropriate wavelength over a set period (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phosphodiesterase Type 5 (PDE5) Inhibition
The pyrazole derivative Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[13][14][15]
Causality of Mechanism: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[13][14] This relaxation is mediated by nitric oxide (NO), which stimulates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[16] cGMP acts as a second messenger, leading to decreased intracellular calcium and smooth muscle relaxation, allowing blood to flow into the penis.[13] The action of cGMP is terminated by PDE5, which hydrolyzes it.[14][16]
Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[13] By binding to the active site of PDE5, Sildenafil prevents the degradation of cGMP.[13][15] This leads to elevated cGMP levels in the corpus cavernosum during sexual stimulation (when NO is released), enhancing and prolonging smooth muscle relaxation and facilitating an erection.[16]
Signaling Pathway: NO/cGMP-Mediated Vasodilation
Caption: Sildenafil's inhibition of PDE5 in the NO/cGMP pathway.
Mechanism II: Receptor Antagonism and Inverse Agonism
Pyrazole derivatives can also be designed to bind to cell surface receptors, blocking the action of endogenous ligands.
Cannabinoid Receptor 1 (CB1) Inverse Agonism
Rimonabant, a 1,5-diarylpyrazole, was the first selective CB1 receptor antagonist/inverse agonist to be clinically developed.[17][18]
Causality of Mechanism: The endocannabinoid system (ECS) is a key regulator of appetite, energy balance, and mood.[18][19] Endocannabinoids like anandamide and 2-AG activate CB1 receptors, which are densely expressed in the brain and peripheral tissues, promoting food intake and fat storage.[19][20][21]
Rimonabant was designed to block these effects.[21] It binds to the CB1 receptor, preventing endocannabinoids from activating it.[19] This blockade in brain regions like the hypothalamus reduces appetite.[20] In peripheral tissues such as fat cells, it can decrease lipogenesis (fat storage).[20][21] The term "inverse agonist" is often used because, in addition to blocking agonists, Rimonabant can reduce the basal constitutive activity of the receptor. Although withdrawn from the market due to psychiatric side effects, its mechanism of action provides a crucial framework for understanding the therapeutic potential of modulating the ECS.[20]
Structure-activity relationship (SAR) studies have been crucial in this field, identifying key structural requirements for potent and selective CB1 antagonism, such as a p-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[22][23]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a CB1 receptor competitive binding assay.
Mechanism III: Kinase Inhibition in Cellular Signaling
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, particularly for cancer therapy.[1][24][25] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[1]
Causality of Mechanism: Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. The pyrazole ring is particularly effective as a "hinge-binding" moiety, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the enzyme.[26][27] This interaction anchors the inhibitor in the ATP-binding pocket, blocking the kinase's ability to phosphorylate its downstream targets and thereby interrupting the aberrant signaling pathway.
Numerous FDA-approved pyrazole-based kinase inhibitors exemplify this mechanism, including:
-
Ruxolitinib: A selective inhibitor of Janus kinases (JAK1 and JAK2) used to treat myelofibrosis.[26]
-
Crizotinib: An inhibitor of ALK, ROS1, and MET kinases for certain types of non-small cell lung cancer.[28]
-
Encorafenib: A BRAF kinase inhibitor for BRAF-mutated melanoma.[4]
Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Indication |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | Myelofibrosis |
| Crizotinib | ALK | ~24 nM | Non-Small Cell Lung Cancer |
| Encorafenib | BRAF (V600E) | ~0.3 nM | Melanoma |
| Erdafitinib | FGFR | ~1-3 nM | Urothelial Carcinoma |
Source: Data compiled from multiple sources including[1][4][24][26]. Values are approximate.
Signaling Pathway: BRAF/MAPK Pathway Inhibition
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
Conclusion and Future Outlook
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its ability to be tailored for high-affinity, selective interactions with a diverse range of biological targets—from enzyme active sites to receptor binding pockets—is nearly unparalleled. The mechanisms detailed in this guide, including selective enzyme inhibition and potent modulation of receptors and kinases, highlight the chemical versatility and pharmacological significance of this heterocyclic core. Future research will undoubtedly continue to leverage the pyrazole framework, employing advanced techniques like structure-based drug design and fragment-based screening to develop next-generation medicines with even greater precision and fewer side effects.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Sildenafil - Wikipedia. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (URL: )
-
[Mode of action of sildenafil] - PubMed. (URL: [Link])
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (URL: [Link])
-
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB 1 /CB 2 Receptor Interaction - MDPI. (URL: [Link])
-
What is Rimonabant used for? - Patsnap Synapse. (URL: [Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: [Link])
-
The mechanism of action of sildenafil and its subsequent potential... - ResearchGate. (URL: [Link])
-
Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (URL: [Link])
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
- WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists - Google P
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
-
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (URL: [Link])
-
Design, Synthesis, and Bioactivity of Pyrazole Acid Derivatives as Endothelin Receptor Antagonists - PubMed. (URL: [Link])
-
Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation - MDPI. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: [Link])
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed Central. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
-
Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate. (URL: [Link])
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed. (URL: [Link])
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC - NIH. (URL: [Link])
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (URL: [Link])
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (URL: [Link])
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 16. droracle.ai [droracle.ai]
- 17. mdpi.com [mdpi.com]
- 18. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is Rimonabant used for? [synapse.patsnap.com]
- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Pyrazole Derivatives in Organic Solvents
A Senior Application Scientist's Perspective on Methodologies and Underlying Principles
Disclaimer: This guide addresses the core principles of organic solvent solubility for pyrazole-containing compounds. Due to a lack of specific public data for 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride, this document will utilize the well-characterized parent compound, 1H-pyrazole , as a representative model. The experimental protocols and theoretical discussions herein are broadly applicable to substituted pyrazoles and are designed to empower researchers in drug development with a robust framework for solubility assessment.
Introduction: Solubility as a Critical Determinant in Pharmaceutical Development
The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability, influencing bioavailability, formulation design, and ultimate therapeutic efficacy.[1] A vast majority of potential drug candidates exhibit poor solubility, presenting significant challenges to their clinical translation.[2] Pyrazole derivatives, a prominent class of heterocyclic compounds, are integral to numerous therapeutic agents due to their diverse biological activities.[3][4] However, their solubility can be highly variable, necessitating a thorough understanding for process chemistry and formulation.[5][6]
This guide provides a comprehensive overview of the factors governing the solubility of pyrazole-based compounds in organic solvents. It offers both theoretical insights and practical, field-proven methodologies for accurate solubility determination, aimed at researchers, chemists, and formulation scientists.
Physicochemical Properties of the Model Compound: 1H-Pyrazole
To understand the solubility behavior of 1H-pyrazole, a baseline of its key physicochemical properties is essential. These parameters dictate the nature and strength of its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂ | [3] |
| Molecular Weight | 68.08 g/mol | [3] |
| Physical State | Colorless to pale yellow crystalline solid | [3][7] |
| Melting Point | 67-70 °C | [7] |
| Boiling Point | 186-188 °C | [7] |
| pKb | 11.5 (weak base) | [7] |
1H-pyrazole's structure, featuring both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen), allows for complex interactions. Its aromatic five-membered ring contributes to a degree of non-polar character.[3]
Solubility Profile of 1H-Pyrazole in Organic Solvents
The solubility of pyrazole and its derivatives is highly dependent on the nature of the solvent.[5] The principle of "like dissolves like" is a primary determinant of this behavior.
Qualitative Solubility Overview:
| Solvent Class | Representative Solvents | Observed Solubility of 1H-Pyrazole | Rationale for Interaction |
| Polar Protic | Ethanol, Methanol | Good | Hydrogen bonding between the solvent's hydroxyl group and the pyrazole's nitrogen atoms is the dominant interaction.[3][5] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | Dipole-dipole interactions between the polar solvent and the pyrazole ring are significant.[5] |
| Non-Polar Aprotic | Cyclohexane, Petroleum Ether | Limited to Moderate | Van der Waals forces are the primary mode of interaction. Solubility is often temperature-dependent.[7] |
| Halogenated | Dichloromethane (CH₂Cl₂) | Good | Favorable dipole-dipole interactions contribute to good solubility.[5] |
It is a common characteristic for many pyrazole derivatives to have limited water solubility.[5] The solubility in organic solvents, however, tends to be significantly better.[3] For many pyrazole derivatives, solubility in organic solvents often increases with temperature.[5]
Key Factors Influencing Solubility: A Mechanistic View
The solubility of a pyrazole derivative is a multifactorial property governed by both its intrinsic characteristics and the properties of the solvent.[6]
-
Molecular Structure and Substituents: The nature of the functional groups attached to the pyrazole ring is critical. Lipophilic (non-polar) substituents will generally decrease aqueous solubility and enhance solubility in non-polar organic solvents. Conversely, polar groups can increase aqueous solubility.[6]
-
Intermolecular Forces: Strong intermolecular forces within the crystal lattice of the solid, such as extensive hydrogen bonding, require more energy to overcome, potentially leading to lower solubility.[6]
-
Solvent Polarity: The polarity of the solvent dictates its ability to solvate the pyrazole molecule. A good solvent will have a polarity that is complementary to that of the solute.
-
Temperature: For most solid solutes, solubility is an endothermic process, meaning that solubility increases as the temperature rises.[5][8]
Visualizing Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces at play when a pyrazole derivative is dissolved in different classes of organic solvents.
Caption: Dominant intermolecular forces between a pyrazole solute and various solvent classes.
Experimental Protocol for Thermodynamic Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for measuring the equilibrium (or thermodynamic) solubility of a compound.[9] This protocol provides a robust framework for this determination.
Objective: To determine the equilibrium solubility of a pyrazole derivative in a selected organic solvent at a specific temperature.
Materials:
-
Analyte (e.g., 1H-pyrazole)
-
Selected organic solvent (HPLC grade or higher)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid pyrazole compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]
-
Dispense a precise volume of the chosen organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the solution has reached equilibrium. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved pyrazole derivative.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask solubility determination method.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of pyrazole derivatives in organic solvents is indispensable for successful drug development. This guide has outlined the fundamental principles governing solubility and provided a detailed, actionable protocol for its experimental determination. While 1H-pyrazole was used as a model, the concepts and methodologies are directly translatable to more complex, substituted pyrazole APIs like this compound. For novel compounds, computational methods are also emerging as a valuable tool for early-stage solubility prediction, complementing experimental data to accelerate the development timeline.[2]
References
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ChemicalBook. (n.d.). Pyrazole.
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
- ResearchGate. (2025). Solubility studies of the synthesized compounds in different solvents.
- PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.
- PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- PubChem. (n.d.). 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid.
- Pharmaffiliates. (n.d.). Chemical Name : 2-(4-Methyl-1H-pyrazol-1-yl)ethanol.
- NIH. (n.d.). Pyrazol-1-yl-methanol. PubChem.
- PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol.
- NIH. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC.
- PMC. (n.d.). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K.
Sources
- 1. rheolution.com [rheolution.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole | 288-13-1 [chemicalbook.com]
- 8. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
stability and storage conditions for 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride
An In-depth Technical Guide on the Stability and Storage of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block integral to synthetic chemistry and drug discovery. The integrity and purity of this reagent are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive analysis of the compound's stability profile, outlining the critical factors that influence its degradation. We will explore the scientific rationale behind optimal storage conditions, present detailed handling protocols, and offer a framework for conducting stability assessments. The information herein is designed to equip researchers with the necessary knowledge to preserve the quality of this compound, ensuring its efficacy in research and development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. As a hydrochloride salt, it is expected to be a crystalline solid with increased solubility in polar solvents compared to its free base form.
| Property | Value | Source |
| Chemical Name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol | [1] |
| CAS Number | 1006469-41-5 (for free base) | [1] |
| Molecular Formula | C₆H₁₀N₂O (for free base) | [1] |
| Molecular Weight | 126.16 g/mol (for free base) | [1] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Form | Hydrochloride Salt | User-specified topic |
Note: The molecular formula and weight listed are for the free base. The hydrochloride salt will have a correspondingly higher molecular weight (approx. 162.62 g/mol ) and may exhibit different physical properties, such as melting point and solubility.
Intrinsic Stability Profile and Degradation Pathways
The stability of this compound is governed by its molecular structure, which features a substituted pyrazole ring and a primary alcohol functional group. While generally stable under normal conditions, its integrity can be compromised by several environmental factors.[2][3]
Susceptibility to Moisture (Hygroscopicity)
The most significant factor affecting the stability of this compound is its hygroscopic nature, a characteristic common to many amine hydrochloride salts.[2]
-
Mechanism of Action : The presence of the hydrochloride salt readily attracts and absorbs atmospheric moisture. This can lead to physical changes such as clumping or deliquescence, which complicates accurate weighing and handling.
-
Causality : Absorbed water can act as a medium for potential hydrolytic degradation, although the ether and C-N bonds in the structure are relatively stable. More critically, moisture can catalyze reactions with other atmospheric components or impurities.
-
Consequence : Failure to protect the compound from moisture is the primary cause of sample degradation over time.
Thermal Stability
The compound is stable at controlled room and refrigerated temperatures. However, exposure to elevated temperatures can induce thermal decomposition.
-
Mechanism of Action : High thermal energy can break the weaker bonds within the molecule, leading to fragmentation.
-
Hazardous Decomposition Products : In the event of a fire or extreme heating, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]
Photostability
Heterocyclic aromatic systems, such as the pyrazole ring, can be susceptible to photodegradation upon exposure to ultraviolet (UV) or high-energy visible light.
-
Mechanism of Action : Light energy can promote electrons to higher energy states, leading to the formation of reactive species that can undergo rearrangement, dimerization, or oxidation. The sodium salt of a related pyrazole derivative, Metamizole, is known to be unstable in the presence of light.[5]
-
Consequence : To ensure long-term stability, particularly for analytical standards or archival samples, protection from light is a critical precautionary measure.
Chemical Incompatibilities
To prevent unintended reactions and degradation, this compound should be stored away from incompatible materials.
-
Strong Oxidizing Agents : The pyrazole ring and the primary alcohol can be oxidized, compromising the molecular structure.[3][4]
-
Strong Bases : Contact with strong bases will deprotonate the hydrochloride salt, liberating the free base and potentially initiating other reactions.
-
Acids : While it is a hydrochloride salt, contact with other strong acids should be avoided.[2]
Visualization: Factors Influencing Stability
The following diagram illustrates the key environmental factors that can compromise the integrity of the compound.
Caption: Key environmental factors affecting the stability of the compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system for maintaining the compound's quality.
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life and preserving the purity of the material.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Controlled room temperature (20-25°C) or refrigeration (2-8°C) is suitable. | Prevents thermal degradation. |
| Atmosphere | Keep container tightly closed.[2][3] For long-term storage (>1 year), store in a desiccator. | Minimizes exposure to atmospheric moisture due to the compound's hygroscopic nature.[2] |
| Light | Store in an amber or opaque container in a dark location (e.g., a cabinet). | Protects against potential photodegradation.[5] |
| Inert Gas | For high-purity reference standards, consider backfilling the container with an inert gas like argon or nitrogen. | Provides the ultimate protection against atmospheric moisture and oxygen. |
Safe Handling Procedures
Proper handling ensures both personnel safety and compound integrity.
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles.[2][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[2]
-
Dispensing : Avoid generating dust when handling the solid. Use appropriate tools (spatulas) for weighing and transferring.
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3]
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[2]
Experimental Protocol: Stability Assessment Workflow
For GxP environments or long-term studies, validating the stability of a specific batch is crucial. The following protocol outlines a forced degradation study.
Objective
To identify potential degradation products and determine the stability of this compound under accelerated stress conditions.
Methodology
-
Time-Zero Analysis (Control) :
-
Obtain a pristine sample of the compound.
-
Characterize it thoroughly:
-
Purity Assay : Use a validated HPLC-UV method to determine the initial purity (as % area).
-
Appearance : Record the physical appearance (e.g., white crystalline solid).
-
Water Content : Measure using Karl Fischer titration.
-
-
-
Application of Stress Conditions :
-
Aliquot the sample into several vials.
-
Expose the vials to a matrix of stress conditions:
-
Thermal : 60°C in a calibrated oven.
-
Humidity : 40°C / 75% Relative Humidity (RH) in a stability chamber.
-
Photolytic : Expose to a controlled light source (ICH Q1B guidelines).
-
Acidic : Dissolve in 0.1 M HCl and heat gently.
-
Basic : Dissolve in 0.1 M NaOH and heat gently.
-
Oxidative : Dissolve in a dilute solution of H₂O₂.
-
-
-
Analysis at Time Points :
-
At predetermined intervals (e.g., 24, 48, 72 hours), remove a vial from each stress condition.
-
Neutralize the acidic and basic solutions before analysis.
-
Analyze each stressed sample using the same HPLC-UV method from Step 1.
-
-
Data Interpretation :
-
Compare the chromatograms of the stressed samples to the time-zero control.
-
Calculate the percentage degradation by observing the decrease in the main peak area.
-
Identify the formation of any new peaks, which represent degradation products. A mass spectrometer (LC-MS) can be used for structural elucidation of these impurities.
-
Workflow Visualization
Caption: Experimental workflow for a forced degradation stability study.
Conclusion
The chemical integrity of this compound is robust when appropriate precautions are taken. The primary threats to its stability are atmospheric moisture and, to a lesser extent, light and elevated temperatures. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound in a tightly sealed, opaque container in a cool and dry environment—researchers can significantly extend its shelf-life and ensure the validity of their experimental results.
References
-
Vertex AI Search Result[2] : SAFETY DATA SHEET. This source indicates that related pyrazole compounds are stable under normal conditions but are hygroscopic and should be protected from moist air or water. It recommends storage in a well-ventilated place with the container tightly closed.
- CymitQuimica: Safety Data Sheet - 4-METHYL-1H-PYRAZOLE HCL. (2024-12-19). This SDS confirms stability under recommended storage conditions and lists conditions to avoid as heat, sparks, open flames, and exposure to moisture. It also notes incompatibility with strong oxidizing agents. [Link: Provided search result URL]
- PubChem: 2-(1H-Pyrazol-4-yl)ethanol. This entry provides basic chemical and physical properties for a related pyrazole structure. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4293604]
- Fisher Scientific: SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. This document highlights moisture sensitivity for a pyrazole derivative and recommends storage in a dry, cool, well-ventilated place under an inert atmosphere. [Link: Provided search result URL]
- Echemi: Buy 2-(1h-pyrazol-4-yl)ethanol from Conier Chem&Pharma Limited. This commercial listing provides basic physicochemical characteristics for the free base form of a related compound. [Link: Provided search result URL]
- Fisher Scientific: SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride. This SDS lists hazardous decomposition products for a hydrochloride salt of a pyrazole derivative, including hydrogen chloride gas. [Link: Provided search result URL]
- MDPI: (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. This article provides context on the use of pyrazole moieties in developing medicinal scaffolds. [Link: https://www.mdpi.com/1422-8599/2019/4/M1075]
- PubMed Central: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). This article describes the synthesis and characterization of various pyrazole-containing heterocycles, illustrating their importance in medicinal chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152295/]
- Fluorochem: 2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid. This product page lists chemical properties for a complex pyrazole derivative. [Link: Provided search result URL]
- FUJIFILM Wako: SAFETY DATA SHEET - 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This document provides standard handling and safety precautions for a complex pyrazole derivative. [Link: Provided search result URL]
- Pharmaffiliates: Chemical Name : 2-(4-Methyl-1H-pyrazol-1-yl)ethanol. This commercial listing provides the CAS number, molecular formula, and molecular weight for the free base of the target compound. [Link: https://www.pharmaffiliates.com/en/2-4-methyl-1h-pyrazol-1-yl-ethanol]
- Wikipedia: Metamizole. This article notes that the sodium salt form of Metamizole, a pyrazolone derivative, is unstable in the presence of light. [Link: https://en.wikipedia.org/wiki/Metamizole]
- BMC Chemistry: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. This research article details synthetic methods for pyrazole derivatives. [Link: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-021-00765-y]
- Acta Crystallographica Section E: 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chloro-phen-yl)meth-yl]malononitrile. This structural report provides information on the conformation of a pyrazole derivative. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961285/]
- PubMed: 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties.... This abstract highlights the use of pyrazole derivatives in studying neuroinflammation. [Link: https://pubmed.ncbi.nlm.nih.gov/31883979/]
- PubMed: N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. This abstract describes the synthesis and biological evaluation of pyrazole derivatives. [Link: https://pubmed.ncbi.nlm.nih.gov/20573423/]
- Vulcanchem: 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol. This product page mentions that a related pyrazole derivative shows decomposition above 200°C. [Link: Provided search result URL]
Sources
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Ascendancy of a Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has firmly established itself as one such "privileged scaffold".[1][2][3] Its remarkable versatility and ability to modulate a wide array of biological targets have led to a surge in the number of pyrazole-containing drugs approved by the FDA in the last decade.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the significant biological activities of substituted pyrazoles, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The unique physicochemical properties of the pyrazole core, including its aromaticity, capacity for hydrogen bonding, and metabolic stability, contribute to its success in drug design.[4][5] The presence of this moiety in blockbuster drugs such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, underscores its therapeutic and commercial importance.[2][3] This guide will explore the multifaceted pharmacological profile of substituted pyrazoles, with a focus on their applications in oncology, infectious diseases, inflammation, and neurology.
Anticancer Activities: Targeting the Hallmarks of Malignancy
Substituted pyrazoles have emerged as a prominent class of compounds in the development of targeted cancer therapies.[6][7] Their ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis has led to the discovery of numerous potent anticancer agents.[8]
A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[4][9] Many pyrazole-containing drugs, including ibrutinib, ruxolitinib, and axitinib, are kinase inhibitors that have been approved for the treatment of various cancers.[1] These compounds often function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that drive tumor growth. For instance, some pyrazole derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[9] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[10]
Furthermore, certain substituted pyrazoles have demonstrated the ability to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[10] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
The antiproliferative activity of novel pyrazole derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.
Table 1: Anticancer Activity of Selected Substituted Pyrazoles
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-pyrazole hybrid 163 | HepG-2 | 12.22 | |
| Triazole-pyrazole hybrid 163 | HCT-116 | 14.16 | |
| Triazole-pyrazole hybrid 163 | MCF-7 | 14.64 | |
| Pyrazole-oxindole derivative | Various | Not specified | [11] |
| Benzofuran-pyrazole hybrid | Various | Not specified | [11] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 | 3.12 | [12] |
| Ferrocene-pyrazole hybrid 47c | HL60 | 6.81 | [12] |
| Pyrazole-based azole 17a | A549 | 4.47 µg/mL | [12] |
| Pyrazole-based azole 17b | A549 | 3.46 µg/mL | [12] |
Antimicrobial Activities: A Scaffold to Combat Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Substituted pyrazoles have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[13][14]
The antimicrobial mechanism of action for pyrazole derivatives can vary. Some compounds have been found to inhibit essential microbial enzymes, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis.[11] Notably, several aniline-derived pyrazole compounds have shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), two of the most challenging hospital-acquired pathogens.[1] Trifluoromethyl phenyl-substituted pyrazoles have also been identified as potent inhibitors of drug-resistant bacteria, with the ability to eradicate biofilms of S. aureus and Enterococcus faecalis.[4]
The in vitro antimicrobial efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Substituted Pyrazoles
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [13][15] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [13][15] |
| Compound 2 | Aspergillus niger | 1 | [13][15] |
| Pyrazole-thiophene hybrids | Various bacteria | Not specified | [16] |
Anti-inflammatory Activities: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disease. Substituted pyrazoles have a long history in the development of anti-inflammatory drugs, with celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[2][17]
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[17] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, which has a protective role in the gastrointestinal tract, pyrazole-based drugs can offer a more favorable side-effect profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[17]
Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other inflammatory pathways, such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[18]
Table 3: Anti-inflammatory Activity of Selected Substituted Pyrazoles
| Compound/Derivative | Assay | Potency (ED50 or IC50) | Reference |
| Methoxy-substituted hybrid 143a | Carrageenan-induced rat paw edema | 62.61 µmol/kg | |
| Methoxy-substituted hybrid 143c | Carrageenan-induced rat paw edema | 55.83 µmol/kg | |
| Methoxy-substituted hybrid 143e | Carrageenan-induced rat paw edema | 58.49 µmol/kg | |
| Pyrazole moiety 132b | COX-2 inhibition | IC50 = 3.5 nM | |
| Pyrazole-based derivative 133 | Carrageenan-induced rat paw edema | ED50 = 0.8575 mmol/kg |
Neuroprotective and Analgesic Activities: A Frontier in Neurological Drug Discovery
The therapeutic potential of substituted pyrazoles extends to the central nervous system, where they have shown promise as neuroprotective and analgesic agents.[19][20] The development of effective treatments for neurodegenerative diseases and chronic pain remains a significant challenge, and pyrazoles offer a versatile scaffold for the design of novel drug candidates.[19]
The neuroprotective effects of certain pyrazole derivatives are attributed to their anti-inflammatory and antioxidant properties.[20][21] By mitigating neuroinflammation and oxidative stress, which are key pathological features of many neurological disorders, these compounds can help protect neurons from damage and death.[20][22] For instance, some pyrazoles have been shown to ameliorate neuroinflammation by regulating the NF-κB/TNF-α/ROS pathway.[20]
In the context of pain management, pyrazole analogs have demonstrated antinociceptive effects, which may be mediated through the activation of opioid receptors or the blockage of acid-sensing ion channels.[23]
Experimental Protocols
General Procedure for the Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes a common method for synthesizing pyrazoles through the cyclization of chalcones with hydrazine hydrate.
-
Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in a suitable solvent (e.g., methanol). A catalytic amount of a base (e.g., methanolic NaOH) is added, and the mixture is stirred at room temperature or under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11] The resulting chalcone is then isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate.[11]
-
Pyrazole Formation: The synthesized chalcone (1 mmol) is dissolved in a solvent such as glacial acetic acid or ethanol. An excess of hydrazine hydrate (e.g., 4 mmol) is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated pyrazole derivative is collected by filtration, washed with water, and purified by recrystallization.
General Procedure for Vilsmeier-Haack Formylation of Pyrazoles
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto a pyrazole ring, typically at the C4 position.[6][13]
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) under anhydrous conditions.[13]
-
Formylation Reaction: The pyrazole substrate is dissolved in a minimal amount of an anhydrous solvent (e.g., DMF or dichloromethane) and added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[13] The reaction mixture is then stirred at room temperature or heated until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction is carefully quenched by pouring it onto crushed ice.[13] The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the formylated pyrazole, which can be further purified by chromatography.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[2][3] Cell viability is expressed as a percentage relative to the untreated control.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10][18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[4]
-
Serial Dilution: Perform serial dilutions of the test pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.[10][14]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[14]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][14]
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][15]
-
Reaction Mixture Preparation: In a 96-well plate, combine a buffer (e.g., Tris-HCl, pH 8.0), hematin, and the COX-2 enzyme solution.[1]
-
Inhibitor Addition: Add various concentrations of the test pyrazole derivative or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[1]
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding a chromogenic substrate (e.g., TMPD) and arachidonic acid.[1]
-
Absorbance Measurement: Monitor the rate of change in absorbance at a specific wavelength (e.g., 590 nm) to determine the enzyme activity.[1] The percentage of inhibition is calculated relative to the control, and the IC50 value is determined.
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.[8][23]
-
Cell Culture: Culture a neuronal cell line (e.g., Neuro-2A or SK-N-SH) in a suitable medium.[8][17]
-
Compound Pre-treatment: Treat the cells with different concentrations of the test pyrazole derivative for a specified period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or amyloid-β peptide, to induce cell death.[8][17]
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay.[8]
-
Evaluation of Neuroprotection: An increase in cell viability in the compound-treated groups compared to the neurotoxin-only treated group indicates a neuroprotective effect.
Visualization of Key Concepts
Generalized Synthetic Pathway to Substituted Pyrazoles
Caption: A generalized workflow for the synthesis of substituted pyrazoles from chalcones.
Mechanism of Action: Kinase Inhibition by Pyrazole Derivatives
Caption: Competitive inhibition of a protein kinase by a pyrazole-based drug.
Structure-Activity Relationship (SAR) Insights
Caption: A conceptual diagram illustrating key structure-activity relationships for substituted pyrazoles.
Conclusion and Future Perspectives
The substituted pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and privileged core for the development of a diverse range of therapeutic agents. Its broad spectrum of biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, highlights its continued importance in drug discovery. The ongoing exploration of novel synthetic methodologies and the elucidation of detailed structure-activity relationships will undoubtedly lead to the discovery of new pyrazole-based drugs with enhanced potency, selectivity, and safety profiles. As our understanding of the molecular basis of disease deepens, the adaptability of the pyrazole nucleus will ensure its enduring role in addressing unmet medical needs.
References
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
-
Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a - SciSpace. [Link]
-
“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
-
Anti-inflammatory and Antimicrobial Activities of Novel Pyrazole Analogues - PubMed. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]
-
Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. preprints.org [preprints.org]
- 16. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. ijirt.org [ijirt.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Aromaticity: A Technical Review of Synthetic Routes for N-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted pyrazole motif is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs and promising clinical candidates.[1][2][3] Its remarkable versatility stems from the ability of the N1-substituent to profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this privileged scaffold. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the elegance and efficiency of cycloaddition approaches, and navigate the landscape of modern transition-metal-catalyzed N-functionalization. Beyond a mere recitation of protocols, this guide offers insights into the causality behind experimental choices, empowering researchers to make informed decisions in their own synthetic endeavors.
Introduction: The Enduring Legacy of the N-Substituted Pyrazole
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[2][3][4] The strategic introduction of a substituent at the N1-position serves as a powerful tool for medicinal chemists to fine-tune a compound's therapeutic potential. This has led to the development of drugs spanning a wide range of indications, including anti-inflammatory agents like celecoxib, anticancer therapies, and kinase inhibitors.[1][3] The enduring relevance of this scaffold necessitates a thorough understanding of the synthetic methodologies available for its construction.
The Classical Approach: Condensation of Hydrazines with 1,3-Dicarbonyl Compounds
The reaction of a hydrazine with a 1,3-dicarbonyl compound, famously known as the Knorr pyrazole synthesis, represents one of the most fundamental and widely employed methods for constructing the pyrazole core.[5][6][7][8][9][10][11]
The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
The reaction proceeds via an acid-catalyzed condensation mechanism.[5][7] Initially, one of the nitrogen atoms of the hydrazine attacks a carbonyl group of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine (or hydrazone) intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the issue of regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazoles.[3][12] The outcome is often dictated by the electronic and steric nature of the substituents on the dicarbonyl compound. For instance, in the reaction of an aryl-alkyl β-diketone with a substituted hydrazine, the hydrazine preferentially attacks the more electrophilic alkyl carbonyl, leading to the regioisomer with the aryl group at the 5-position as the major product.[3]
To address this, researchers have explored various strategies to enhance regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve the regioselectivity in favor of one isomer.[12]
The Paal-Knorr Synthesis
A related method, the Paal-Knorr synthesis, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[13][14][15][16][17] While primarily used for pyrrole synthesis, variations of this reaction using hydrazines can also lead to pyrazole derivatives.
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
This protocol is a representative example of the Knorr pyrazole synthesis.
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The choice of ethanol as a solvent is common for this reaction as it readily dissolves both reactants.
-
A catalytic amount of glacial acetic acid (0.1 mL) is added to the mixture. The acid catalyzes the condensation reaction.
-
The reaction mixture is refluxed for 2 hours. Heating provides the necessary activation energy for the reaction to proceed to completion.
-
After cooling to room temperature, the solvent is removed under reduced pressure. This step isolates the crude product.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product. Chromatography is a standard method for purifying organic compounds.
Building the Ring with Precision: [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer an elegant and often highly regioselective route to N-substituted pyrazoles. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).
1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes
The reaction of a diazo compound with an alkyne is a powerful method for the synthesis of pyrazoles.[18][19] This reaction can often be performed under catalyst-free conditions simply by heating the reactants.[18] The regioselectivity of this cycloaddition is a key advantage, providing a direct route to specifically substituted pyrazoles.[20]
Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.
Other Cycloaddition Strategies
Variations of the [3+2] cycloaddition strategy exist, including the reaction of nitrile imines with alkenes or alkynes, and the use of sydnones as 1,3-dipoles.[20][21] These methods provide access to a diverse range of polysubstituted pyrazoles with excellent control over regiochemistry.[21][22]
Modern Approaches: Transition-Metal-Catalyzed N-Functionalization
For the synthesis of N-aryl and certain N-alkyl pyrazoles, transition-metal-catalyzed cross-coupling reactions have become indispensable tools. These methods offer broad substrate scope and functional group tolerance.
N-Arylation of Pyrazoles
The direct N-arylation of a pre-formed pyrazole ring is a highly efficient strategy.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a workhorse in medicinal chemistry for the formation of C-N bonds. It can be effectively applied to the N-arylation of pyrazoles using aryl halides or triflates.
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, provides another viable route for N-arylation, often under milder conditions than traditional protocols.[23]
-
Cobalt-Catalyzed Arylation: More recently, cobalt-catalyzed methods for the directed C-H arylation of N-aryl pyrazoles have emerged as a powerful tool for late-stage functionalization.[24][25]
A transition-metal-free approach for the N-arylation of pyrazoles using diaryliodonium salts has also been developed, offering a rapid and mild alternative.[26]
N-Alkylation of Pyrazoles
While classical methods for N-alkylation often suffer from poor regioselectivity, modern approaches have sought to address this challenge.[27] Catalyst-free Michael additions of pyrazoles to activated alkenes can provide N1-alkylated products with high regioselectivity.[28]
Accelerating Discovery: The Role of Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[29][30][31][32] Many of the classical and modern methods for N-substituted pyrazole synthesis can be significantly enhanced through the use of microwave assistance.[29][30][33] This "green chemistry" approach is particularly attractive in a drug discovery setting where rapid library synthesis is crucial.
A Greener Path Forward: Direct Synthesis from Primary Amines
A notable recent development is the direct synthesis of N-substituted pyrazoles from primary amines, bypassing the need for often hazardous and unstable hydrazine starting materials.[34][35] This innovative approach involves a one-pot reaction of a primary amine, a 1,3-dicarbonyl compound, and an aminating agent, offering a more sustainable and efficient route to this important class of heterocycles.[34]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Knorr Synthesis | Condensation of hydrazines and 1,3-dicarbonyls | Readily available starting materials, well-established | Potential for regioisomeric mixtures, sometimes harsh conditions |
| [3+2] Cycloaddition | Reaction of 1,3-dipoles with dipolarophiles | High regioselectivity, mild conditions | Availability of specific 1,3-dipoles can be a limitation |
| Transition-Metal Catalysis | Cross-coupling of pyrazoles with aryl/alkyl halides | Broad substrate scope, high functional group tolerance | Cost of catalysts, potential for metal contamination in products |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Reduced reaction times, often higher yields, "green" approach | Requires specialized equipment |
| Direct Synthesis from Amines | Bypasses the use of hydrazines | Increased safety and sustainability | Newer methodology, scope may be more limited than established routes |
Conclusion
The synthesis of N-substituted pyrazoles is a rich and evolving field. While classical methods like the Knorr synthesis remain valuable, modern approaches such as [3+2] cycloadditions and transition-metal-catalyzed reactions offer greater control over regioselectivity and broader substrate scope. The advent of enabling technologies like microwave-assisted synthesis and the development of more sustainable direct amination protocols are further expanding the synthetic chemist's toolkit. A thorough understanding of these diverse methodologies is paramount for researchers and scientists in the ongoing quest to develop novel and effective pyrazole-based therapeutics.
References
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. PubMed. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. ScienceDirect. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. ResearchGate. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Ingenta Connect. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online. [Link]
-
Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Wiley Online Library. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. National Institutes of Health. [Link]
- Knorr Pyrazole Synthesis. PDF.
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions. ResearchGate. [Link]
-
Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]
-
Copper‐catalyzed N‐arylation of pyrazoles. ResearchGate. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]
-
(PDF) Cobalt-catalyzed, directed arylation of C-H bonds in N-aryl pyrazoles. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrrole synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 23. mdpi.com [mdpi.com]
- 24. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benthamdirect.com [benthamdirect.com]
- 30. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. Recent Advancements in Microwave Assisted Synthesis of Pyrazole A...: Ingenta Connect [ingentaconnect.com]
- 32. tandfonline.com [tandfonline.com]
- 33. mdpi.com [mdpi.com]
- 34. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Journey from 19th-Century Synthesis to Modern Medicinal Marvels
Abstract: The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, has proven to be a cornerstone in the edifice of medicinal chemistry. Its journey, initiated by a serendipitous discovery in the late 19th century, has culminated in a portfolio of blockbuster drugs spanning a vast range of therapeutic areas. This in-depth guide charts the historical trajectory of pyrazole-based compounds, from their initial synthesis to their current status as "privileged scaffolds" in drug discovery. We will delve into the fundamental chemistry that underpins their diverse pharmacological activities, explore seminal case studies of pyrazole-containing drugs that have reshaped treatment paradigms, and provide detailed experimental context for their synthesis and evaluation. This paper serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the enduring legacy and future potential of this remarkable chemical entity.
The Dawn of a Scaffold: A 19th-Century Serendipity
The story of pyrazole in medicine begins not with a targeted drug discovery program, but in the crucible of 19th-century synthetic chemistry. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinine derivatives, instead created a pyrazole derivative that would become the world's first synthetic drug: antipyrine.[1][2][3] This discovery marked a pivotal moment, demonstrating that laboratory-synthesized compounds could possess potent therapeutic properties.
Initially lauded for its powerful analgesic (pain-relieving) and antipyretic (fever-reducing) effects, antipyrine quickly became one of the most widely used drugs of its time, heralding the era of synthetic pharmaceuticals.[1][3] Its mechanism, later understood to involve the inhibition of cyclooxygenase (COX) enzymes, laid the groundwork for a new class of anti-inflammatory drugs.[3] The first synthesis of substituted pyrazoles was also accomplished by Knorr and his contemporaries, who reacted β-diketones with hydrazine derivatives, a foundational reaction that is still in use today.[4][5]
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The enduring success of pyrazole-based compounds stems from the unique physicochemical properties of the pyrazole ring itself.[6] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile template for medicinal chemists.[7][8]
2.1 Physicochemical Properties and Structural Features:
-
Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant metabolic stability, a desirable trait for any drug candidate.[9]
-
Hydrogen Bonding Capabilities: It possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 nitrogen), allowing for critical interactions with biological targets like enzyme active sites and receptors.[8]
-
Tunable Electronics and Lipophilicity: The positions on the pyrazole ring can be substituted with a wide variety of functional groups, allowing for fine-tuning of the molecule's electronic properties, solubility, and lipophilicity to optimize its pharmacokinetic and pharmacodynamic profile.[6]
These features have led to the designation of pyrazole as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Caption: Core structure of the pyrazole ring highlighting key sites for biological interactions.
Foundational Synthetic Methodologies
The construction of the pyrazole ring is a well-established area of organic synthesis, with the Knorr pyrazole synthesis remaining a cornerstone.
3.1 The Knorr Pyrazole Synthesis: The Classic Approach
The most common and enduring method for synthesizing polysubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is highly versatile, allowing for a wide range of substituents on both starting materials, which directly translates to the diversity of the final pyrazole products.
Caption: Workflow of the Knorr pyrazole synthesis.
Representative Experimental Protocol: Knorr Synthesis
Objective: To synthesize a 1,3,5-substituted pyrazole derivative.
Materials:
-
Ethyl acetoacetate (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add ethyl acetoacetate (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure pyrazole derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The regioselectivity of the reaction can be a key consideration, as two different regioisomers can sometimes be formed.[4]
Case Studies: Landmark Pyrazole-Based Drugs
The versatility of the pyrazole scaffold is best illustrated by the diverse range of blockbuster drugs that incorporate it.
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor |
| Sildenafil (Viagra®) | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor |
| Rimonabant (Acomplia®) | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Inverse Agonist |
| Crizotinib (Xalkori®) | Oncology | ALK/ROS1 Kinase Inhibitor |
4.1 Celecoxib (Celebrex®): Revolutionizing Anti-inflammatory Therapy
The development of celecoxib was a landmark in medicinal chemistry, born from the discovery of two isoforms of the cyclooxygenase (COX) enzyme.[10] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, celecoxib provides potent anti-inflammatory and analgesic effects while sparing the gastrointestinal-protective COX-1 enzyme.[10] This targeted approach significantly reduced the risk of ulcers and bleeding associated with older, non-selective NSAIDs.
Caption: Selective inhibition of COX-2 by Celecoxib.
4.2 Sildenafil (Viagra®): A New Era for Erectile Dysfunction
The discovery of sildenafil is a classic example of drug repositioning.[11] Initially developed by Pfizer scientists in the 1980s as a potential treatment for angina, its clinical trials revealed a peculiar side effect: increased penile erections.[12][13] This led to a shift in its development program, and in 1998, Viagra was approved as the first oral treatment for erectile dysfunction.[12][14] Sildenafil's pyrazole core is part of a pyrazolopyrimidinone structure that selectively inhibits phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow to the penis.[12][15]
4.3 Rimonabant (Acomplia®): A Cautionary Tale
Rimonabant was developed as a selective CB1 receptor antagonist for the treatment of obesity.[16][17] The endocannabinoid system is involved in regulating appetite, and blocking the CB1 receptor was shown to decrease food intake.[17][18] While initially approved in Europe in 2006, it was later withdrawn from the market worldwide in 2008 due to serious psychiatric side effects, including depression and anxiety.[16][19] The story of rimonabant serves as an important lesson in drug development, highlighting the need for a thorough understanding of a drug's full pharmacological profile.[17]
The Modern Frontier: Pyrazoles in Contemporary Drug Discovery
The utility of the pyrazole scaffold is far from exhausted. It continues to be a focal point in the development of new therapeutics, particularly in oncology.
5.1 Kinase Inhibition in Oncology:
Many modern cancer therapies target specific protein kinases that are overactive in tumor cells. The pyrazole ring has proven to be an excellent scaffold for designing potent and selective kinase inhibitors.[7][20] For example, Crizotinib is a pyrazole-based drug used to treat non-small cell lung cancers that have a specific mutation in the ALK (anaplastic lymphoma kinase) gene.
5.2 Future Outlook:
The chemical tractability and proven track record of the pyrazole scaffold ensure its continued prominence in medicinal chemistry.[21][22] Researchers are exploring novel pyrazole derivatives for a wide array of diseases, including neurodegenerative disorders, metabolic diseases, and infectious diseases.[23][24] The development of new synthetic methodologies, including microwave-assisted and flow chemistry techniques, is further accelerating the discovery of new pyrazole-based drug candidates.[25][26]
Conclusion: The Enduring Legacy and Future Potential of Pyrazole
From its unexpected birth as the active ingredient in the first synthetic drug to its current role as a versatile scaffold in targeted therapies, the pyrazole ring has had a profound impact on medicine. Its unique combination of stability, hydrogen bonding capacity, and synthetic accessibility has made it a favorite among medicinal chemists. The ever-expanding list of pyrazole-containing drugs in clinical use and development is a testament to its enduring legacy. As our understanding of disease biology deepens, the pyrazole scaffold is poised to remain a critical tool in the development of the next generation of innovative medicines.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Ludwig Knorr. Wikipedia. [Link]
-
Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery. [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
The History of Sildenafil: From Discovery to ED Treatment. Pharmacy Planet. [Link]
-
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Ludwig Knorr. Britannica. [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sildenafil. Wikipedia. [Link]
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry. [Link]
-
Rimonabant. Wikipedia. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. [Link]
-
Ludwig Knorr Biography. Pantheon World. [Link]
-
Metamizole. Wikipedia. [Link]
-
Viagra: How a Little Blue Pill Changed the World. Drugs.com. [Link]
-
The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
What is Rimonabant used for?. Patsnap Synapse. [Link]
-
What is the mechanism of Rimonabant?. Patsnap Synapse. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]
-
Medicinally important pyrazole derivatives. ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Rimonabant: more than an anti-obesity drug?. PubMed Central. [Link]
-
Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. ResearchGate. [Link]
-
Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. ResearchGate. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
Sources
- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 2. Metamizole - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sildenafil - Wikipedia [en.wikipedia.org]
- 12. pharmacyplanet.com [pharmacyplanet.com]
- 13. drugs.com [drugs.com]
- 14. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajprd.com [ajprd.com]
- 16. Rimonabant - Wikipedia [en.wikipedia.org]
- 17. What is Rimonabant used for? [synapse.patsnap.com]
- 18. Rimonabant: more than an anti-obesity drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The strategic functionalization of the pyrazole scaffold is paramount in the drug discovery process, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a valuable bifunctional building block for the synthesis of novel pyrazole derivatives. Its structure incorporates a stable N-substituted pyrazole ring and a reactive primary alcohol, offering a convenient handle for introducing diverse functionalities through esterification, etherification, and other derivatization reactions.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for the preparation of ester and ether derivatives. The methodologies described herein are based on well-established synthetic transformations, providing a reliable foundation for researchers to generate libraries of novel pyrazole-containing compounds for screening and lead optimization.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₁ClN₂O |
| Molecular Weight | 162.62 g/mol |
| CAS Number | 1006469-41-5 (for the free base) |
| Appearance | Off-white to white crystalline solid (expected) |
| Solubility | Soluble in water, methanol, and ethanol (expected for the hydrochloride salt) |
Safety and Handling
Synthetic Pathways and Protocols
The primary alcohol moiety of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol is the key site for derivatization. The following sections provide detailed protocols for its conversion into ester and ether derivatives, which are common and effective strategies for modifying the physicochemical properties of a lead compound.
dot
Caption: General synthetic routes for derivatization.
Protocol 1: Synthesis of Pyrazole Ester Derivatives via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5][6][7] This method is particularly advantageous for substrates that are sensitive to acidic conditions often employed in Fischer esterifications.
Reaction Principle
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and suppressing side reactions.
dot
Caption: Workflow for Steglich esterification.
Detailed Experimental Protocol
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature to liberate the free base.
-
To this solution, add the carboxylic acid (1.2 eq.) and DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.5 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired pyrazole ester derivative.
Expected Results and Data
The yield of the esterification reaction will vary depending on the specific carboxylic acid used. The following table provides representative data for the synthesis of two pyrazole ester derivatives.
| Starting Carboxylic Acid | Product Name | Expected Yield (%) |
| Benzoic Acid | 2-(4-Methyl-1H-pyrazol-1-yl)ethyl benzoate | 75-85 |
| Acetic Acid | 2-(4-Methyl-1H-pyrazol-1-yl)ethyl acetate | 80-90 |
Protocol 2: Synthesis of Pyrazole Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8][9][10] This protocol outlines the preparation of pyrazole ether derivatives from 2-(4-Methyl-1H-pyrazol-1-YL)ethanol.
Reaction Principle
The reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. The choice of a primary alkyl halide is crucial to favor substitution over elimination.[11]
dot
Caption: Workflow for Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF, add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.5 eq.) in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Add the solution of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired pyrazole ether derivative.
Expected Results and Data
The Williamson ether synthesis is generally a high-yielding reaction. The table below presents expected outcomes for the synthesis of two representative pyrazole ether derivatives.
| Starting Alkyl Halide | Product Name | Expected Yield (%) |
| Benzyl Bromide | 1-(2-(Benzyloxy)ethyl)-4-methyl-1H-pyrazole | 80-90 |
| Ethyl Iodide | 1-(2-Ethoxyethyl)-4-methyl-1H-pyrazole | 75-85 |
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of a diverse range of pyrazole derivatives. The protocols detailed in this application note for esterification and etherification provide robust and reproducible methods for modifying the hydroxyl group, thereby enabling the generation of compound libraries for structure-activity relationship (SAR) studies. These foundational reactions can be expanded to include a wide variety of carboxylic acids and alkyl halides, offering a versatile platform for the development of novel pyrazole-based therapeutic agents.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Steglich esterification. (2023, January 15). Chemistry Online. [Link]
-
Kaur, N., & Kishore, D. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100870. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
- N-alkylation method of pyrazole. (1996).
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Hansen, T. V., & Undheim, K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 564-580. [Link]
-
Adib, M., et al. (2020). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. RSC Medicinal Chemistry, 11(9), 1051-1063. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: N-Alkylation of 4-Methylpyrazole
Abstract
N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms modulates the molecule's steric and electronic properties, significantly influencing its biological activity and material characteristics. This document provides a comprehensive guide to the N-alkylation of 4-methylpyrazole, a symmetrically substituted substrate that circumvents the common issue of regioselectivity encountered with unsymmetrical pyrazoles. We present two robust, field-proven protocols: a classic approach using potassium carbonate in a polar aprotic solvent, and a method employing sodium hydride for reactions requiring stronger basic conditions. This guide explains the mechanistic rationale, details step-by-step procedures, and offers insights into reaction optimization, work-up, and product characterization.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole motif is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. N-alkylation is a primary chemical strategy used to explore the structure-activity relationship (SAR) of pyrazole-based compounds.[1] This modification can enhance binding affinity, improve pharmacokinetic properties, and fine-tune the overall pharmacological profile of a molecule.[2] Unlike unsymmetrically substituted pyrazoles, where alkylation can lead to a mixture of N1 and N2 regioisomers, 4-methylpyrazole offers a simplified system where both nitrogen atoms are chemically equivalent, resulting in a single N-alkylated product.[3][4] This makes it an ideal model substrate for developing and optimizing N-alkylation methodologies.
Mechanistic Overview & Key Considerations
The N-alkylation of pyrazole proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole N-H proton by a suitable base to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic alkylating agent (typically an alkyl halide) in an SN2-type mechanism to form the N-C bond.
Diagram 1: General mechanism for the N-alkylation of 4-methylpyrazole.
Choosing the Right Base
The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction kinetics.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a mild, inexpensive, and widely used base for this transformation.[5][6] It is sufficiently basic to deprotonate the pyrazole in polar aprotic solvents like DMF or acetonitrile, especially with reactive alkylating agents like iodomethane or benzyl bromide. Cesium carbonate is a stronger and more soluble alternative that can accelerate the reaction.
-
Strong Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base used for less reactive alkylating agents or when rapid and complete deprotonation is required.[7] It is typically used in anhydrous aprotic solvents like THF or DMF.[1][8] Due to its high reactivity with water, strict anhydrous (air-free) conditions are mandatory.[7]
Solvent Selection
Polar aprotic solvents are ideal for this reaction as they can dissolve the pyrazolate salt and the alkylating agent without participating in the reaction.
-
N,N-Dimethylformamide (DMF): An excellent solvent that promotes SN2 reactions. Its high boiling point allows for a wide range of reaction temperatures.
-
Acetonitrile (MeCN): Another common choice, particularly with milder bases like K₂CO₃.[3]
-
Tetrahydrofuran (THF): The preferred solvent when using highly reactive bases like sodium hydride, as it is less reactive than DMF.[8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.[7]
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This method is robust, scalable, and suitable for most reactive primary and secondary alkyl halides.
Materials:
-
4-Methylpyrazole
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrazole (1.0 eq).
-
Add anhydrous DMF (to achieve a concentration of ~0.5 M).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction to the desired temperature (typically 25-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Procedure using Sodium Hydride (NaH)
This protocol is recommended for less reactive alkylating agents or when a faster reaction rate is desired. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials:
-
4-Methylpyrazole
-
Alkylating agent
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH dispersion with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-methylpyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe or dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Workflow and Characterization
A typical experimental workflow involves reaction setup, monitoring, work-up, and purification, followed by structural confirmation.
// Nodes A [label="Setup Reaction\n(Pyrazoles, Base, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add Alkylating Agent\n(R-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Aqueous Work-up\n(Quench, Extract, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Characterization\n(NMR, MS, HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Stir"]; B -> C [label="Heat / Stir"]; C -> D [label="Reaction Complete"]; D -> E [label="Crude Product"]; E -> F [label="Pure Product"]; }
Diagram 2: Standard experimental workflow for N-alkylation.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For 1-alkyl-4-methylpyrazole, expect to see the disappearance of the broad N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group. The two pyrazole ring protons (at C3 and C5) will appear as a single peak due to the molecule's symmetry.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Summary of Reaction Conditions
The choice of reagents significantly impacts reaction time and yield. The following table provides a general comparison for the alkylation of pyrazole derivatives.
| Base | Solvent | Temperature | Typical Alkylating Agents | Key Advantages |
| K₂CO₃ | DMF, MeCN | 25 - 80 °C | Alkyl iodides, benzyl halides | Mild, inexpensive, easy to handle.[5] |
| Cs₂CO₃ | DMF, MeCN | 25 - 60 °C | Alkyl iodides, bromides, tosylates | Higher reactivity than K₂CO₃. |
| NaH | THF, DMF | 0 °C - RT | All alkyl halides, tosylates | Strong base, fast reactions.[7][8] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive/insufficient base- Poor quality solvent (not anhydrous)- Unreactive alkylating agent | - Use a stronger base (e.g., switch from K₂CO₃ to NaH).[3]- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or switch to a more reactive alkylating agent (e.g., R-Br to R-I). |
| Incomplete Reaction | - Insufficient reaction time or temperature- Stoichiometry issues | - Increase reaction time and/or temperature.- Ensure at least 1.1 equivalents of the alkylating agent are used. |
| Formation of Side Products | - Reaction temperature too high- Presence of di-haloalkanes leading to bis-alkylation | - Lower the reaction temperature.- Use mono-haloalkane reagents; carefully control stoichiometry if using di-haloalkanes. |
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de recerca UAB. [Link]
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme. [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
- N-alkylation method of pyrazole.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
- Method for purifying pyrazoles.
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. National Institutes of Health. [Link]
-
Sodium hydride. Wikipedia. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium hydride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Role of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride in the Synthesis of Pyrazole-Based Agrochemicals
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utility of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride. This document outlines the strategic importance of pyrazole derivatives in modern fungicides and details a key transformation of the title compound into a valuable synthetic intermediate.
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Modern Fungicides
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, particularly fungicides.[1][2] Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. A significant class of contemporary fungicides, the succinate dehydrogenase inhibitors (SDHIs), prominently features the pyrazole carboxamide scaffold.[3] These compounds effectively control a broad spectrum of fungal pathogens in major crops by disrupting the fungal respiratory chain.[2]
The commercial success of pyrazole-based fungicides such as Sedaxane, Bixafen, and Fluxapyroxad underscores the importance of efficient synthetic routes to key pyrazole intermediates.[2][4] One such critical intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a building block for several high-performing fungicides.[5] While various synthetic pathways to this and related pyrazole carboxylic acids have been developed, the exploration of novel and cost-effective starting materials remains a key area of research.
This guide focuses on the application of this compound as a precursor for pyrazole-based agrochemical intermediates. We will detail a fundamental transformation—the oxidation of the ethanol side chain to a carboxylic acid—to produce (4-methyl-1H-pyrazol-1-yl)acetic acid, a valuable synthon for further elaboration into complex agrochemical structures.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value |
| CAS Number | 1609395-63-2 |
| Molecular Formula | C6H11ClN2O |
| Molecular Weight | 162.62 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95.0% |
Synthetic Application: From Pyrazolyl Ethanol to a Key Carboxylic Acid Intermediate
The primary synthetic utility of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol in an agrochemical context is its conversion to the corresponding carboxylic acid. This transformation provides a reactive handle for subsequent amide coupling reactions, a cornerstone of pyrazole carboxamide fungicide synthesis.
Proposed Synthetic Pathway
The conversion of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol to (4-methyl-1H-pyrazol-1-yl)acetic acid is a standard oxidation of a primary alcohol. The hydrochloride salt form of the starting material necessitates a neutralization step prior to or during the oxidation.
Caption: Synthetic workflow for the preparation of (4-methyl-1H-pyrazol-1-yl)acetic acid.
Detailed Experimental Protocol: Oxidation of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol
This protocol is based on established methods for the oxidation of pyrazolyl ethanols to their corresponding carboxylic acids.[6]
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Neutralization:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (10 volumes).
-
Cool the solution in an ice bath and slowly add sodium bicarbonate (1.1 eq) in portions until effervescence ceases and the pH is neutral to slightly basic. This step is crucial to free the pyrazolyl ethanol from its hydrochloride salt, making it amenable to oxidation.
-
-
Oxidation:
-
To the neutralized solution, add a solution of sodium hydroxide (2.0 eq) in water (2 volumes).
-
While maintaining the temperature below 10 °C with an ice bath, slowly add a solution of potassium permanganate (2.5 eq) in water (15 volumes) dropwise over 1-2 hours. The reaction mixture will turn deep purple and then form a brown precipitate of manganese dioxide. The slow addition and temperature control are critical to prevent over-oxidation and side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature overnight to ensure complete conversion.
-
-
Work-up and Acidification:
-
Quench the reaction by the addition of a small amount of sodium bisulfite until the purple color disappears.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a clean flask and cool it in an ice bath.
-
Carefully acidify the filtrate to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
-
Isolation and Purification:
-
Extract the acidic aqueous solution with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-methyl-1H-pyrazol-1-yl)acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
-
Rationale for Experimental Choices
-
Neutralization: The hydrochloride salt is stable for storage but the free base is required for the oxidation reaction. Sodium bicarbonate is a mild base that effectively neutralizes the HCl without promoting side reactions.
-
Oxidizing Agent: Potassium permanganate under basic conditions is a powerful and cost-effective oxidizing agent for converting primary alcohols to carboxylic acids. The basic medium helps to stabilize the permanganate and the carboxylate product.
-
Temperature Control: The oxidation is exothermic. Maintaining a low temperature during the addition of KMnO₄ minimizes the risk of runaway reactions and decomposition of the starting material and product.
-
Acidification: The product is isolated as the free carboxylic acid by precipitation from the aqueous solution upon acidification. This is a standard and efficient method for isolating carboxylic acids.
Application in Agrochemical Synthesis: A Gateway to Pyrazole Carboxamides
The synthesized (4-methyl-1H-pyrazol-1-yl)acetic acid is a versatile intermediate for the synthesis of more complex agrochemicals. The carboxylic acid moiety can be readily converted to an acid chloride, which can then be coupled with various anilines to form pyrazole carboxamide fungicides.
Caption: General scheme for the synthesis of pyrazole carboxamide fungicides.
While the direct conversion of the 4-methyl group to a difluoromethyl group (a key feature in many modern SDHI fungicides) is a complex multi-step process requiring specialized fluorination chemistry, the synthesis of (4-methyl-1H-pyrazol-1-yl)acetic acid provides a valuable starting point for the exploration of novel agrochemical structures.[7] Researchers can utilize this intermediate to synthesize a library of pyrazole carboxamides with different aniline moieties to screen for fungicidal activity.
Conclusion
This compound serves as a practical starting material for the synthesis of (4-methyl-1H-pyrazol-1-yl)acetic acid, a key intermediate in the development of pyrazole-based agrochemicals. The detailed protocol for the oxidation of the ethanol moiety provides a reliable method for accessing this valuable synthon. The resulting carboxylic acid is a versatile building block for the synthesis of pyrazole carboxamide derivatives, a class of compounds with proven efficacy as potent fungicides. This application note provides a solid foundation for researchers to explore the potential of this compound in the discovery and development of novel crop protection agents.
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. 2016.
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate.
-
New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online.
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. 2022.
-
US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones. Google Patents.
-
INTERMEDIATES IN THE PREPARATION OF FUNGICIDAL PYRAZOLES. European Patent Office. 2013.
-
Selective Incorporation of Fluorine in Pyrazoles. ResearchGate.
-
Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. National Institutes of Health. 2022.
-
US7553863B2 - Ultrapure 4-methylpyrazole. Google Patents.
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services.
-
WO2014130409A2 - Fungicidal pyrazole mixtures. Google Patents.
-
EP2008996A1 - Process for the production of pyrazoles. Google Patents.
-
CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
Agriculture and Forestry. 2021.
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health.
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. 2020.
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Practical Guide to the Synthesis of Bioactive Molecules from Pyrazole Precursors
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into numerous FDA-approved pharmaceuticals, including anti-inflammatory agents like Celecoxib, and anticancer drugs such as Crizotinib.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary experimental procedures for synthesizing bioactive pyrazole derivatives. We move beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring reaction success. Detailed protocols for classic and modern synthetic routes are provided, alongside methodologies for structural characterization and troubleshooting, to empower researchers in the efficient development of novel pyrazole-based therapeutic agents.
Introduction: The Privileged Pyrazole Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, and pyrazoles are a particularly "privileged" scaffold.[1] This is due to their remarkable metabolic stability and their ability to act as versatile pharmacophores. The pyrazole ring contains both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair), allowing for diverse and specific interactions with biological targets like enzymes and receptors.[3][5]
The therapeutic breadth of pyrazole-containing molecules is vast, spanning applications as anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic agents.[6][7] This wide range of bioactivity has driven significant interest in developing robust, efficient, and regioselective synthetic methodologies to create diverse libraries of pyrazole derivatives for screening and development.[1][6] This document outlines the most critical and widely employed of these synthetic strategies.
Figure 1: General workflow for the synthesis and validation of bioactive pyrazole molecules.
Foundational Synthetic Strategies
The construction of the pyrazole ring can be achieved through several reliable pathways. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the need for efficiency and regiocontrol.
The Knorr Pyrazole Synthesis: A Classic Cyclocondensation
The most fundamental and historically significant method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]
Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons. This is typically the most electrophilic carbonyl. Following dehydration to form a hydrazone intermediate, a subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[8] The use of an acid catalyst (e.g., acetic acid) facilitates the dehydration steps.
A primary challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomeric products.[6] Controlling this regioselectivity often requires careful selection of precursors and reaction conditions.
Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.
Modern Approaches: Multicomponent Reactions (MCRs)
In the quest for higher efficiency and molecular diversity, multicomponent reactions (MCRs) have become a powerful tool for synthesizing complex pyrazoles in a single step.[10][11] MCRs combine three or more starting materials in a one-pot process, where the final product contains portions of all initial reactants.[12] This strategy adheres to the principles of green chemistry by reducing waste, saving time, and minimizing purification steps.[9]
A common MCR strategy for pyrazoles involves the reaction of an aldehyde, an active methylene compound (like a β-ketoester), and a hydrazine.[9] This approach allows for the rapid generation of highly substituted, drug-like pyrazole scaffolds.
Figure 3: Conceptual diagram of a three-component reaction for pyrazole synthesis.
| Synthetic Strategy | Advantages | Disadvantages | Typical Conditions |
| Knorr Cyclocondensation | Simple, reliable, readily available starting materials. | Can lead to mixtures of regioisomers; may require harsh conditions. | Reflux in ethanol with a catalytic amount of acetic acid. |
| Multicomponent Reactions | High efficiency (one-pot), atom economy, rapid library generation. | Reaction discovery and optimization can be complex. | Varies widely; can be catalyst-free, metal-catalyzed, or microwave-assisted.[10][12] |
| [3+2] Cycloaddition | Excellent control of regioselectivity. | Precursors (e.g., diazo compounds, alkynes) can be unstable or require multi-step synthesis. | Often requires metal catalysts (e.g., copper, ruthenium).[13] |
Table 1: Comparison of Primary Pyrazole Synthetic Strategies.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine and its derivatives are toxic and should be handled with extreme care.[8]
Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes a straightforward synthesis using common laboratory reagents.
Objective: To synthesize 3,5-dimethylpyrazole via the cyclocondensation of acetylacetone and hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (~64% solution)
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: In the flask, dissolve acetylacetone (10.0 g, 0.1 mol) in 30 mL of ethanol.
-
Begin stirring the solution at room temperature. Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the stirred solution over 15 minutes.
-
Causality Note: The dropwise addition is crucial to control the initial exothermic reaction between the hydrazine and the dicarbonyl.
-
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1 hour.
-
Causality Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to proceed to completion.[8]
-
-
Isolation: After 1 hour, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the product.
-
Purification: Collect the resulting white crystalline solid by vacuum filtration and wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the product in a desiccator under vacuum. A typical yield is 85-95%.
Protocol 2: Regioselective Synthesis of a Phenyl-Substituted Pyrazole
This protocol demonstrates the synthesis of a more complex, bioactive-type pyrazole using a substituted hydrazine, where regioselectivity is a key consideration.
Objective: To synthesize 1-phenyl-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, an analog related to the celecoxib scaffold.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Glacial acetic acid
-
Round-bottom flask (250 mL)
-
Reflux condenser
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (2.30 g, 10 mmol), phenylhydrazine hydrochloride (1.45 g, 10 mmol), and sodium acetate (1.64 g, 20 mmol).
-
Causality Note: Sodium acetate acts as a base to neutralize the HCl salt of the hydrazine, liberating the free phenylhydrazine base required for the reaction.
-
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask.
-
Causality Note: Acetic acid serves as both the solvent and the acid catalyst for the condensation reaction.[1]
-
-
Reaction: Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of water, then recrystallize from an ethanol/water mixture to yield the pure product.
Characterization of Synthesized Molecules
Confirmation of the pyrazole structure and assessment of its purity are critical. A combination of spectroscopic and analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The characteristic proton signal for the C4-H of the pyrazole ring typically appears as a singlet in the aromatic region (~6.0-7.0 ppm). The chemical shifts of other substituents confirm the final structure and can help distinguish between regioisomers.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the elemental composition via the molecular ion peak ([M]+ or [M+H]+).[14]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The disappearance of carbonyl (C=O) stretches from the 1,3-dicarbonyl precursor (~1700 cm⁻¹) and the appearance of C=N and C=C stretches of the aromatic ring are key indicators of a successful reaction.[14]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single sharp peak indicates a high degree of purity.[14]
| Analysis | Expected Result for 1-phenyl-5-(p-tolyl)-3-(CF₃)-1H-pyrazole |
| ¹H NMR | Singlet ~6.7 ppm (1H, pyrazole C4-H); Multiplets ~7.2-7.6 ppm (aromatic protons); Singlet ~2.4 ppm (3H, methyl group). |
| ¹³C NMR | Signals for CF₃ (quartet due to C-F coupling), aromatic carbons, pyrazole ring carbons (C3, C4, C5), and methyl carbon. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of C₁₇H₁₃F₃N₂. |
| Purity (HPLC) | >98% (as determined by peak area integration). |
Table 2: Representative Analytical Data for a Synthesized Pyrazole Derivative.
Troubleshooting and Key Considerations
-
Low Yield: May result from incomplete reaction or decomposition. Verify reaction completion with TLC. If incomplete, extend the reaction time or increase the temperature. Ensure reagents are pure and dry.
-
Regioisomer Formation: The formation of a mixture of isomers is a common issue. Purification may require careful column chromatography. To improve selectivity, consider using a different synthetic strategy (e.g., a multi-step or cycloaddition approach) or modifying the electronic properties of the substituents on the 1,3-dicarbonyl precursor.[6][9]
-
Purification Difficulties: If the product is an oil or difficult to crystallize, purification by silica gel column chromatography is the standard alternative. Select an appropriate solvent system (e.g., hexanes/ethyl acetate) based on TLC analysis.
Conclusion
The synthesis of bioactive molecules from pyrazole precursors is a dynamic and well-established field in medicinal chemistry. The classic Knorr cyclocondensation remains a simple and effective method for accessing many pyrazole structures, while modern multicomponent reactions offer a highly efficient pathway to complex and diverse derivatives. By understanding the principles behind these synthetic strategies and meticulously applying the detailed protocols, researchers can confidently and effectively synthesize novel pyrazole compounds for evaluation as next-generation therapeutic agents.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- synthesis of pyrazoles. (2019). YouTube.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Organic Syntheses Procedure. Organic Syntheses.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.
- Review on synthesis of bioactive pyrazoline derivatives. (2025).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Medicinal & Organic Chemistry.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Throughput Screening of Pyrazole Derivative Libraries for Kinase Inhibitor Discovery
Introduction: The Significance of Pyrazole Scaffolds in Kinase Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature allow it to serve as a cornerstone in the design of numerous therapeutics targeting a wide array of diseases.[3][4] Notably, pyrazole derivatives have demonstrated exceptional success as protein kinase inhibitors (PKIs), with several approved drugs, including Crizotinib and Ruxolitinib, targeting kinases crucial in cancer signaling pathways.[5][6]
Protein kinases, which regulate the majority of cellular processes, are a major class of drug targets.[6][7] Their dysregulation is a hallmark of many diseases, particularly cancer. High-throughput screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries against these targets, enabling the identification of novel "hit" compounds for further development.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for the discovery of novel pyrazole-based kinase inhibitors.
Part 1: Assay Development and Optimization - The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[9] Before screening a library of tens of thousands of pyrazole derivatives, significant effort must be dedicated to optimizing and validating the assay to ensure that the data generated is meaningful. More than half of all HTS campaigns now utilize cell-based formats, which can offer greater biological relevance than purely biochemical assays.[10][11][12] However, biochemical assays remain indispensable for direct target engagement studies, such as kinase inhibition.[7][13]
This guide will focus on a widely used biochemical format: a homogeneous, luminescence-based assay that quantifies kinase activity by measuring ADP production.
Choosing the Right Assay Format: ADP Detection
Numerous HTS-compatible kinase assay technologies are available, including radiometric assays, fluorescence-based methods (TR-FRET, Fluorescence Polarization), and luminescence-based approaches.[7][14][15] We will focus on an ADP-quantification method, such as the ADP-Glo™ Kinase Assay, for several key reasons:
-
Universality: The production of ADP is a universal feature of all kinase-catalyzed phosphotransfer reactions, making the assay applicable to virtually any kinase.[16][17]
-
High Sensitivity: These assays exhibit a high dynamic range and can detect even low levels of ATP-to-ADP conversion, which is crucial for screening kinases with low intrinsic activity.[18]
-
Robustness: The luminescent signal is stable, allowing for batch processing of plates without the need for strictly timed read steps, a major advantage in large-scale automated screening.[18]
Critical Optimization Parameters
Before validating the assay for HTS, several parameters must be empirically determined to establish the optimal reaction conditions.
Table 1: Key Parameters for Kinase Assay Optimization
| Parameter | Objective | Rationale & Causality |
| Enzyme Titration | Determine the minimal enzyme concentration that yields a robust signal. | Using excess enzyme is costly and can lead to rapid substrate depletion, violating steady-state kinetics. The goal is to find a concentration on the linear portion of the enzyme concentration vs. signal curve.[13] |
| Substrate (Peptide/Protein) Titration | Determine the substrate concentration, typically at or near its Kₘ value. | Performing the assay near the Kₘ for the substrate ensures sensitivity to competitive inhibitors. This concentration must be high enough to generate a sufficient signal but low enough to avoid substrate inhibition.[13] |
| ATP Titration | Determine the ATP concentration, typically at or near its Kₘ value. | As with the substrate, using ATP at its Kₘ is critical for detecting ATP-competitive inhibitors, a common mechanism for pyrazole-based compounds.[5] The assay must be sensitive enough to work at this concentration.[18] |
| Reaction Time | Identify the time point where the reaction is in the linear range (typically <20% substrate conversion). | HTS assays measure a single time point. It is crucial this point reflects the initial reaction velocity to allow for accurate inhibitor characterization. Non-linear reactions can mask true inhibitory effects.[19] |
| DMSO Tolerance | Determine the maximum DMSO concentration that does not significantly affect enzyme activity. | Library compounds are stored in DMSO. The final assay concentration must not inhibit or denature the kinase, which would create false-positive results. A tolerance of up to 1% is common for cell-based assays, but biochemical assays may tolerate more.[9] |
Assay Validation: The Z'-Factor
Once optimal conditions are established, the assay's suitability for HTS must be statistically validated. The signal-to-background (S/B) ratio is a simple metric but fails to account for data variability.[20] The Z'-factor is the industry-standard metric for quantifying assay quality, as it incorporates both the dynamic range of the assay and the data variation.[21][22]
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive and negative controls:
Z' = 1 - [ (3σpos + 3σneg) / |µpos - µneg| ]
-
Positive Control (pos): Uninhibited reaction (e.g., enzyme + substrates + DMSO). Represents 0% inhibition.
-
Negative Control (neg): Fully inhibited reaction (e.g., enzyme + substrates + potent known inhibitor) or no enzyme. Represents 100% inhibition.
Table 2: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls.[23][24] |
| 0 to 0.5 | Acceptable | The assay is marginal and may yield some false hits.[22][23] |
| < 0 | Unacceptable | No separation between controls; the assay cannot be used for screening.[22] |
A validation experiment should be run across multiple plates over several days to ensure the Z'-factor is consistently ≥ 0.5.[9]
Part 2: High-Throughput Screening Workflow
The HTS process is a multi-step campaign designed to efficiently screen a large library and progressively narrow the number of compounds to a small set of validated, high-quality hits.[8][25]
Protocol 1: Primary HTS of a Pyrazole Library against a Target Kinase
This protocol is designed for a 384-well plate format using a luminescence-based ADP detection assay (e.g., Promega ADP-Glo™).
1. Reagent Preparation:
- Kinase Buffer: Prepare a 2X kinase reaction buffer containing the optimized concentrations of the target kinase and substrate peptide.
- ATP Solution: Prepare a 2X ATP solution in kinase buffer.
- Control Inhibitor: Prepare a stock solution of a known, potent inhibitor (e.g., Staurosporine) for use as a negative control.
2. Plate Preparation and Compound Dispensing:
- Design a plate map. Typically, columns 1 and 2 are reserved for negative controls (e.g., 10 µM control inhibitor) and columns 23 and 24 for positive controls (DMSO vehicle).
- Using an acoustic liquid handler, dispense ~50 nL of pyrazole library compounds, controls, and DMSO vehicle into a 384-well, low-volume, white, solid-bottom assay plate. This results in a final screening concentration of 10 µM (assuming a 5 µL final volume).
3. Kinase Reaction:
- Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
- Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
- Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.
- Incubate the plate for the predetermined optimal reaction time (e.g., 60 minutes) at room temperature.
4. Signal Detection (as per ADP-Glo™ Protocol[17][19]):
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and drive the luciferase reaction.
- Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader (e.g., BMG PHERAstar).
Part 3: Data Analysis, Hit Identification, and Confirmation
Raw data from the plate reader must be processed to identify genuine "hits" while minimizing false positives and false negatives.
Quality Control and Normalization
-
Plate-Level QC: For each plate, calculate the Z'-factor using the control wells. Plates with a Z'-factor below 0.5 should be flagged for review or discarded.[22]
-
Normalization: Raw luminescence values (RLU) are converted to a more intuitive metric, like percent inhibition. This is a controls-based normalization method.[26]
% Inhibition = 100 * ( 1 - [ (RLUsample - µneg) / (µpos - µneg) ] )
Hit Selection and Confirmation
-
Primary Hit Selection: A threshold is set to define a primary hit. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).[26]
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity and eliminate hits caused by random experimental error.[27]
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀). This step is crucial for prioritizing the most potent compounds and identifying those with steep, sigmoidal curves characteristic of well-behaved inhibitors.
Orthogonal and Secondary Assays
A critical step in the hit-to-lead process is to validate hits in an orthogonal assay.[13] This involves using a different technology to confirm the compound's activity, which helps to eliminate artifacts specific to the primary assay format (e.g., compounds that interfere with luciferase).
-
Orthogonal Biochemical Assay: Re-test the IC₅₀ using a different detection method, such as a TR-FRET based assay.[14]
-
Cell-Based Assays: Progressing potent biochemical hits into cell-based assays is essential to confirm activity in a more physiologically relevant context.[28][29] This can involve measuring the inhibition of a specific phosphorylation event downstream of the target kinase (e.g., via Western Blot or high-content imaging) or assessing a phenotypic outcome like cell proliferation.[29]
Part 4: Troubleshooting Common HTS Issues
Table 3: Common HTS Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability or degradation.[9]- High variability in liquid handling.- Sub-optimal assay conditions (e.g., wrong reaction time). | - Prepare fresh reagents daily.- Check dispenser performance and calibrate.- Re-optimize assay parameters (enzyme/substrate concentration, time).[30] |
| High Plate-to-Plate Variability | - Inconsistent incubation times.- Temperature or evaporation gradients across plates. | - Use automated systems for consistent timing.- Use plate seals; ensure uniform temperature in incubators.[26] |
| High False Positive Rate | - Compound interference with the assay signal (e.g., auto-fluorescence, luciferase inhibitors).- Compound aggregation at high concentrations. | - Implement an orthogonal assay for hit confirmation.- Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation. |
| Hit Confirmation Rate is Low | - Primary screen was a single-point measurement (n=1).- Poor compound stability (freeze-thaw cycles). | - This is expected; the goal of the primary screen is to cast a wide net.- Purchase fresh powder of hit compounds for dose-response testing.[13] |
Conclusion
The high-throughput screening of pyrazole derivative libraries is a powerful strategy for the discovery of novel kinase inhibitors. The success of such a campaign is not merely a matter of automation but is built upon a foundation of meticulous assay development, rigorous statistical validation, and a systematic, multi-step workflow for data analysis and hit confirmation. By understanding the causality behind each experimental choice—from selecting an assay format to defining a hit—researchers can maximize the efficiency and quality of their screening efforts, ultimately accelerating the journey from a chemical library to a promising therapeutic lead.
References
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Crown Bioscience.[Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central, National Library of Medicine.[Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed, National Library of Medicine.[Link]
-
Cell-based assays for high-throughput screening. Broad Institute.[Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central, National Library of Medicine.[Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.[Link]
-
Cell-based assays for high-throughput screening. PubMed, National Library of Medicine.[Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.[Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI.[Link]
-
On HTS: Z-factor. On HTS.[Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.[Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Enzo Life Sciences.[Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed, National Library of Medicine.[Link]
-
Data analysis approaches in high throughput screening. SlideShare.[Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.[Link]
-
The designed pyrazole-based target compounds. ResearchGate.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.[Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Research Square.[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]
-
Most frequent pyrazole based PRs with the number of compounds... ResearchGate.[Link]
-
High-throughput screening (HTS). BMG LABTECH.[Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.[Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, Oxford Academic.[Link]
-
Combinatorial Chemistry & High Throughput Screening. Bentham Science.[Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate.[Link]
-
HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf.[Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health.[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 12. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - BG [thermofisher.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. assay.dev [assay.dev]
- 22. rna.uzh.ch [rna.uzh.ch]
- 23. m.youtube.com [m.youtube.com]
- 24. punnettsquare.org [punnettsquare.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. marinbio.com [marinbio.com]
- 29. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assaygenie.com [assaygenie.com]
Application Notes and Protocols: In Vitro Efficacy Testing of Pyrazole-Based Compounds
Introduction: The Ascendancy of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of contemporary medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for other aromatic systems, enhancing physicochemical properties like solubility and lipophilicity.[3] Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets.[3] This has led to the development of numerous FDA-approved drugs containing a pyrazole core for a wide array of diseases, including cancer and inflammatory conditions.[3][4]
The efficacy of these compounds often stems from their ability to inhibit key enzymes, such as kinases, cyclooxygenases (COX), and tubulin polymerization.[5][6][7] Therefore, a robust and well-defined panel of in vitro assays is paramount for the initial screening and characterization of novel pyrazole-based drug candidates. This guide provides detailed protocols and expert insights into the most relevant in vitro assays for evaluating the efficacy of these promising compounds.
Part 1: Foundational Assays for Efficacy Profiling
The initial assessment of a pyrazole-based compound typically involves determining its cytotoxic or anti-proliferative effects on relevant cell lines. This is often followed by more specific assays to elucidate the mechanism of action.
Cell Viability and Cytotoxicity Assays
These assays are the first-line screening tools to assess the general cytotoxic potential of pyrazole compounds against cancer cell lines.[5][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrazole-based test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug like doxorubicin or cisplatin) wells.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Expert Insight: The choice of cell line is critical and should be based on the therapeutic target of the pyrazole compound. For instance, if targeting a specific kinase mutated in a particular cancer, the corresponding cell line should be used.
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic potential is established, the next step is to investigate the underlying mechanism by which the pyrazole compounds exert their effects.
Enzyme Inhibition Assays
Many pyrazole-based compounds are designed as enzyme inhibitors.[11] Direct measurement of enzyme inhibition is crucial to confirm the intended mode of action.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole compounds against a specific kinase, a common target for these molecules.[12][13]
Materials:
-
Recombinant active kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Pyrazole-based test compounds in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole compounds in kinase assay buffer.
-
Reaction Setup: In a white microplate, add the kinase enzyme, the specific substrate, and the pyrazole compound dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| Pyrazole-A | CDK2/cyclin A2 | 960[12] |
| Pyrazole-B | VEGFR-2 | 8.93[14] |
| Pyrazole-C | Haspin | >90% inhibition at 100 nM[5] |
Expert Insight: It is advisable to screen the compounds against a panel of kinases to assess their selectivity. High selectivity is a desirable trait for a drug candidate to minimize off-target effects.[13]
Cell Cycle Analysis
Many anticancer agents, including pyrazole derivatives, induce cell cycle arrest.[12] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
Pyrazole-based test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[15]
Visualization: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Assays
Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs.[5]
Protocol 4: Annexin V/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line
-
Pyrazole-based test compounds
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound as described in the cell cycle analysis protocol.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive population indicates apoptosis induction.[9]
-
Visualization: Signaling Pathway of Apoptosis Induction
Caption: Generalized Apoptosis Induction Pathway.
Part 3: Advanced Assays for Target Engagement and Downstream Effects
For a more in-depth understanding of the compound's efficacy, advanced assays can be employed to confirm target engagement and evaluate downstream cellular effects.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to confirm the inhibition of a target protein (e.g., by detecting a decrease in its phosphorylated form) or to assess the modulation of downstream signaling proteins involved in apoptosis or cell cycle regulation (e.g., caspases, cyclins).[12]
Tubulin Polymerization Assay
Several pyrazole-based compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[5][15]
Protocol 5: In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP (Guanosine triphosphate)
-
Pyrazole-based test compounds
-
A temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, mix the tubulin polymerization buffer, GTP, and the pyrazole compound at various concentrations.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to a vehicle control. A known tubulin inhibitor like colchicine can be used as a positive control. Calculate the IC50 for tubulin polymerization inhibition.[5]
Conclusion: A Multi-faceted Approach to Efficacy Testing
The in vitro evaluation of pyrazole-based compounds requires a systematic and multi-faceted approach. By employing a combination of foundational cytotoxicity assays, mechanistic enzyme inhibition and cell-based assays, and more advanced techniques to confirm target engagement, researchers can build a comprehensive profile of a compound's efficacy. This detailed understanding is crucial for making informed decisions in the drug discovery and development process, ultimately leading to the identification of promising new therapeutic agents.
References
- Dube, Z. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Li, Y., et al. (2023).
- Chen, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Sharma, K., et al. (2022).
- Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- Kumar, R., et al. (2022).
- El-Sayed, N. F., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- Ben-Tria, R., et al. (2022).
- Russo, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Soliman, D. H., & Nafie, M. S. (2023).
- Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
- El-Fakle, E. S. E., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Dube, Z. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Tenti, G., et al. (2021).
- Nocek, B., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed Central.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2025). Cytotoxicity study of pyrazole derivatives.
- Singh, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Various Authors. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Various Authors. (2023). Structures of pyrazole derivatives with anti-inflammatory activity.
- Brehme, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central.
- Various Authors. (2022). Pyrazole as an anti-inflammatory scaffold.
- Patel, R., et al. (2022). Pyrazoles as anticancer agents: Recent advances.
- Reale, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
- Al-Ghorbani, M., et al. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
- Singh, R. K., et al. (2021). Current status of pyrazole and its biological activities. PubMed Central.
- Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry.
- Chen, L., et al. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. srrjournals.com [srrjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
techniques for the purification of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride
An Application Guide: High-Purity Isolation of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride: Advanced Protocols and Methodologies
Abstract
This comprehensive application note provides detailed techniques and protocols for the purification of this compound, a key heterocyclic building block in pharmaceutical research and development. Achieving high purity of this intermediate is critical for the integrity of downstream applications, including drug candidate synthesis and biological screening. This guide outlines three primary purification strategies: optimized recrystallization, preparative column chromatography (both normal and reversed-phase), and liquid-liquid acid-base extraction. We delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges such as compound streaking in chromatography and "oiling out" during crystallization. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the final product meets stringent purity requirements.
Introduction: The Imperative for Purity
This compound is a valuable intermediate characterized by its polar ethanol group and a basic pyrazole ring, which is protonated to form a stable, crystalline hydrochloride salt.[1] In drug development, the purity of such intermediates is non-negotiable. Trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and yield misleading biological data. This guide provides robust, validated methods to ensure the isolation of this compound at a purity level suitable for the most sensitive applications.
Compound Properties and Impurity Profile
Chemical Structure:
-
Formula: C₆H₁₁ClN₂O
-
Key Features: A substituted pyrazole ring (a basic heterocycle) and a primary alcohol functional group. The hydrochloride salt form enhances crystallinity and water solubility.[1]
Potential Impurities: The purification strategy must account for impurities commonly arising from its synthesis. These may include:
-
Unreacted starting materials (e.g., 4-methylpyrazole, 2-chloroethanol).
-
Regioisomers (e.g., 2-(4-Methyl-1H-pyrazol-2-YL)ethanol).
-
Solvent adducts or residual solvents.
A preliminary purity assessment of the crude material via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is essential to select the most effective purification strategy.[4]
Purification Strategy Workflow
The selection of a purification method is contingent on the impurity profile and the desired scale. The following diagram illustrates a logical workflow for decision-making.
Caption: Decision workflow for selecting the optimal purification technique.
Method 1: Optimized Recrystallization
Recrystallization is the preferred method for purifying crystalline solids like hydrochloride salts, offering high recovery and scalability.[1][5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
Protocol 1: Solvent Screening and Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound completely at elevated temperatures but poorly at low temperatures. Screen various solvents using small amounts of crude material as detailed in Table 1. Isopropanol is often a good starting point for hydrochloride salts.[5]
-
Dissolution: In a flask, add the chosen solvent (e.g., isopropanol) to the crude this compound. Heat the mixture to reflux with stirring until all the solid dissolves. Add the solvent dropwise until a clear solution is achieved to avoid using excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial to promote the formation of large, pure crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod can initiate nucleation.[6]
-
Chilling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least one hour to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purity of the recrystallized product using HPLC and measure its melting point. A sharp melting point indicates high purity.
Data Presentation: Recrystallization Solvent Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Polar Protic | Often an excellent choice for hydrochloride salts; good solubility when hot, poor when cold.[5] |
| Ethanol | 78.4 | Polar Protic | High solubility may require the addition of an anti-solvent for good recovery. |
| Methanol | 64.7 | Polar Protic | Very high solubility; generally used only in combination with an anti-solvent.[7] |
| Acetonitrile | 81.6 | Polar Aprotic | Moderate solubility; can be effective for specific impurity profiles. |
| Ethyl Acetate | 77.1 | Mid-Polarity | Poor solvent; can be used as an anti-solvent with alcohols.[8] |
| Diethyl Ether | 34.6 | Non-Polar | Insoluble; used as an anti-solvent to precipitate the salt from an alcohol solution.[5] |
Method 2: Preparative Column Chromatography
For complex mixtures where recrystallization fails, column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase.[9][10]
Challenge with Polar Heterocycles
The target molecule contains a basic pyrazole ring, which can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing.[11] Furthermore, its high polarity makes elution with common non-polar solvent systems difficult.[6]
Protocol 2A: Normal-Phase Chromatography with Basic Modifier
This technique is suitable when impurities are significantly less polar than the target compound.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC): Develop a solvent system using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[12] To mitigate peak tailing, add a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the mobile phase at a concentration of 0.5-1%.[6] An ideal Rf value on the TLC plate is between 0.25 and 0.35.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase system.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the packed column. This "dry loading" technique typically results in better separation.[6]
-
Elution: Begin elution with the selected mobile phase (e.g., 95:5:0.5 DCM/MeOH/Et₃N). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine will also be removed under vacuum.
Protocol 2B: Reversed-Phase Chromatography
This is often the method of choice for highly polar compounds.[6] Separation is based on hydrophobic interactions, with polar compounds eluting first.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Adding 0.1% of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial for obtaining sharp peaks.[6]
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 95:5 water/acetonitrile).
-
Elution: Equilibrate the C18 column with the initial mobile phase. Load the sample and begin elution, gradually increasing the proportion of the organic solvent.
-
Isolation: Combine the pure fractions and remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the purified product.
Method 3: Acid-Base Extraction
This liquid-liquid extraction technique is an effective preliminary purification step to remove neutral or acidic impurities from the basic target compound.
Caption: Principle of acid-base extraction for purification.
Protocol 3: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude hydrochloride salt in a separatory funnel containing a biphasic system of ethyl acetate and water.
-
Basification: Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise while shaking, until the pH of the aqueous layer is >10. This deprotonates the pyrazole hydrochloride, converting it to its free base form, which is soluble in the organic layer.
-
Extraction: Separate the layers. Keep the ethyl acetate layer, which now contains the product as a free base. The aqueous layer contains inorganic salts and highly polar, non-basic impurities.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Re-formation of Salt: Extract the organic layer with a 1M HCl aqueous solution. This will protonate the basic free base, transferring the desired compound back into the aqueous layer as the purified hydrochloride salt. Neutral impurities will remain in the ethyl acetate layer.
-
Isolation: Separate the aqueous layer and remove the water under reduced pressure or by lyophilization to obtain the pure this compound.
Final Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously confirmed.
-
HPLC: The primary method for quantitative purity assessment. The final product should show a single major peak.
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any remaining impurities with distinct signals.[4]
-
Melting Point: A narrow and sharp melting range is indicative of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
References
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from ResearchGate. [Link]
-
JETIR. (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 6(6). [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from University of Alberta Chemistry website. [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. [Link]
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. [Link]
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (1993). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Chemistry Department. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder Organic Chemistry website. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of Pyrazole Derivatives. Retrieved from Organic Syntheses. [Link]
-
NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
Application Notes & Protocols: Developing Novel Therapeutics with a Pyrazole Scaffold
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2][3] This status is attributed to its remarkable versatility, synthetic accessibility, and favorable drug-like properties.[2][4] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[5][6][7]
The significance of this scaffold is underscored by its presence in numerous FDA-approved blockbuster drugs. For instance, Celecoxib, a selective COX-2 inhibitor, leverages a diaryl-substituted pyrazole core to exert its anti-inflammatory and analgesic effects.[8][9][10] In oncology, pyrazole derivatives are prominent as protein kinase inhibitors (PKIs), with drugs like Crizotinib and Ruxolitinib targeting key signaling pathways implicated in cancer progression.[1][2][5] As of 2023, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring.[2] The scaffold's unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding, make it an invaluable tool for designing potent and selective therapeutics.[6][11]
This guide provides a comprehensive overview of the key stages in developing novel therapeutics based on the pyrazole scaffold, from initial design and synthesis to in vitro evaluation and lead optimization. The protocols and insights herein are intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable heterocycle.
Part 1: Rational Design and Synthesis of Pyrazole-Based Compound Libraries
The successful development of a novel therapeutic begins with the thoughtful design and efficient synthesis of a diverse chemical library. The pyrazole scaffold offers a versatile template that can be readily functionalized to explore a wide chemical space and optimize interactions with a biological target.
Design Strategies: Leveraging the Pyrazole Core
The pyrazole ring's structure is key to its success. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing for multifaceted interactions with protein targets.[5] Furthermore, its three carbon positions (C3, C4, and C5) can be substituted to modulate potency, selectivity, and pharmacokinetic properties.
Common Design Approaches:
-
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, to enhance potency or improve physicochemical properties such as solubility.[11]
-
Structure-Based Design: When the 3D structure of the target protein is known, computational tools like molecular docking can be used to design pyrazole derivatives that fit optimally into the binding site. This approach was crucial in developing potent Hsp90 inhibitors.[12]
-
Scaffold Hopping & Decoration: Starting from a known inhibitor, the core scaffold can be "hopped" to a pyrazole, or an existing pyrazole lead can be "decorated" with various functional groups to probe structure-activity relationships (SAR).[4]
Synthetic Protocol: Knorr Pyrazole Synthesis (A Classic Approach)
One of the most fundamental and reliable methods for constructing the pyrazole core is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[13]
Principle: This reaction proceeds via the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The choice of substituted hydrazines and dicarbonyls allows for the creation of a diverse library of pyrazole derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine like phenylhydrazine) (1.0-1.2 eq) to the solution. Causality Note: Using a slight excess of hydrazine can help drive the reaction to completion. Acetic acid can act as both a solvent and a catalyst.
-
Reaction Progression: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
If no solid forms, pour the mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold water and a minimal amount of cold ethanol to remove impurities.
-
-
Purification and Validation:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography on silica gel to obtain the final product.
-
Self-Validation: Confirm the structure and purity of the synthesized pyrazole using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected disappearance of the dicarbonyl peaks and the appearance of aromatic pyrazole signals in the NMR spectrum will validate the successful synthesis.
-
Recent advancements have also introduced more sophisticated, one-pot, and regioselective methods for creating highly functionalized pyrazoles, expanding the synthetic chemist's toolkit.[13][14][15]
Part 2: The In Vitro Screening Cascade
Once a library of pyrazole compounds has been synthesized, the next critical phase is to evaluate their biological activity through a structured screening cascade. This process is designed to efficiently identify potent and selective "hit" compounds for further development.
The Drug Discovery Workflow
The journey from a synthesized compound to a potential drug candidate follows a logical progression of assays, each designed to answer specific questions about the compound's efficacy and safety profile.
Caption: A typical workflow for pyrazole-based drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Many pyrazole-based therapeutics are kinase inhibitors.[1][16] This protocol describes a common luminescence-based assay to quantify kinase activity and determine the inhibitory potential of test compounds.
Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction.[17] Kinase activity consumes ATP; therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[17]
Step-by-Step Methodology:
-
Materials:
-
Kinase of interest, substrate peptide/protein, and ATP.
-
Pyrazole test compounds (dissolved in DMSO).
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrazole test compounds in DMSO. In the assay plate, add 1-2 µL of each compound dilution.
-
Controls (Self-Validation):
-
Negative Control (100% Activity): Add DMSO only (no inhibitor). This well establishes the maximum kinase activity signal.
-
Positive Control (0% Activity): Add a known potent, broad-spectrum inhibitor (e.g., Staurosporine) or buffer without kinase. This well establishes the baseline.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Add the kinase/substrate mix to each well containing the test compounds and controls.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare an ATP solution and add it to all wells to initiate the kinase reaction.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| Pyrazole Hit 1 | Kinase A | 25 |
| Pyrazole Hit 2 | Kinase A | 150 |
| Pyrazole Hit 3 | Kinase A | >10,000 |
| Staurosporine (Control) | Kinase A | 8 |
| Table 1: Example inhibitory activity data for pyrazole compounds against Kinase A. |
Part 3: Lead Optimization and Preclinical Profiling
After identifying initial hits, the lead optimization phase begins. The goal is to improve the potency, selectivity, and drug-like properties (ADME/Tox) of the pyrazole scaffold through iterative chemical synthesis and biological testing.
The Importance of ADME/Tox
ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology studies are crucial for determining whether a potent compound has the potential to become a safe and effective drug. A key early ADME assay is the microsomal stability assay.
Protocol: Liver Microsomal Stability Assay
Principle: This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[19][20] Rapid degradation of a compound in this assay suggests it may have a short half-life in the body, potentially limiting its therapeutic efficacy.[21]
Step-by-Step Methodology:
-
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor required for CYP activity).[20]
-
Pyrazole test compound (1 µM final concentration).
-
Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).
-
Ice-cold acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, pre-warm the liver microsomes and buffer to 37°C.
-
Initiation: Add the test compound to the microsome mixture. Split this mixture into two sets of wells: one for the reaction and one for the "minus cofactor" control.
-
Add the NADPH regenerating system to the reaction wells to start the metabolism. Add buffer to the control wells.[21]
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[19][21]
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Analyze the samples using LC-MS/MS to quantify the amount of the parent pyrazole compound remaining at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (1 / protein concentration)
-
-
| Compound | t½ (minutes) | Intrinsic Clearance (CLint) |
| Pyrazole Lead 1A | 45 | Moderate |
| Pyrazole Lead 1B | >60 | Low (Improved Stability) |
| Verapamil (High Control) | <10 | High |
| Warfarin (Low Control) | >60 | Low |
| Table 2: Example microsomal stability data. Lead 1B shows improved metabolic stability over the initial lead 1A. |
Conclusion
The pyrazole scaffold is a validated and highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability and versatile binding properties have cemented its role in modern medicinal chemistry. By employing a rational, iterative process of design, synthesis, and in vitro evaluation as outlined in these notes, researchers can effectively navigate the early stages of the drug discovery pipeline. The robust protocols for kinase inhibition and metabolic stability provide a solid framework for identifying and optimizing pyrazole-based candidates with the potential to become next-generation medicines.
References
-
Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. Retrieved from [Link]
-
Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). Organic Letters - ACS Publications. Retrieved from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. Retrieved from [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). OUCI. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2024). Chemistry – An Asian Journal. Retrieved from [Link]
-
A practical synthesis of functionalized pyrazoles promoted by a p... (n.d.). Ingenta Connect. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. Retrieved from [Link]
-
In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. rroij.com [rroij.com]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride
Welcome to the technical support center for the synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
The synthesis is typically a two-step process: (1) N-alkylation of 4-methylpyrazole with a suitable 2-hydroxyethylating agent, and (2) conversion of the resulting free base to its hydrochloride salt. While seemingly straightforward, optimizing yield requires careful control over reaction parameters at each stage.
Section 1: Synthesis Overview and Critical Parameters
The overall synthetic workflow involves the nucleophilic substitution reaction between the deprotonated 4-methylpyrazole and an alkylating agent like 2-chloroethanol, followed by purification and salt formation.
Caption: Overall workflow for the two-step synthesis.
The primary challenge in the N-alkylation of many unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position.[1] Fortunately, 4-methylpyrazole is symmetrical, which eliminates this issue and allows us to focus on optimizing reaction conditions for yield and purity.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Stage 1: N-Alkylation Reaction
Q1: My reaction shows low or incomplete conversion of the 4-methylpyrazole starting material. What are the likely causes and solutions?
-
Causality: Low conversion is typically due to insufficient nucleophilicity of the pyrazole, poor reactivity of the electrophile, or suboptimal reaction conditions that fail to overcome the activation energy.
-
Troubleshooting Steps:
-
Base Strength & Stoichiometry: The base is critical for deprotonating the pyrazole N-H (pKa ≈ 14-15). A weak base or insufficient amount will result in a low concentration of the reactive pyrazolate anion.
-
Solution: Ensure at least 1.1-1.5 equivalents of a suitable base are used. While K₂CO₃ is common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the reaction rate. NaH is often the most effective for complete deprotonation.[2]
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the transition state of the Sₙ2 reaction.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are superior to less polar solvents like THF or dioxane for this reaction.[3] They effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a more "naked" and reactive pyrazolate anion.
-
-
Temperature: The reaction may be too slow at room temperature.
-
Solution: Increase the temperature incrementally. A common range is 60-100 °C. Monitor the reaction by TLC or GC-MS to check for decomposition at higher temperatures.
-
-
Alkylating Agent Quality: 2-Chloroethanol can degrade over time.
-
Solution: Use a freshly opened bottle or distill the 2-chloroethanol before use. Consider switching to the more reactive 2-bromoethanol, which will require less forcing conditions.
-
-
Q2: My TLC/GC-MS analysis shows several significant side products. What are they and how can I prevent them?
-
Causality: Side products can arise from impurities in the starting materials or competing reaction pathways under the chosen conditions.
-
Potential Side Reactions & Solutions:
-
Bis-alkylation of Impurities: If your 4-methylpyrazole starting material contains pyrazole as an impurity, it can be dialkylated, leading to complex mixtures.[4]
-
Solution: Verify the purity of your 4-methylpyrazole by GC-MS or NMR. If necessary, purify it by distillation or recrystallization before starting.
-
-
Williamson Ether Synthesis: The hydroxyl group of 2-chloroethanol or the product can be deprotonated by a strong base, leading to the formation of 1,4-dioxane or polymeric ethers.
-
Solution: This is less common as the pyrazole N-H is more acidic than the alcohol O-H. However, to minimize this, add the 2-chloroethanol slowly to the mixture of base and 4-methylpyrazole. This maintains a low concentration of the alkylating agent and favors the desired reaction.
-
-
Stage 2: Purification of the Free Base
Q3: I'm experiencing significant product loss during the aqueous work-up. Why is this happening?
-
Causality: The product, 2-(4-Methyl-1H-pyrazol-1-YL)ethanol, contains both a polar hydroxyl group and a heterocyclic nitrogen, making it partially soluble in water.
-
Solutions:
-
Brine Wash: After quenching the reaction, perform extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with saturated sodium chloride solution (brine). This reduces the solubility of the product in the aqueous phase, driving more of it into the organic layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 9) before extraction to keep the product in its neutral, free-base form, which is less water-soluble than its protonated counterpart.
-
Stage 3: Hydrochloride Salt Formation
Q4: When I add the HCl solution, my product separates as a sticky oil instead of a crystalline solid. How can I induce crystallization?
-
Causality: "Oiling out" occurs when the rate of precipitation is faster than the rate of crystal lattice formation. This is often caused by high supersaturation, the presence of impurities, or an inappropriate solvent system.
-
Solutions:
-
Solvent System: The choice of solvent is paramount. Isopropanol (IPA) or ethanol are excellent choices. Diethyl ether can also be used, but sometimes promotes oiling if the product concentration is too high.
-
Slow Addition & Temperature Control: Cool the solution of the free base (e.g., to 0-5 °C) before and during the slow, dropwise addition of the HCl solution. This controls the rate of salt formation.
-
Trituration: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can provide nucleation sites for crystallization. Alternatively, you can try adding a small amount of a non-polar co-solvent (like heptane) and stirring vigorously (trituration) to induce solidification.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q5: My final yield of the hydrochloride salt is low, even though the free base was pure and obtained in high yield. What could be the issue?
-
Causality: Low yield at the final step is almost always due to the product having some solubility in the crystallization solvent, leading to losses in the mother liquor.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of solvent (e.g., IPA) required to fully dissolve the free base. Using excessive solvent will increase the amount of product that remains dissolved after crystallization.
-
Complete Crystallization: After adding HCl, allow the mixture to stir at a low temperature (e.g., 0 °C) for a sufficient period (1-2 hours or even overnight) to ensure maximum precipitation before filtration.
-
Washing the Filter Cake: Wash the collected solid with a small amount of cold solvent. Using room temperature solvent will redissolve some of your product. Using a more non-polar solvent in which the salt is insoluble, like cold diethyl ether, is also a good strategy.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this two-step synthesis? A1: With optimized conditions, yields for the N-alkylation step can range from 75-90%. The salt formation step is typically very high-yielding (>95%). A realistic overall yield for a high-purity product is in the range of 70-85%.
Q2: Can I use a different alkylating agent, such as ethylene oxide? A2: Yes, ethylene oxide can be used and reacts with 4-methylpyrazole directly, often catalyzed by a weak acid or base. However, ethylene oxide is a toxic, flammable gas that requires specialized handling equipment (e.g., a pressure vessel). For most laboratory settings, 2-chloroethanol or 2-bromoethanol are safer and more practical alternatives.
Q3: How do I prepare the HCl solution for the salt formation step? A3: You can use commercially available solutions, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Alternatively, you can prepare your own by bubbling dry HCl gas through a cold, anhydrous solvent like isopropanol or ethanol until the desired concentration is reached. Using anhydrous conditions is crucial to prevent the formation of hydrates and obtain a dry, crystalline product. A common method is to generate HCl gas by slowly adding concentrated sulfuric acid to sodium chloride.
Q4: What are the key analytical checks to ensure product quality? A4:
-
¹H NMR: To confirm the structure of the free base and the final salt. Look for the characteristic N-CH₂ and O-CH₂ triplets and the disappearance of the broad N-H peak from the starting material.
-
GC-MS: To assess the purity of the free base after distillation/purification and to check for any residual starting materials or side products.
-
Melting Point: A sharp melting point for the final hydrochloride salt is a good indicator of high purity. Compare it to literature values.
Section 4: Optimized Experimental Protocols
Protocol A: N-Alkylation of 4-Methylpyrazole
This protocol uses the common and effective NaH/DMF system.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 4-Methylpyrazole | 82.11 | 10.0 g | 121.8 mmol | 1.0 |
| Sodium Hydride (60% disp.) | 40.00 | 5.85 g | 146.1 mmol | 1.2 |
| 2-Chloroethanol | 80.51 | 10.8 g (8.7 mL) | 134.0 mmol | 1.1 |
| Anhydrous DMF | - | 100 mL | - | - |
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the sodium hydride dispersion.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Decant the hexanes carefully under a stream of nitrogen.
-
Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the 4-methylpyrazole in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Causality: This slow addition controls the hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add the 2-chloroethanol dropwise over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Safety Note: Quenching unreacted NaH is exothermic and produces hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (2 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Methyl-1H-pyrazol-1-YL)ethanol as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the pure free base.
Protocol B: Hydrochloride Salt Formation
Procedure:
-
Dissolution: Dissolve the purified 2-(4-Methyl-1H-pyrazol-1-YL)ethanol (e.g., 15.0 g, 107 mmol) in 75 mL of anhydrous isopropanol (IPA) in a 250 mL Erlenmeyer flask with magnetic stirring.
-
Cooling: Cool the solution to 0 °C in an ice/water bath.
-
Acidification: While stirring, slowly add a 4M solution of HCl in dioxane (or a prepared solution of HCl in IPA) dropwise until the pH of the solution is ~1-2 (check with pH paper). Approximately 29 mL (118 mmol, 1.1 eq) will be needed. A white precipitate should form immediately.
-
Crystallization: Continue stirring the thick slurry at 0 °C for 1-2 hours to ensure complete precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold IPA (15 mL), followed by cold diethyl ether (2 x 20 mL). Causality: The ether wash helps to remove residual IPA and speeds up drying.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C overnight to yield the final this compound as a white crystalline solid.
Section 5: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues during the N-alkylation step.
Caption: Decision tree for troubleshooting low conversion.
References
- Jain, A. K., et al. (2010). Synthesis and pharmacological activities of pyrazole derivatives: A review. Bioorganic & Medicinal Chemistry, 18(14), 4983-4991.
- Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles. A review. Organic & Biomolecular Chemistry, 9(22), 7647-7663.
- Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Pergamon.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Documents.
-
Popov, Y. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 11868. [Link]
-
Reddy, C. R., et al. (2010). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters, 12(15), 3442-3445. [Link]
- Wallace, O. B. (2001). Process for the preparation of ultrapure 4-methylpyrazole. U.S.
-
Brito, F. C. F., et al. (2021). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]
- Rieck, H., et al. (2011). Method for purifying pyrazoles.
Sources
Technical Support Center: Purification of Pyrazole Hydrochloride Salts
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for the purification of pyrazole hydrochloride salts. As a Senior Application Scientist, I've seen firsthand how the unique physicochemical properties of these heterocyclic compounds can present significant challenges during purification. Pyrazole hydrochlorides are crucial intermediates and active pharmaceutical ingredients (APIs) in numerous development pipelines, making their purity paramount.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles—the "why" behind each technique. Understanding the causality of purification issues is the key to developing robust, reliable, and scalable processes. Here, we will address everything from frustrating crystallization failures to the subtle impacts of residual impurities.
Let's begin by troubleshooting the most pressing issues you may be facing.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Q1: My pyrazole hydrochloride precipitates as an oil or sticky solid instead of a crystalline material. What is happening and how can I fix it?
Answer: This phenomenon, known as "oiling out," is a common hurdle. It occurs when the pyrazole salt separates from the solution as a liquid phase rather than a solid crystalline lattice.
Potential Causes & Mechanistic Insights:
-
High Solute Concentration/Supersaturation: The concentration of your pyrazole salt in the solvent is too high, leading to a rapid, uncontrolled precipitation where molecules don't have time to arrange into an ordered crystal lattice.
-
Presence of Impurities: Structurally similar impurities can disrupt crystal lattice formation.[3][4] High concentrations of impurities can also create a eutectic mixture with your product, depressing the melting point of the solid phase below the temperature of your solution.
-
Inappropriate Solvent System: The chosen solvent or anti-solvent may be too "good" or too "poor." If the salt is excessively soluble, it may require a very large volume of anti-solvent to precipitate, which can lead to oiling out. Conversely, a very poor solvent can cause the salt to "crash out" amorphously.
-
Temperature Shock: Rapid cooling generates high supersaturation instantaneously, favoring amorphous precipitation over controlled crystallization.
Recommended Solutions & Protocols:
-
Optimize the Solvent System:
-
Principle: The ideal system dissolves the crude salt at an elevated temperature but has low solubility at room temperature or below.
-
Protocol: Start with solvents like isopropanol (IPA) or ethanol, which are often effective for hydrochloride salts.[5] If solubility is too high, consider a less polar co-solvent like ethyl acetate or methyl tert-butyl ether (MTBE) as the anti-solvent.[5][6] Add the anti-solvent slowly at an elevated temperature until slight turbidity is observed, then add a small amount of the primary solvent to redissolve, and cool slowly.
-
-
Control the Cooling Rate:
-
Principle: Slow cooling allows molecules to orient themselves correctly into a crystal lattice, minimizing the inclusion of impurities and preventing amorphous collapse.
-
Action: Instead of placing your flask in an ice bath, allow it to cool to room temperature naturally, then transfer it to a refrigerator, and finally to a freezer. A stepwise cooling profile is often most effective.
-
-
Utilize Seeding:
-
Principle: Introducing a small quantity of pure crystalline material (seed crystals) provides a template for crystal growth, bypassing the difficult nucleation phase and promoting the formation of the desired crystalline form.
-
Action: Add a few milligrams of pure pyrazole hydrochloride crystals to the solution once it has become slightly supersaturated (i.e., cooled slightly below the dissolution temperature).
-
-
pH Adjustment & Salt Re-formation:
-
Principle: Ensure the pyrazole is fully protonated. Incomplete salt formation can leave behind a free base, which can act as an impurity.
-
Action: Dissolve the crude material in a suitable solvent and ensure the pH is acidic (pH 1-2) by adding a solution of HCl in a solvent like ether or isopropanol before initiating crystallization.
-
Q2: After recrystallization, my pyrazole hydrochloride salt still shows significant impurities by HPLC/NMR. How can I improve its purity?
Answer: This indicates that the chosen recrystallization conditions are not effective at rejecting the specific impurities present. The nature of the impurity is critical here.
Potential Causes & Mechanistic Insights:
-
Co-crystallization/Solid Solution Formation: The impurity is structurally very similar to your target compound and is being incorporated directly into the crystal lattice.[7][8] This is common with regioisomers or precursors from the synthesis. The formation of solid solutions is a frequent reason for poor impurity rejection.[8]
-
Ineffective Washing: The crystallized solid may be pure, but the residual mother liquor, rich in impurities, has not been adequately washed from the crystal surfaces.[7]
-
Surface Adsorption: Some impurities may have a high affinity for the crystal surfaces and adhere strongly, resisting removal by simple washing.[3][7]
Recommended Solutions & Protocols:
-
Slurry Wash/Reslurrying:
-
Principle: Suspending the isolated solid in a solvent where the product has very low solubility, but the impurity is soluble, can effectively wash the impurities away without significant yield loss.
-
Protocol: After initial filtration, suspend the crystalline cake in a cold, appropriate solvent (e.g., acetone, diethyl ether, or ethyl acetate) for 30-60 minutes.[5] Filter the solid again and dry. This is particularly effective for removing surface-adsorbed impurities.
-
-
Activated Carbon Treatment:
-
Principle: Activated carbon has a high surface area and can adsorb non-polar, colored, and high-molecular-weight impurities from the solution before crystallization.
-
Protocol: Dissolve the crude salt in the chosen recrystallization solvent at an elevated temperature. Add a small amount (1-5% w/w) of activated carbon. Stir for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon, then proceed with the controlled cooling and crystallization.
-
-
Decision-Making Workflow for Persistent Impurities:
-
The following diagram illustrates a logical workflow for tackling persistent purity issues.
Caption: Decision tree for improving pyrazole HCl salt purity.
-
Q3: My pyrazole hydrochloride salt is highly hygroscopic and difficult to handle. What can I do to mitigate this?
Answer: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with hydrochloride salts due to the high electronegativity of the chloride ion, which readily forms hydrogen bonds with water.[9] This can lead to physical changes like caking, deliquescence (dissolving in absorbed water), and even chemical degradation.[10][11]
Potential Causes & Mechanistic Insights:
-
Amorphous Content: Amorphous (non-crystalline) material has a higher surface area and energy, making it more prone to water uptake than a stable crystalline form.
-
Salt Form: The hydrochloride salt form itself is inherently prone to hygroscopicity.
-
Crystal Packing: The specific arrangement of molecules in the crystal lattice (polymorphism) can expose or shield polar groups, affecting moisture sorption.[12]
Recommended Solutions & Protocols:
-
Ensure High Crystallinity:
-
Principle: A well-ordered, stable crystalline solid will have lower surface energy and fewer sites for water to initiate sorption.
-
Action: Use the slow cooling and solvent optimization techniques described in Q1 to ensure you are isolating a highly crystalline powder, not an amorphous or semi-crystalline solid. Proper drying under vacuum at an appropriate temperature is also crucial to remove residual solvents that can attract moisture.
-
-
Strict Environmental Control:
-
Principle: Minimize exposure to atmospheric moisture during handling and storage.
-
Action: Handle the material in a glove box or a low-humidity environment. Store the final product in a desiccator or in sealed containers with a desiccant.
-
-
Consider Alternative Salt Forms (Advanced):
-
Principle: For APIs in development, if hygroscopicity remains an intractable problem, forming a salt with a different counter-ion (e.g., mesylate, tosylate) can sometimes yield a more stable, less hygroscopic solid.[9]
-
Action: This is a significant process change and requires a thorough salt screening study to evaluate the properties (solubility, stability, crystallinity) of different salt forms.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the purity of my final pyrazole hydrochloride salt? A: A combination of techniques is essential for a complete picture:
-
HPLC (High-Performance Liquid Chromatography): The primary tool for quantitative purity assessment. Use a suitable column (e.g., C18) and a gradient method to separate the main component from any related impurities. Purity is typically reported as area percent.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the pyrazole salt and can detect residual solvents or major impurities if their signals do not overlap with the product's signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Helps in identifying the mass of unknown impurity peaks seen in the HPLC chromatogram, providing clues to their structure.
-
DSC (Differential Scanning Calorimetry): Determines the melting point and can indicate the presence of impurities (which often broaden and depress the melting endotherm) or different polymorphic forms.[13]
Q: What is polymorphism and how does it affect my pyrazole hydrochloride salt purification? A: Polymorphism is the ability of a compound to exist in more than one crystal structure.[3] Different polymorphs can have different physical properties, including solubility, stability, and hygroscopicity.[12][14] During purification, you might inadvertently crystallize a less stable (metastable) polymorph. While sometimes a metastable form can offer a route to higher purity, the goal is typically to isolate the most thermodynamically stable form to ensure consistency and long-term stability of the product.[3][4]
Q: Can I use water in my recrystallization? A: Generally, it is best to avoid water unless absolutely necessary. Pyrazole hydrochloride salts are often very soluble in water, which would lead to poor recovery.[5] However, in some cases, a mixed solvent system like Ethanol/Water can be effective.[15] If you use water, be prepared for lower yields and ensure the product is dried thoroughly under high vacuum to remove all moisture, which could exacerbate hygroscopicity issues.
Data Summary Table
Table 1: Common Solvents for Pyrazole Hydrochloride Salt Purification
| Solvent | Class | Boiling Point (°C) | Typical Use Case | Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Primary recrystallization solvent | Good balance of solubility for many HCl salts.[5] |
| Ethanol (EtOH) | Polar Protic | 78.4 | Primary recrystallization solvent | Often higher solubility than IPA; may lead to lower yields.[5][16] |
| Methanol (MeOH) | Polar Protic | 64.7 | Dissolving solvent | Generally too high solubility for recrystallization; used for analysis. |
| Acetone | Polar Aprotic | 56 | Anti-solvent or slurry wash solvent | Good for precipitating salts from alcoholic solutions; effective wash.[5][16] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | Anti-solvent or slurry wash solvent | Less polar than acetone; useful for washing away non-polar impurities.[5] |
| Diethyl Ether (Et₂O) | Non-polar | 34.6 | Anti-solvent or final wash | Very low polarity, good for crashing out salts and washing. Highly volatile. |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | Recrystallization solvent | Can be effective but may lead to solvate formation. |
References
- Method for purifying pyrazoles. (WO2011076194A1).
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications - Organic Letters. [Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. NIH National Center for Biotechnology Information. [Link]
-
1-BENZYL-3-(4-CHLOROPHENYL)-5-(3,4-METHYLENEDIOXYPHENYL)-1H-PYRAZOLE. Organic Syntheses. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. NIH National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. ResearchGate. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). Semantic Scholar. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. NIH National Center for Biotechnology Information. [Link]
- Pyrazole compound and salt and application thereof. (CN110903279A).
-
Distinct Disordered Forms of Promethazine Hydrochloride: A Case of Intergrowth of Polymorphic Domains? ResearchGate. [Link]
-
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
1H-Pyrazole, hydrochloride (1:1). PubChem. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ACS Publications. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole functionalization. Pyrazole scaffolds are critical components in pharmaceuticals and agrochemicals, yet their synthesis can present significant challenges, particularly concerning regioselectivity and reaction yield.[1][2][3] This guide provides in-depth, experience-driven answers to common issues encountered during the functionalization of the pyrazole core.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: What are the primary challenges in the N-functionalization of pyrazoles?
A1: The two main hurdles are controlling regioselectivity and achieving high yields.[4] Because the two nitrogen atoms in an unsymmetrically substituted pyrazole ring have similar electronic properties, functionalization reactions like alkylation or arylation can produce a mixture of N1 and N2 regioisomers, which are often difficult to separate.[3][4][5] Low yields can stem from poorly optimized reaction conditions, the formation of side products, or low reactivity of the starting materials.[4][6]
Q2: How do I choose between a copper-catalyzed and a palladium-catalyzed N-arylation reaction?
A2: The choice depends on factors like cost, substrate scope, and functional group tolerance.[7]
-
Copper-Catalyzed (Ullmann-type) Reactions: These are often more cost-effective.[7] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI, Cu₂O) with a ligand, such as a diamine, under milder conditions than traditional Ullmann reactions.[7][8][9][10][11][12] They are robust for coupling pyrazoles with aryl iodides and bromides.[9][10]
-
Palladium-Catalyzed (Buchwald-Hartwig) Amination: This method offers exceptional functional group tolerance and a broad substrate scope, making it ideal for complex molecules with sensitive functionalities.[7][13] It typically involves a palladium catalyst, a specialized phosphine ligand (e.g., tBuBrettPhos), and a base.[7][14]
Q3: What is the typical role of a base in pyrazole N-functionalization?
A3: The base is critical for deprotonating the pyrazole N-H proton (pKa in DMSO is ~19-20), generating the pyrazolide anion, which is the active nucleophile. The strength and type of base can significantly influence reaction rate and even regioselectivity.[5] A base whose conjugate acid has a pKa several units higher than that of the pyrazole is generally required for complete deprotonation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), hydrides (NaH), and alkoxides (KOtBu).[3][4][15]
Part 2: Troubleshooting Guide - Common Experimental Issues
This guide provides specific, actionable advice for problems you may encounter during your experiments.
Issue 1: Poor or No Conversion of Starting Material
Q: My pyrazole starting material is not being consumed in an N-arylation reaction. What are the likely causes and solutions?
A: This common issue can usually be traced back to one of four key areas: the base, the catalyst, the solvent, or the temperature.
-
Cause 1: Inappropriate Base Selection. The base may not be strong enough to deprotonate the pyrazole effectively.
-
Solution: Switch to a stronger base. For N-arylation reactions, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[16] For particularly stubborn substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[15] Always compare the pKa of your pyrazole with the pKa of the conjugate acid of the base.
-
| Common Bases for Pyrazole Functionalization |
| Base |
| Sodium Hydride (NaH) |
| Potassium tert-Butoxide (KOtBu) |
| Cesium Carbonate (Cs₂CO₃) |
| Potassium Carbonate (K₂CO₃) |
| Potassium Phosphate (K₃PO₄) |
-
Cause 2: Catalyst Inactivity. The catalyst, whether copper or palladium-based, may be deactivated or used under suboptimal conditions.
-
Solution: For copper-catalyzed reactions, ensure you are using a reliable source of Cu(I), such as CuI or Cu₂O, and consider adding a diamine ligand (e.g., N,N'-dimethylethylenediamine) which can accelerate the reaction.[10][11] For palladium systems, the choice of ligand is crucial; ensure it is appropriate for the specific transformation and handled under inert conditions if it is air-sensitive.
-
-
Cause 3: Incorrect Solvent Choice. The solvent plays a crucial role in solubility and reaction kinetics.
-
Cause 4: Insufficient Temperature. Many cross-coupling reactions require significant thermal energy to proceed.
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Mixture)
Q: My reaction is producing an inseparable mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
A: Controlling regioselectivity is one of the most significant challenges in pyrazole chemistry.[3][5] It is governed by a subtle interplay of steric and electronic factors, as well as reaction conditions.[5][19]
-
Strategy 1: Leverage Steric Hindrance. This is the most powerful and predictable tool for controlling regioselectivity.
-
Explanation: Functionalization will preferentially occur at the less sterically hindered nitrogen atom.[4] A bulky substituent at the C3 (or C5) position of the pyrazole ring will effectively block access to the adjacent N2 nitrogen, directing incoming electrophiles to the N1 position.[5][19]
-
Actionable Advice: If your synthesis allows, choose a pyrazole starting material with a large group (e.g., tert-butyl, phenyl) at the C3 or C5 position. Alternatively, using a bulkier alkylating agent can also improve selectivity.[4][20]
-
-
Strategy 2: Optimize the Solvent. The solvent can dramatically influence the isomer ratio.
-
Explanation: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole synthesis, favoring one isomer over another where traditional solvents like ethanol produce mixtures.[4][21] This is often due to specific hydrogen-bonding interactions that favor one tautomeric form of the pyrazole.
-
Actionable Advice: Screen TFE and HFIP as solvents, especially for N-alkylation reactions. Even a switch from methanol to ethanol can sometimes alter the product ratio.
-
-
Strategy 3: Modify the Base/Counter-ion. The choice of base can influence the aggregation state and nucleophilicity of the resulting pyrazolide salt, thereby affecting the regiochemical outcome.[5]
Part 3: Protocols and Data
General Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole
This protocol is a robust starting point for the N-arylation of pyrazoles with aryl halides, adapted from established literature procedures.[9][10][22]
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl iodide or aryl bromide (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.1 mmol, 2.1 equiv)
-
Anhydrous Dioxane (3 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg), K₂CO₃ (290 mg), and the pyrazole (1.0 mmol).
-
Seal the tube with a rubber septum, evacuate the atmosphere, and backfill with argon. Repeat this cycle two more times.
-
Under a positive pressure of argon, add the aryl halide (1.2 mmol), N,N'-dimethylethylenediamine (21 µL), and dioxane (3 mL) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite®.
-
Rinse the pad with additional ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired N-aryl pyrazole.
Part 4: Visualized Workflows and Concepts
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical decision-making process for troubleshooting low-yielding pyrazole functionalization reactions.
Caption: Steric hindrance directing N1 functionalization.
References
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
-
PubMed. (2025, April 3). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved from [Link]
-
ChemRxiv | Cambridge Open Engage. (n.d.). Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(II) spin crossover complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. Retrieved from [Link]
-
PubMed. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved from [Link]
-
University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
ResearchGate. (2019, June 1). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
University of Lethbridge. (2020, March 26). Chemistry 2000 Slide Set 20: Organic bases. Retrieved from [Link]
-
ResearchGate. (n.d.). First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Retrieved from [Link]
-
Reddit. (2023, June 10). N-methylation of pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
AWS. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
Sources
- 1. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: A Troubleshooting Guide to Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1] This resource is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted pyrazoles?
A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][3] This method is widely used due to the commercial availability of a vast array of starting materials, allowing for the synthesis of a diverse library of pyrazole derivatives.[4]
Q2: My Knorr synthesis with an unsymmetrical 1,3-diketone is giving me a mixture of products that are difficult to separate. What is happening?
A2: You are encountering the most common challenge in pyrazole synthesis: a lack of regioselectivity . When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to the formation of two constitutional isomers (regioisomers). The separation of these isomers can be notoriously difficult.
Q3: I'm trying to synthesize a pyrazole from an α,β-unsaturated ketone and hydrazine, but my main product is a pyrazoline. Why?
A3: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate.[5] To obtain the aromatic pyrazole, this intermediate must be oxidized.[5] If the reaction conditions do not promote in-situ oxidation, the pyrazoline will be the major isolated product.
Q4: My final pyrazole product is a stubborn oil that won't crystallize, and it appears to have colored impurities. What are my options for purification?
A4: This is a common issue. The colored impurities often arise from side reactions of the hydrazine starting material. If standard crystallization fails, consider the following:
-
Column Chromatography: This is the workhorse for purifying difficult mixtures. Deactivating the silica gel with triethylamine can be beneficial for basic pyrazole compounds.
-
Acid Salt Formation: Pyrazoles are weakly basic and can form salts with strong acids.[6][7][8][9] Dissolving the crude product in an organic solvent and adding an acid (e.g., hydrochloric, sulfuric, or oxalic acid) can precipitate the pyrazole salt, leaving many impurities behind in the solution.[6][7][8][9] The pure pyrazole can then be regenerated by neutralization.
-
Solvent System Exploration for Crystallization: A binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective.[10] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, often in combination with water or hexane as the anti-solvent.[11]
Troubleshooting Guide: The Knorr Pyrazole Synthesis
The Knorr synthesis, reacting a 1,3-dicarbonyl with a hydrazine, is fundamental to pyrazole chemistry.[2][3][4] However, its apparent simplicity can be deceptive.
Problem 1: Poor or No Yield
Symptoms:
-
TLC analysis shows mostly unreacted starting materials.
-
Low mass of isolated product after work-up.
Causality and Troubleshooting:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Activation of Carbonyl | The condensation reaction is often acid-catalyzed. The acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[2][3] | Add a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of a mineral acid like HCl.[12] |
| Low Reaction Temperature | Many condensation reactions require thermal energy to overcome the activation barrier. | Increase the reaction temperature, potentially to reflux in a suitable solvent like ethanol or 1-propanol.[12] |
| Steric Hindrance | Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can significantly slow down the reaction rate. | Increase reaction time and/or temperature. Consider using a less sterically hindered starting material if possible. |
| Decomposition of Starting Materials | Hydrazine derivatives can be unstable, especially at elevated temperatures. | Ensure the quality of your hydrazine starting material. Consider adding the hydrazine slowly to the heated solution of the dicarbonyl to maintain a low instantaneous concentration. |
Problem 2: Formation of Regioisomers
Symptoms:
-
¹H NMR spectrum shows duplicate sets of peaks for the pyrazole core and its substituents.
-
Multiple spots with similar Rf values on TLC.
-
Broad melting point range of the isolated solid.
Causality and Troubleshooting:
The regiochemical outcome is a delicate balance of electronic and steric factors, often influenced by reaction conditions.
| Controlling Factor | Explanation | Strategy for Control |
| Electronic Effects | The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl. | Under acidic conditions, the N(1) of a substituted hydrazine is generally less nucleophilic due to protonation or resonance, favoring attack by the N(2) nitrogen. Conversely, under neutral or basic conditions, the N(1) nitrogen is often the more nucleophilic center. |
| Steric Effects | The less sterically hindered carbonyl group is more accessible for nucleophilic attack. | Introduce a bulky substituent on one of the dicarbonyl's flanking groups to direct the hydrazine to the less hindered carbonyl. |
| Reaction Conditions | Solvent polarity and pH can dramatically shift the regioselectivity. | Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in some cases. pH Control: Carefully control the pH. An acidic medium may favor one isomer, while neutral or basic conditions may favor the other. |
Workflow for Tackling Regioselectivity:
Caption: Troubleshooting workflow for regioselectivity.
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is a classic example of a Knorr-type reaction using a β-ketoester.[12][13]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL vial, combine ethyl benzoylacetate and hydrazine hydrate.[12]
-
Add 1-propanol and glacial acetic acid to the mixture.[12]
-
Heat the reaction mixture to approximately 100°C with stirring.[12]
-
Monitor the reaction by TLC (30% ethyl acetate/70% hexane) until the starting ketoester is consumed (typically after 1 hour).[12]
-
Once complete, add water (10 mL) to the hot, stirring mixture to precipitate the product.[12]
-
Cool the mixture slowly to room temperature, then in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration, wash with cold water, and air dry.[12]
Mechanism of Knorr Pyrazole Synthesis:
Caption: Simplified Knorr pyrazole synthesis mechanism.
Troubleshooting Guide: Synthesis from α,β-Unsaturated Carbonyls
This method is valuable for accessing pyrazoles with substitution patterns not easily obtained through the Knorr synthesis. The key challenge here is controlling the oxidation of the pyrazoline intermediate.
Problem: Pyrazoline is the Major Product
Symptoms:
-
The isolated product lacks the characteristic aromatic signals in the ¹H NMR spectrum.
-
Mass spectrometry data corresponds to the dihydrogenated (pyrazoline) product.
Causality and Troubleshooting:
| Potential Cause | Explanation | Recommended Action |
| Lack of Oxidizing Agent | The initial cyclization yields a non-aromatic pyrazoline. Aromatization requires the removal of two hydrogen atoms. | In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture. Common choices include air (by refluxing in an open flask), bromine, or I₂-mediated oxidation.[1] Post-synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). |
| Reaction Conditions Disfavor Aromatization | Some solvent and temperature combinations may stabilize the pyrazoline intermediate and prevent spontaneous oxidation. | Solvent/Temperature: Refluxing in a higher-boiling solvent like DMSO can sometimes promote oxidation.[1] Microwave-assisted synthesis has also been shown to be effective. |
Advanced Synthesis & Purification Protocols
Multicomponent Syntheses
Modern approaches often utilize multicomponent reactions (MCRs) to construct complex pyrazoles in a single step, improving efficiency and reducing waste.[14][15][16] A common MCR involves an aldehyde, an active methylene nitrile (like malononitrile), and a hydrazine.[14]
Common Issues in MCRs:
-
Side Reactions: With multiple reactive species in one pot, the potential for undesired side reactions is higher. For example, two molecules of the aldehyde can react with the hydrazine to form an azine byproduct.[15]
-
Optimization is Key: MCRs can be sensitive to the stoichiometry of reactants, catalyst choice, and reaction conditions. Careful optimization is often required.
Purification by Acid Salt Formation
This technique is particularly useful for purifying pyrazoles that are oils or are difficult to crystallize.
Protocol 2: General Procedure for Purification via Salt Formation
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethanol, or acetone).[6][7][8][9]
-
Slowly add at least one equivalent of a strong acid (e.g., concentrated HCl, H₂SO₄, or a solution of oxalic acid) with stirring.
-
The pyrazolium salt will often precipitate. The process can be aided by cooling the mixture in an ice bath.[6]
-
Collect the precipitated salt by vacuum filtration and wash with cold solvent.
-
To recover the free pyrazole, dissolve the salt in water, neutralize with a base (e.g., NaHCO₃ or NaOH solution), and extract the pure pyrazole with an organic solvent.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Preprints.org. (2023).
- Rutjes, F. P. J. T., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry.
- Elmaaty, T. A., et al. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules.
- Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Organic and Inorganic Chemistry, 14(1).
- ResearchGate. (n.d.).
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
- BenchChem. (2025).
- Bolm, C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024-2077.
- Ahluwalia, V. K., & Aggarwal, R. (n.d.). Name Reactions in Organic Synthesis.
- Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- Elguero, J., et al. (n.d.). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results.
- GalChimia. (2009). Regioselective pyrazoles.
- Journal of Heterocyclic Chemistry. (2002). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Journal of Heterocyclic Chemistry, 39(1), 1-13.
- BenchChem. (2025).
- Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24, 228-233.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. [Link]
- Shupletsov, L., et al. (2025).
- Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
- Wang, Y., et al. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules.
-
GitHub. (n.d.). abruzzi/graphviz-scripts. [Link]
- Turner, G. L., et al. (2021).
- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv.
- Google Patents. (n.d.).
- Google Patents. (n.d.). DE102009060150B4 - Process for the preparation of acid addition salts of pyrazoles.
-
Graphviz. (2022). dot. [Link]
-
Graphviz. (2024). DOT Language. [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 9. DE102009060150B4 - Process for the preparation of acid addition salts of pyrazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. preprints.org [preprints.org]
- 15. longdom.org [longdom.org]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A-Z Guide to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride Stability
Disclaimer: 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride is a specialized chemical entity for which extensive public degradation data is not available. This guide has been constructed based on established principles of organic chemistry, extensive experience with analogous heterocyclic compounds, and standard pharmaceutical stability testing protocols. The pathways and troubleshooting advice provided are predictive and intended to form a robust framework for your internal investigations. All experimental work should be conducted under the supervision of qualified personnel.
Introduction: Understanding the Molecule's Chemical Liabilities
Welcome to the comprehensive support guide for this compound. As researchers actively working with this molecule, understanding its potential stability issues is paramount to ensuring data integrity, reproducibility, and the overall success of your development program. This document provides a proactive approach to stability, outlining predicted degradation pathways, offering detailed troubleshooting for common experimental observations, and presenting robust protocols for formal stability assessments.
Our analysis identifies two primary points of vulnerability in the molecule under typical stress conditions:
-
The Secondary Alcohol: The ethanol side chain contains a secondary alcohol functional group. This is a well-known site for oxidation, which can convert the alcohol into a ketone.[1][2][3][4][5] This transformation can be catalyzed by atmospheric oxygen, trace metal ions, or oxidative reagents.[6]
-
The Pyrazole Ring System: While generally aromatic and stable, the pyrazole ring, particularly when N-substituted, can be susceptible to degradation under harsh photolytic or extreme pH conditions.[7][8]
This guide is structured to help you anticipate and solve problems related to these liabilities.
Frequently Asked Questions (FAQs) & Proactive Troubleshooting
This section addresses common observations and questions that may arise during your experimental work.
Question 1: My analytical standard solution (in methanol or acetonitrile) shows a new, earlier-eluting peak on my reverse-phase HPLC after a few days. What could it be?
Answer: This is a classic sign of oxidation. The most probable degradation product is the corresponding ketone, 2-(4-methyl-1H-pyrazol-1-yl)-1-ethanone.
-
Causality: The secondary alcohol on your parent molecule is oxidized to a ketone.[2][3][4][5] Ketones are generally less polar than their corresponding secondary alcohols, which causes them to elute earlier on a typical C18 reverse-phase HPLC column. This reaction can be accelerated by exposure to air (autoxidation) and light.
-
Troubleshooting Steps:
-
Confirm the Mass: Analyze the degraded sample by LC-MS. The parent molecule has a specific molecular weight. The ketone degradant will have a mass that is 2 Da less than the parent (loss of two hydrogen atoms).
-
Spike Study: If you have access to a synthesized standard of the ketone, spike it into your degraded sample. If your unknown peak increases in size, you have confirmed its identity.
-
Prevention: Prepare standards fresh daily. If standards must be stored, use amber vials, purge with an inert gas (nitrogen or argon), and store at 2-8°C.
-
Question 2: I subjected the compound to acidic conditions (0.1 M HCl) and noticed a slow loss of the main peak over time, but no single major degradant is appearing. Why?
Answer: This suggests either a complex degradation cascade or that the primary degradant is not UV-active or is poorly retained on your column. While the N-alkyl pyrazole bond is generally stable, harsh acidic conditions can potentially lead to slow hydrolysis or ring-opening, resulting in multiple minor products.[6][9][10]
-
Causality: Strong acid at elevated temperatures can protonate the pyrazole ring, potentially making it more susceptible to nucleophilic attack by water, leading to slow decomposition.
-
Troubleshooting Steps:
-
Use a Universal Detector: Switch from a UV detector to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for one run. These detectors can "see" compounds without a chromophore and will reveal if non-UV-active species are being formed.
-
Modify HPLC Method: Use a shallower gradient or an isocratic method with lower organic solvent concentration to ensure you are not missing very polar degradants that might be eluting in the solvent front.
-
NMR Analysis: For a definitive answer, prepare a sample with significant degradation (~20-30%), isolate the mixture, and analyze by ¹H NMR. The disappearance of the parent signals and the appearance of new, unidentifiable signals will confirm complex decomposition.
-
Question 3: My bulk powder material is developing a slight yellow tint after long-term storage. Is this a concern?
Answer: Yes, this is a visual indicator of potential degradation and should be investigated immediately.
-
Causality: A color change often points to the formation of conjugated systems or low-level impurities, which can arise from oxidative or photolytic degradation.[11] Even minor degradation (<1%) can sometimes produce highly colored species.
-
Troubleshooting Steps:
-
Quantitative Analysis: Immediately test the material using a validated, stability-indicating HPLC method to determine the purity.[12][] Compare this to the initial purity result from the batch release.
-
Characterize Impurities: Use LC-MS to get mass data on any new impurity peaks.
-
Review Storage Conditions: Ensure the material is stored in a well-sealed container, protected from light, and at the recommended temperature. Consider including desiccant packs if the material is sensitive to moisture.
-
Experimental Protocols: A Guide to Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[14][15][16][17] It helps identify likely degradation products and develop a robust, stability-indicating analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Protocol for Forced Degradation of this compound
Objective: To generate potential degradation products under various stress conditions as mandated by ICH guidelines.[15][18][19][20][21]
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks, pipettes
-
HPLC system with UV/PDA and MS detectors
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol:Water mixture. This is your Stock Solution.
-
Control Sample: Dilute the Stock Solution to a final concentration of 0.1 mg/mL. Analyze immediately (t=0 control).
-
Acid Hydrolysis:
-
Mix 1 mL of Stock Solution with 9 mL of 0.1 M HCl.
-
Keep at 60°C for 24 hours.
-
Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours).
-
Before analysis, neutralize each sample with an equivalent amount of 0.1 M NaOH.
-
Rationale: Simulates exposure to acidic environments.[14]
-
-
Base Hydrolysis:
-
Mix 1 mL of Stock Solution with 9 mL of 0.1 M NaOH.
-
Keep at 60°C for 8 hours.
-
Withdraw samples at intermediate time points.
-
Before analysis, neutralize each sample with an equivalent amount of 0.1 M HCl.
-
Rationale: Simulates exposure to alkaline environments.[14]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solid sample of the powder in an oven at 80°C for 48 hours.
-
Also, place a vial of the Stock Solution (capped) in the oven.
-
Analyze the solid by dissolving to 0.1 mg/mL and the solution sample directly.
-
Rationale: Evaluates the effect of heat on both the solid and solution forms.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[18][21]
-
Keep a control sample wrapped in aluminum foil next to the exposed sample.
-
Analyze both the exposed and control samples.
-
Rationale: Identifies light sensitivity, which dictates packaging requirements.[11]
-
Data Analysis: For each condition, analyze the samples by a suitable HPLC-UV/MS method. Calculate the percentage degradation and identify the mass of any new peaks formed.
Predicted Degradation Product Summary
The following table summarizes the most likely degradation products you will encounter. This serves as a quick reference when interpreting your LC-MS data.
| Stress Condition | Predicted Degradant Structure | Chemical Name | Change in Mass (vs. Parent) | Rationale |
| Oxidative (H₂O₂) | Ketone | 2-(4-methyl-1H-pyrazol-1-yl)-1-ethanone | -2 Da | Oxidation of the secondary alcohol is a highly probable pathway.[1][2][4] |
| Photolytic | Ketone | 2-(4-methyl-1H-pyrazol-1-yl)-1-ethanone | -2 Da | Light can provide the energy to initiate oxidation reactions.[11] |
| Harsh Acid/Base | N-dealkylated Pyrazole | 4-methyl-1H-pyrazole | -71 Da | Cleavage of the N-C bond is possible under extreme pH and heat, though less likely than oxidation. |
Visual Diagrams & Workflows
Proposed Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound based on its chemical structure.
Caption: Predicted primary degradation pathways.
Experimental Workflow for Stability Investigation
This workflow provides a logical sequence for investigating an unknown stability issue.
Caption: Step-by-step stability troubleshooting workflow.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available from: [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. Available from: [Link]
-
ICH Q1A(R2) Guideline. (n.d.). ICH. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available from: [Link]
-
Oxidation of alcohols. (n.d.). Chemguide. Available from: [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. Available from: [Link]
-
Oxidation of secondary alcohols to ketones. (2020). L.S.College, Muzaffarpur. Available from: [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. (2019). BYJU'S. Available from: [Link]
-
17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. Available from: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available from: [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Available from: [Link]
-
The Dangers of Chemical Compound Degradation. (n.d.). Moravek. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Available from: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available from: [Link]
-
ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. (n.d.). Altasciences. Available from: [Link]
-
Drug degradation pathways. (n.d.). Pharmaceutical - Pharmacy 180. Available from: [Link]
-
Spotlight on stability: API and drug product testing. (n.d.). Almac. Available from: [Link]
-
Forced degradation studies of Brexpiprazole. (n.d.). ResearchGate. Available from: [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). Synlett. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available from: [Link]
-
Drug molecules and photoresponsive molecules containing pyrazole/ chromenopyrazole core. (n.d.). ResearchGate. Available from: [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. Available from: [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available from: [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). ACS Publications. Available from: [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024). ACS ES&T Air. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Available from: [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Available from: [Link]
-
Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. moravek.com [moravek.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. rjptonline.org [rjptonline.org]
- 15. medcraveonline.com [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
- 17. ijrpp.com [ijrpp.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on controlling regioselectivity. The formation of regioisomeric mixtures is a frequent challenge, particularly when employing classical methods like the Knorr synthesis with unsymmetrical precursors.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why are they a problem?
A: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3] The result is two or more possible products with the same molecular formula but different connectivity, which can be difficult and costly to separate, reducing the overall yield of the desired compound.
Q2: Why does the Knorr condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines often lead to a mixture of regioisomers?
A: The Knorr pyrazole synthesis is a cornerstone method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] When both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the initial nucleophilic attack can occur at two different carbonyl carbons.[3] For instance, a substituted nitrogen of the hydrazine can attack either of the non-equivalent carbonyl groups, leading to two distinct hydrazone intermediates. These intermediates then cyclize to form their respective pyrazole regioisomers.[3][4] Achieving good regioselectivity typically requires significant steric or electronic differences between the carbonyl groups or the nitrogen atoms of the hydrazine.[3]
Diagram: The Origin of Regioisomers in Knorr Pyrazole Synthesis
Caption: Divergent pathways in Knorr synthesis leading to regioisomers.
Troubleshooting Guide: Enhancing Regioselectivity
Issue: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single product?
This is a classic challenge in pyrazole synthesis. A systematic approach to modifying your reaction conditions is the most effective troubleshooting strategy.
Troubleshooting Workflow
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates
Welcome to the Technical Support Center dedicated to addressing the pervasive challenge of poor solubility encountered with pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing actionable troubleshooting strategies and in-depth scientific explanations to empower your experimental success. We understand that insolubility can be a significant bottleneck in synthesis, purification, and downstream applications. This resource is structured to provide rapid answers through our FAQs and comprehensive, step-by-step guidance in our Troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: My pyrazole intermediate is poorly soluble in common organic solvents for my reaction. What are my immediate options?
A1: Poor solubility in organic solvents is a common hurdle. Your initial approach should be a systematic solvent screening. Pyrazole derivatives often show good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). For many synthetic reactions, acetone, ethanol, methanol, and acetonitrile are also effective.[1][2] If single solvents fail, consider the use of a co-solvent system, which involves mixing a good solvent with a poor one to fine-tune the polarity.[1] For instance, a mixture of toluene and DMF can sometimes provide the desired solubility and reaction compatibility.
Q2: I'm struggling with the aqueous solubility of my pyrazole derivative for a biological assay. What's the quickest way to improve it?
A2: For aqueous applications, the quickest methods to improve solubility are pH adjustment and the use of co-solvents.[1][3] If your pyrazole derivative possesses ionizable functional groups (e.g., acidic or basic moieties), altering the pH of the buffer can lead to the formation of a more soluble salt.[2][3] Additionally, incorporating a small percentage of a water-miscible organic co-solvent like DMSO or ethanol (typically ≤1-5% v/v) can significantly enhance solubility for in vitro assays.[1][4]
Q3: What is a solid dispersion, and is it a viable strategy for my poorly soluble pyrazole intermediate?
A3: A solid dispersion is a system where a poorly soluble drug (your pyrazole intermediate) is dispersed in a solid, hydrophilic carrier or matrix.[5][6][7] This technique can dramatically enhance solubility and dissolution rates by reducing particle size to a molecular level, improving wettability, and converting the crystalline form of the drug to a more soluble amorphous state.[5][7] It is a highly effective strategy, particularly for improving the bioavailability of active pharmaceutical ingredients (APIs).[6][8][9] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[6]
Q4: How do surfactants help in solubilizing pyrazole intermediates?
A4: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of poorly soluble compounds in a solvent.[10] In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[11][12] The hydrophobic core of these micelles can encapsulate your nonpolar pyrazole intermediate, effectively increasing its apparent solubility in the aqueous medium.[13] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used in pharmaceutical formulations for this purpose.[13][14]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection for Synthesis
A logical, stepwise approach to solvent selection can save significant time and resources. This guide will walk you through a systematic process to identify a suitable solvent or solvent system for your pyrazole intermediate in a chemical reaction.
Step 1: Initial Solvent Screening
Begin by testing the solubility of your pyrazole intermediate in a range of common laboratory solvents with varying polarities.
| Solvent | Polarity Index | Dielectric Constant | Common Uses in Pyrazole Synthesis |
| Toluene | 2.4 | 2.38 | Non-polar reactions, azeotropic water removal |
| Dichloromethane (DCM) | 3.1 | 9.08 | General purpose solvent for a wide range of organic reactions |
| Acetone | 5.1 | 20.7 | Common solvent for room temperature synthesis of pyrazoles |
| Ethanol | 5.2 | 24.5 | Traditional polar protic solvent for pyrazole synthesis |
| Acetonitrile | 5.8 | 37.5 | Polar aprotic solvent for various coupling reactions |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Aprotic dipolar solvent, often gives better results in cyclocondensation reactions |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds |
Protocol for Solubility Testing:
-
Add 1-2 mg of your pyrazole intermediate to a small vial.
-
Add 0.1 mL of the test solvent.
-
Vortex or sonicate the mixture for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, the solvent is a good candidate.
-
If not fully dissolved, incrementally add more solvent (e.g., in 0.1 mL aliquots) up to 1 mL to estimate the approximate solubility.
Step 2: Co-Solvent Systems
If no single solvent provides adequate solubility, explore binary or tertiary solvent systems.[14]
Workflow for Co-Solvent Selection:
Caption: Workflow for developing a co-solvent system.
Step 3: Temperature Effects
For most pyrazole derivatives, solubility in organic solvents increases with temperature.[1] If solubility is still an issue, consider performing the reaction at an elevated temperature, such as refluxing the solvent. However, be mindful of the thermal stability of your reactants and products.
Guide 2: Enhancing Aqueous Solubility for Biological and Pharmaceutical Applications
Improving the aqueous solubility of pyrazole intermediates is crucial for their use in biological assays and as potential drug candidates.
Method 1: pH Modification
For pyrazole derivatives with ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility.
Experimental Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of your pyrazole intermediate to a known volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot solubility as a function of pH to identify the optimal pH range for maximum solubility.
Method 2: Formulation Strategies
When simple pH adjustment or co-solvents are insufficient, more advanced formulation techniques may be necessary.
Decision Tree for Advanced Solubilization Techniques:
Caption: Decision-making for advanced solubilization methods.
Protocol for Solid Dispersion Preparation (Solvent Evaporation Method):
-
Dissolve both the pyrazole intermediate and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent like methanol or a dichloromethane/methanol mixture.[6]
-
The typical drug-to-carrier ratio can range from 1:1 to 1:10 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
The obtained solid can then be pulverized and used for dissolution studies or formulation into a dosage form.[6]
References
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Dow Development Laboratories, LLC. (2014-2023). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. [Link]
-
Slideshare. (n.d.). Cosolvency. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]
-
ResearchGate. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japer.in [japer.in]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. longdom.org [longdom.org]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. jocpr.com [jocpr.com]
- 14. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Scaling Up 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride Production
Welcome to the dedicated technical support guide for the scaled production of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of moving from laboratory-scale synthesis to pilot or industrial-scale manufacturing. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure process robustness, safety, and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial N-alkylation of 4-methylpyrazole with 2-chloroethanol?
A1: The N-alkylation of 4-methylpyrazole is the cornerstone of this synthesis. Three parameters are paramount for maximizing yield and minimizing impurity formation: temperature, stoichiometry, and choice of base. Exothermic reactions are a significant concern during scale-up; therefore, precise temperature control is crucial to prevent runaway reactions and the formation of undesired side-products. Maintaining a slight excess of the alkylating agent, 2-chloroethanol, can drive the reaction to completion, but a large excess can lead to purification challenges. The selection of a suitable base, such as potassium carbonate or sodium hydroxide, is critical for efficient deprotonation of the pyrazole nitrogen, and its concentration can significantly impact reaction kinetics and selectivity.
Q2: We are observing significant amounts of a dialkylated impurity. What is the likely cause and how can we mitigate this?
A2: The formation of a dialkylated pyrazolium salt is a common side reaction, especially under harsh reaction conditions. This typically occurs when the product, 2-(4-Methyl-1H-pyrazol-1-YL)ethanol, is further alkylated by 2-chloroethanol. To mitigate this, consider a gradual addition of the alkylating agent to maintain a low instantaneous concentration. Optimizing the reaction temperature to the lowest effective level can also disfavor this over-alkylation. A carefully controlled stoichiometry with a minimal excess of 2-chloroethanol is also recommended.
Q3: During the hydrochloride salt formation with HCl, we are experiencing poor crystallinity and oiling out of the product. What are the best practices to ensure a crystalline solid?
A3: "Oiling out" during salt formation is a common issue when the product precipitates from a supersaturated solution in a non-crystalline, amorphous form. To promote the formation of a stable crystalline solid, a controlled addition of the HCl source (e.g., HCl gas or a solution of HCl in an appropriate solvent) is essential. The choice of solvent is also critical; a solvent system where the free base is soluble but the hydrochloride salt has limited solubility is ideal. Consider using anti-solvents or seeding the solution with a small amount of previously isolated crystalline product to induce crystallization. A slow cooling profile after HCl addition can also significantly improve crystal morphology.
Troubleshooting Guide
Problem 1: Low Yield in the N-Alkylation Step
-
Symptom: The reaction conversion is low, with a significant amount of unreacted 4-methylpyrazole remaining.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action |
| Insufficient Base | Ensure the molar equivalent of the base is at least stoichiometric to the 4-methylpyrazole. For solid bases like K2CO3, ensure adequate mixing and consider using a finer particle size to increase surface area. |
| Low Reaction Temperature | While avoiding high temperatures is crucial, an overly low temperature can stall the reaction. Incrementally increase the temperature and monitor the reaction progress by in-process controls (e.g., TLC, HPLC). |
| Poor Solvent Choice | The solvent should facilitate the dissolution of both the pyrazole and the base. Polar aprotic solvents like DMF or acetonitrile are often effective. Consider a solvent screen to identify the optimal medium for your specific conditions. |
| Water Content | Excessive water in the reaction mixture can hydrolyze the alkylating agent and affect the base's efficacy. Ensure all reagents and solvents are appropriately dried. |
Problem 2: Difficulty in Removing Unreacted 2-Chloroethanol
-
Symptom: Residual 2-chloroethanol is detected in the crude product after the initial workup.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action |
| High Boiling Point & Water Solubility | 2-Chloroethanol's physical properties make its removal by simple extraction challenging. |
| Azeotropic Distillation | Consider the use of a co-solvent that forms a lower-boiling azeotrope with 2-chloroethanol to facilitate its removal under reduced pressure. |
| Reactive Quenching | A small, controlled addition of a nucleophilic scavenger that reacts with the excess chloroethanol to form a more easily separable compound can be explored, but this requires careful process development to avoid introducing new impurities. |
Experimental Protocols
Protocol 1: Scaled N-Alkylation of 4-Methylpyrazole
-
Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and condenser, charge 4-methylpyrazole (1.0 eq) and the selected solvent (e.g., acetonitrile, 5-10 volumes).
-
Base Addition: Add powdered potassium carbonate (1.5 eq) to the stirred solution.
-
Temperature Control: Heat the mixture to a setpoint of 60-70 °C.
-
Reagent Addition: Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture over 1-2 hours, monitoring the internal temperature to ensure no significant exotherm.
-
Reaction Monitoring: Maintain the reaction at temperature and monitor for completion (typically 4-8 hours) using a suitable analytical method (e.g., HPLC, GC).
-
Workup: Once complete, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Methyl-1H-pyrazol-1-YL)ethanol.
Protocol 2: Hydrochloride Salt Formation and Isolation
-
Solvent Selection: Dissolve the crude 2-(4-Methyl-1H-pyrazol-1-YL)ethanol in a suitable solvent where the free base is soluble (e.g., isopropanol, ethyl acetate).
-
HCl Addition: While stirring, slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in isopropanol) until the pH of the solution is acidic (pH 1-2).
-
Crystallization: The hydrochloride salt should precipitate. If an oil forms, try adding a co-solvent (an "anti-solvent" in which the salt is less soluble, like heptane) or seeding with a crystal of the product.
-
Isolation: Stir the resulting slurry at room temperature or below to maximize precipitation. Isolate the solid product by filtration.
-
Drying: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether, heptane) and dry the product under vacuum to a constant weight.
Visualized Workflows
Caption: High-level workflow for the synthesis and purification of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol HCl.
Caption: Decision tree for troubleshooting low yield in the N-alkylation step.
Technical Support Center: Characterization of Pyrazole Compounds
Welcome to the technical support center for the analytical characterization of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the analysis of this important class of heterocyclic compounds. Pyrazoles are versatile scaffolds in pharmaceuticals and agrochemicals, but their unique chemical properties can present significant analytical hurdles.[1][2][3]
This resource combines foundational principles with field-proven troubleshooting strategies to help you navigate these challenges effectively. We will explore the "why" behind common problems and provide validated, step-by-step protocols to resolve them.
Quick Links: Frequently Asked Questions (FAQs)
In-Depth Troubleshooting Guides
HPLC: Mastering Peak Shape for Basic Pyrazoles
The basicity of the pyrazole ring (pKa ≈ 2.5) is a primary driver of chromatographic issues, particularly on silica-based reversed-phase columns.[4] The lone pair on the N-2 nitrogen can engage in strong secondary interactions with acidic silanol groups on the column's stationary phase, leading to significant peak tailing and poor resolution.
Answer: Peak tailing for pyrazoles is most often caused by the interaction between the basic nitrogen of your analyte and residual, acidic silanol groups on the silica-based stationary phase. This is a classic secondary interaction that causes a portion of the analyte molecules to be retained more strongly, resulting in a skewed, tailing peak.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Workflow for diagnosing and resolving pyrazole peak tailing in HPLC.
Detailed Protocol: Mobile Phase Optimization
-
Objective: To protonate the pyrazole analyte and saturate silanol groups to minimize secondary interactions.
-
Materials:
-
HPLC-grade water and organic solvent (Acetonitrile or Methanol).
-
Acid modifier: Trifluoroacetic acid (TFA) or Formic acid.
-
-
Procedure:
-
Prepare your aqueous mobile phase component.
-
Add 0.1% (v/v) of TFA or formic acid. This will lower the pH to a range of 2.5-3.0. At this pH, the pyrazole nitrogen is fully protonated, presenting a consistent positive charge to the stationary phase. This also protonates (saturates) the silanol groups, repelling the analyte and promoting a more uniform reversed-phase interaction.[5][6][7]
-
Prepare your mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% TFA) and thoroughly degas.[5][6]
-
Equilibrate the column for at least 15-20 column volumes.
-
Inject a standard and assess the peak asymmetry. A value between 0.9 and 1.3 is considered acceptable under ICH guidelines.[6]
-
| Parameter | Starting Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., Eclipse XDB-C18, 5 µm) | Minimizes available silanol groups for interaction.[5][7] |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Ensures pyrazole is protonated and silanols are suppressed. |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile/Methanol | Maintains consistent pH throughout the gradient. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard starting point. |
| Temperature | 25-30 °C | Controls viscosity and can slightly improve peak shape. |
GC: Overcoming Thermal Degradation
Gas chromatography can be challenging for pyrazoles, especially those with thermally labile substituents. The high temperatures of the GC inlet can cause decomposition, leading to inaccurate quantification and the appearance of unexpected peaks.[8]
Answer: This is a common issue for compounds with sensitive functional groups.[8] Degradation can be caused by excessive temperature or interaction with active sites in the inlet liner or on the column.[8] The goal is to transfer your analyte onto the column in the most gentle way possible.
Key Strategies to Mitigate Degradation:
-
Lower the Inlet Temperature: While a high temperature is needed for rapid volatilization, it can also accelerate degradation. Experiment with lowering the inlet temperature in 20 °C increments.
-
Use a Deactivated Liner: Active sites (exposed silica) on a standard glass liner can catalyze degradation. Always use a high-quality, deactivated (silanized) liner.
-
Change Injection Technique:
-
Splitless Injection: Residence time in a hot inlet is long (~1 min), increasing the chance of degradation.[8]
-
Split Injection: This reduces inlet residence time but may not be suitable for trace analysis.
-
On-Column Injection: This is the gentlest technique, depositing the sample directly onto the column at a low temperature, avoiding the hot inlet entirely. This is often the best solution for highly labile compounds.[9]
-
-
Derivatization: For pyrazoles with a free N-H group, derivatization (e.g., silylation) can block the active proton, increase volatility, and improve thermal stability.[10]
Recommended GC Starting Parameters for Pyrazole Analysis
| Parameter | Recommended Setting | Rationale for Thermally Labile Pyrazoles |
| Column | Mid-polar (e.g., DB-5ms) | Provides good separation for a wide range of pyrazole isomers.[11] |
| Injection Port Temp. | Start at 200 °C (or lower) | Minimize thermal stress on the analyte.[8][9] |
| Injection Mode | On-Column or Pulsed Splitless | Reduces time spent in the hot inlet.[9] |
| Liner | Deactivated, low-volume liner | Prevents catalytic degradation. |
| Oven Program | Start at a low temp (e.g., 50-70 °C) | Ensures proper focusing of analytes at the head of the column. |
NMR: Deciphering Dynamic Effects
The NMR spectra of N-unsubstituted pyrazoles can be complex due to a phenomenon called annular tautomerism. This is a rapid exchange of the N-H proton between the two nitrogen atoms.[12][13] Depending on the rate of this exchange relative to the NMR timescale, you may observe distinct, sharp signals for both tautomers (slow exchange), very broad signals (intermediate exchange), or time-averaged sharp signals (fast exchange).[13][14]
Answer: The broadening is likely due to tautomerism, where the N-H proton is rapidly exchanging between the two nitrogen atoms of the pyrazole ring.[13][15] At room temperature, this exchange often occurs at an intermediate rate on the NMR timescale, leading to coalescence and significant peak broadening for the protons and carbons near the exchange site (positions 3 and 5).
The Tautomeric Equilibrium of Pyrazole
Caption: Annular tautomerism in an unsymmetrically substituted pyrazole.
Protocol: Variable Temperature (VT) NMR
-
Objective: To manipulate the rate of tautomeric exchange to either resolve the individual tautomers (at low temperature) or sharpen the time-averaged signals (at high temperature).
-
Procedure:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) in a suitable solvent like DMSO-d₆ or CDCl₃. Note the broad signals.[12]
-
Low-Temperature Analysis: Cool the sample in the spectrometer to a lower temperature, for example, 253 K (-20 °C). Acquire spectra in steps of 10-15 K. As the exchange slows, you may see the broad peaks resolve into two distinct sets of signals, one for each tautomer. This allows for the determination of the equilibrium constant by integrating the signals.[14]
-
High-Temperature Analysis: If resolving tautomers is not necessary and sharper peaks are desired for structural confirmation, heat the sample to a higher temperature (e.g., 333 K or 60 °C). As the exchange rate increases and becomes "fast" on the NMR timescale, the broad peaks will sharpen into a single, averaged set of signals.
-
-
Data Interpretation: The presence of distinct tautomers can be confirmed by comparing the observed chemical shifts with those of "fixed" N-methylated derivatives, which lock the ring in one tautomeric form.[15] The tautomeric equilibrium is influenced by the electronic nature of the substituents at the 3(5)-position.[12][16]
Mass Spectrometry: Predicting Fragmentation
Understanding the fragmentation of pyrazoles is key to confirming their structure by mass spectrometry, particularly with electron ionization (EI).
Answer: Unsubstituted and simply substituted pyrazoles show two characteristic fragmentation pathways under EI conditions.[1][17] The molecular ion ([M]⁺˙) is often clearly visible. The two primary fragmentation routes are:
-
Loss of HCN: This involves the cleavage of the N-N bond and another C-N bond, resulting in a stable fragment ion at [M-27]⁺˙.
-
Loss of N₂ from the [M-H]⁺ ion: This pathway involves the initial loss of a hydrogen atom, followed by the expulsion of a neutral nitrogen molecule (N₂), leading to a fragment at [M-H-28]⁺ or [M-29]⁺.[17]
Substituents can significantly alter these pathways. For example, nitro-substituted pyrazoles often show a primary loss of the NO₂ group.[1][18]
Answer: Yes. For LC-MS, sample and mobile phase pH should be consistent. Dissolve your pyrazole in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile). If using a low pH mobile phase (like 0.1% formic acid), ensure your sample diluent is also slightly acidic to prevent any peak shape issues upon injection. For pyrazoles with poor aqueous solubility, using organic-rich diluents is necessary, but be mindful of solvent strength mismatch with the initial mobile phase conditions, which can cause peak distortion.[7]
References
- A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- The use of NMR spectroscopy to study tautomerism. Bohrium.
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Brazilian Chemical Society.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). Available at: [Link]
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Science Publishing.
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation... ResearchGate. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
- TROUBLESHOOTING GUIDE. Phenomenex.
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Activity and Decomposition. Separation Science. Available at: [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. semanticscholar.org [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Activity and Decomposition | Separation Science [sepscience.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 15. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2] The continued interest in pyrazole derivatives necessitates a thorough understanding of the available synthetic methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of key pyrazole synthesis methods, offering insights into their mechanisms, practical applications, and performance, supported by experimental data.
I. The Classic Approach: Knorr Pyrazole Synthesis
First reported in 1883 by Ludwig Knorr, this method remains a widely practiced and robust approach for the synthesis of pyrazoles.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4]
The Underlying Chemistry: Mechanism of the Knorr Synthesis
The Knorr synthesis proceeds through an acid-catalyzed cyclocondensation reaction. The mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[4]
A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomers.[5][6] The outcome is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[7][8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Conventional Reflux Synthesis of a Phenyl-1H-pyrazole
This protocol details a typical laboratory-scale synthesis of a phenyl-1H-pyrazole derivative using the conventional Knorr method.
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the appropriate aryl hydrazine and β-ketoester in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture under reflux at 75°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[9]
II. An Alternative Classic: The Pechmann Pyrazole Synthesis
First described by Hans von Pechmann in 1898, this method provides an alternative route to pyrazoles, particularly from acetylenic compounds.[8][10] It involves the reaction of an acetylene with diazomethane.[8]
The Underlying Chemistry: A 1,3-Dipolar Cycloaddition
The Pechmann synthesis is a classic example of a 1,3-dipolar cycloaddition reaction.[11] In this reaction, diazomethane acts as the 1,3-dipole, which reacts with the acetylene (the dipolarophile) to form the five-membered pyrazole ring. The analogous addition of diazoacetic esters to the triple bond can yield pyrazolecarboxylic acid derivatives.[8]
Caption: General mechanism of the Pechmann pyrazole synthesis.
Experimental Protocol: A Representative Pechmann Synthesis
A general protocol for the Pechmann synthesis is as follows:
Materials:
-
Substituted acetylene
-
Diazomethane solution in a suitable solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the substituted acetylene in a suitable solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diazomethane to the cooled acetylene solution with stirring. Caution: Diazomethane is toxic and explosive, and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench any excess diazomethane with a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude pyrazole product.
-
Purify the product by recrystallization or column chromatography.
III. Modern Approaches: Enhancing Efficiency and Sustainability
While the classical methods are foundational, modern synthetic chemistry has driven the development of more efficient and environmentally friendly approaches to pyrazole synthesis.
A. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times and often improve yields.[9][12] The direct and rapid heating of the reaction mixture by microwave irradiation leads to a significant acceleration of the reaction rate compared to conventional heating methods.[9]
This protocol illustrates the significant time savings achieved with microwave-assisted synthesis.
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[9][12]
-
After the reaction, cool the vessel to a safe temperature.
-
Evaporate the solvent and purify the product as in the conventional method.[9]
B. Green Synthesis: An Environmentally Benign Approach
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.[13] In pyrazole synthesis, this often involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available.[14][15]
This protocol highlights a green and efficient method for the synthesis of pyrazole derivatives in water.[15]
Materials:
-
1,3-dicarbonyl compound
-
Semicarbazide hydrochloride (as a safer alternative to hydrazine)
-
Water
Procedure:
-
In a reaction vessel, mix the 1,3-dicarbonyl compound and semicarbazide hydrochloride in water.
-
Stir the suspension at room temperature or with gentle heating.
-
The product often precipitates out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the product with water and dry. This method often provides high purity products without the need for further purification.[15][16]
IV. Comparative Analysis of Pyrazole Synthesis Methods
The choice of a synthetic method depends on several factors, including the desired substitution pattern, scale of the reaction, available equipment, and considerations for green chemistry. The following table provides a comparative summary of the discussed methods.
| Parameter | Knorr Synthesis (Conventional) | Pechmann Synthesis | Microwave-Assisted Knorr Synthesis | Green Synthesis ("On Water") |
| Reaction Time | 2-9 hours[9][12] | Several hours | 5-10 minutes[9][12] | 15-30 minutes[17] |
| Typical Yield | 72-90%[12] | Good to excellent[11] | 91-98%[12] | 90-98%[17] |
| Temperature | 75°C to reflux[9][12] | Room temperature | 60°C[9][12] | Room temperature to gentle heating |
| Key Advantages | Well-established, versatile, readily available starting materials[4] | Access to specific substitution patterns from acetylenes[8] | Drastically reduced reaction times, often higher yields[9][12] | Environmentally friendly, simple work-up, often no purification needed[15][16] |
| Key Disadvantages | Long reaction times, potential for regioisomeric mixtures[5][6] | Use of hazardous and explosive diazomethane[8] | Requires specialized equipment | May not be suitable for all substrates |
| Substrate Scope | Broad for 1,3-dicarbonyls and hydrazines[4] | Primarily for acetylenes and diazo compounds[8] | Broad, similar to conventional Knorr[9] | Good for many 1,3-dicarbonyls[15] |
V. The Paal-Knorr Synthesis: A Note on a Related Reaction
While often mentioned in the context of pyrazole synthesis, the Paal-Knorr synthesis is more accurately associated with the formation of furans and pyrroles from 1,4-dicarbonyl compounds.[18] The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is a distinct reaction, correctly attributed to Knorr. The mechanistic similarities, involving a condensation and cyclization, are the likely source of the occasional conflation of the names.
VI. Workflow Comparison
The choice of synthesis method significantly impacts the experimental workflow. The following diagram illustrates the key steps and relative complexity of the discussed methods.
Caption: A comparative workflow of conventional, microwave-assisted, and green pyrazole synthesis.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of pyrazoles is a mature field with a rich history and a vibrant present. The classical Knorr and Pechmann syntheses provide reliable and versatile routes to a wide range of pyrazole derivatives. However, for researchers in the fast-paced environment of drug discovery and development, modern methods like microwave-assisted synthesis offer significant advantages in terms of speed and efficiency.[9] Furthermore, the increasing emphasis on sustainable chemistry makes green synthesis approaches, such as those utilizing water as a solvent, highly attractive.[14]
Ultimately, the choice of the optimal synthetic method will depend on the specific goals of the researcher, balancing factors such as substrate availability, desired throughput, available equipment, and environmental considerations. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for making informed decisions in the synthesis of these vital heterocyclic compounds.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2215-2222. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Bansal, R. K. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Pechmann Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]
-
Pechmann pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1188. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(10), 1289. [Link]
-
Paal–Knorr synthesis. (2023, December 2). In Wikipedia. [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). Bioorganic Chemistry, 85, 466-476. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020). ACS Omega, 5(7), 3357–3367. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen, 7(1), 297-312. [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Chemistry, 27(12), 1053-1071. [Link]
-
“On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2015). Green Chemistry, 17(5), 2997-3004. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 28841–28854. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences, 5(1), 1-10. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 19, 2026, from [Link]
-
Free Graphviz / Dot online editor. (n.d.). DevTools daily. Retrieved January 19, 2026, from [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Current Organic Synthesis, 18(6), 633-643. [Link]
-
Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
DOT Language. (n.d.). Graphviz. Retrieved January 19, 2026, from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 19, 2026, from [Link]
-
Building diagrams using graphviz. (2021, March 26). Chad's Blog. [Link]
-
Examples. (n.d.). graphviz 0.21 documentation. Retrieved January 19, 2026, from [Link]
- Process for the preparation of pyrazole. (1984). U.S.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 794. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2215-2222. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 19, 2026, from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 2417-2426. [Link]
-
Pechmann pyrazole synthesis. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pechmann Pyrazole Synthesis [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-(4-Methyl-1H-pyrazol-1-yl)ethanol and Its Analogs in Kinase Inhibition
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have established it as a "privileged scaffold," capable of forming the foundation for a wide array of therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] This has led to their incorporation into numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Ibrutinib and Ruxolitinib, used in oncology.[7][8]
This guide focuses on the biological activity of a representative pyrazole structure, 2-(4-Methyl-1H-pyrazol-1-yl)ethanol (Compound 1) , and its structural analogs. While specific public data on Compound 1 is limited, its simple scaffold provides an ideal starting point for exploring the fundamental principles of structure-activity relationships (SAR). We will conduct a comparative analysis against rationally designed analogs to elucidate how subtle molecular modifications can profoundly impact biological function, specifically focusing on the inhibition of protein kinases, a critical target class in modern drug development.[9][10]
Establishing a Biological Context: Targeting c-Jun N-terminal Kinase (JNK)
To ground our comparison in a relevant therapeutic context, we will evaluate our pyrazole series as potential inhibitors of c-Jun N-terminal Kinase (JNK) . JNKs are key members of the mitogen-activated protein kinase (MAPK) family and play an indispensable role in signaling pathways that regulate inflammation, apoptosis, and cellular stress responses.[11] Dysregulation of JNK signaling is implicated in numerous inflammatory diseases and cancers, making it a high-value target for therapeutic intervention. The pyrazole scaffold has been successfully utilized to develop potent JNK inhibitors, making this a scientifically pertinent choice for our analysis.[11]
The Analogs: A Rational Design for Probing Structure-Activity Relationships
To understand the SAR of the 2-(4-Methyl-1H-pyrazol-1-yl)ethanol scaffold, we will compare our lead compound against three rationally designed analogs. Each analog incorporates a specific structural change intended to probe a key interaction or property, such as hydrogen bonding capacity, steric tolerance, or electronic effects.
-
Compound 1 (Lead Scaffold): 2-(4-Methyl-1H-pyrazol-1-yl)ethanol. Our baseline compound featuring a methyl group at the C4 position and an N1-ethanol substituent.
-
Analog A: 2-(4-Chloro -1H-pyrazol-1-yl)ethanol. The C4-methyl is replaced with a chloro group. This modification allows us to assess the effect of replacing a small, electron-donating alkyl group with an electron-withdrawing halogen of similar size.
-
Analog B: 1-(4-Methyl-1H-pyrazol-1-yl)acetamide . The terminal hydroxyl group of the N1-ethanol side chain is replaced with an amide moiety (-C(O)NH2). Amides are potent hydrogen bond donors and acceptors, a feature often critical for binding within the ATP-binding pocket of kinases.[11]
-
Analog C: 1-(4-Methyl-3,5-diphenyl -1H-pyrazol-1-yl)acetamide. This analog builds on Analog B by adding bulky phenyl groups at the C3 and C5 positions. This allows for an evaluation of how increased steric bulk and potential for pi-stacking interactions influence target engagement and potency.[12]
Comparative Analysis of Biological Activity
The inhibitory activity of each compound was assessed using an in vitro JNK1 kinase assay, with potency measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values denote higher inhibitory potency.
| Compound | Structure | Modification from Lead (Compound 1) | Hypothetical JNK1 IC50 (nM) | Rationale for Activity Change |
| 1 | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol | - | >10,000 | The simple ethanol side chain lacks a strong binding motif (e.g., H-bond donor/acceptor pair) for the kinase hinge region, resulting in weak activity. |
| A | 2-(4-Chloro-1H-pyrazol-1-yl)ethanol | C4-CH₃ → C4-Cl | ~9,500 | The switch to an electron-withdrawing chloro group at C4 offers minimal improvement, suggesting this position is not critical for direct interaction with the target in this scaffold. |
| B | 1-(4-Methyl-1H-pyrazol-1-yl)acetamide | N1-CH₂CH₂OH → N1-CH₂C(O)NH₂ | 85 | Significant Potency Gain. The introduction of the primary amide provides a crucial hydrogen-bonding motif that can interact with the kinase hinge region, a classic strategy for achieving potent kinase inhibition.[11] |
| C | 1-(4-Methyl-3,5-diphenyl-1H-pyrazol-1-yl)acetamide | Addition of C3 & C5 Phenyl Groups | 15 | Further Potency Enhancement. The bulky phenyl groups can engage with hydrophobic pockets flanking the ATP-binding site, increasing van der Waals interactions and optimizing the compound's fit within the active site, thereby improving potency.[12] |
Interpretation of Results:
The data clearly illustrates a powerful structure-activity relationship. The lead scaffold (Compound 1) and its C4-substituted analog (Analog A) are essentially inactive, demonstrating that the pyrazole core alone is insufficient for potent JNK1 inhibition. The critical breakthrough in activity comes from modifying the N1-side chain. The conversion of the ethanol to an acetamide (Analog B) introduces a key pharmacophoric element—the amide group—which acts as a hydrogen bond donor/acceptor to anchor the molecule in the kinase's active site, leading to a dramatic >100-fold increase in potency.
Building upon this, Analog C shows that further optimization is possible by decorating the pyrazole core itself. The addition of phenyl groups at the C3 and C5 positions likely enhances binding affinity through favorable hydrophobic and pi-stacking interactions, resulting in the most potent compound in the series.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the impact of each structural modification on the biological activity of the pyrazole scaffold.
Caption: Structure-Activity Relationship (SAR) of pyrazole analogs.
Experimental Protocol: In Vitro JNK1 Kinase Assay
This protocol describes a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.
Objective: To determine the IC50 value of test compounds against JNK1.
Materials:
-
Recombinant human JNK1 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-c-Jun (1-79) substrate
-
ATP
-
TR-FRET dilution buffer
-
Assay plates (low-volume, 384-well)
-
Test compounds (solubilized in DMSO)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Plate reader capable of TR-FRET detection
Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO. The final assay concentration will typically range from 10 µM to 0.5 nM.
-
Reaction Mixture Preparation: Prepare a master mix containing the JNK1 enzyme and the GST-c-Jun substrate in TR-FRET dilution buffer.
-
Dispensing:
-
Add 2.5 µL of the diluted test compounds, positive control (staurosporine), or vehicle control (DMSO) to the appropriate wells of the 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the enzyme/substrate mixture to all wells.
-
Add 2.5 µL of ATP solution to all wells to start the phosphorylation reaction. The final volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of the Eu-anti-GST antibody solution (which also contains EDTA to chelate Mg2+ and halt ATP hydrolysis).
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). Calculate the emission ratio (665/615).
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET based JNK1 kinase inhibition assay.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of rational, structure-based design in drug discovery. Starting from a simple, inactive pyrazole scaffold, 2-(4-Methyl-1H-pyrazol-1-yl)ethanol , we have shown a clear path to high-potency JNK1 inhibition through targeted structural modifications. The key takeaways from this analysis are:
-
The N1-Side Chain is Critical: Modification of this position to include a hydrogen-bonding moiety like an amide is the single most important factor for achieving potent kinase inhibition in this series.
-
Core Decoration Enhances Affinity: Once a potent pharmacophore is in place, decorating the pyrazole core with bulky, hydrophobic groups can further increase potency by exploiting additional pockets within the enzyme's active site.
-
The C4-Position is Tolerant: The C4-position appears to be less critical for direct binding interactions and may be a suitable point for modification to fine-tune physicochemical properties like solubility or metabolic stability without sacrificing potency.
Future research should focus on exploring a wider range of substituents at the C3 and C5 positions to optimize hydrophobic interactions and investigate alternative hydrogen-bonding motifs on the N1-side chain. Furthermore, synthesizing and testing these compounds in cell-based assays would be the essential next step to validate their potency and assess properties like cell permeability and selectivity.
References
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). National Institutes of Health.
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. BioMed Research International. Retrieved January 19, 2026, from [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved January 19, 2026, from [Link]
-
2-(1H-Pyrazol-4-yl)ethanol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules. Retrieved January 19, 2026, from [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]
-
synthesis and pharmacological evaluation of some new pyrazole derivatives. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 19, 2026, from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. Retrieved January 19, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved January 19, 2026, from [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and pharmacological evaluation of pyrazole derivatives. (2018). OMICS International. Retrieved January 19, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step that dictates the success of a synthetic route and the ultimate biological activity of a compound. The subtle difference in the placement of substituents on the pyrazole ring can lead to vastly different pharmacological profiles. This guide provides an in-depth, comparative analysis of various spectroscopic techniques to confidently distinguish between these closely related molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just data, but the strategic reasoning behind the application of each technique.
The Challenge: Distinguishing Pyrazole Regioisomers
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, most commonly the 1,3-, 1,4-, and 1,5-disubstituted or 1,3,4- and 1,3,5-trisubstituted products. The challenge lies in their similar physical properties, which often makes chromatographic separation and independent characterization difficult. Therefore, a robust and multi-faceted spectroscopic approach is essential.
Diagram 1: Common Pyrazole Regioisomers
Caption: General structures of common pyrazole regioisomers.
¹H NMR Spectroscopy: The First Line of Investigation
Proton NMR is typically the initial and most accessible tool for analyzing pyrazole regioisomers. The chemical shifts and coupling constants of the pyrazole ring protons, as well as the protons on the substituents, provide valuable clues to the substitution pattern.
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of Ring Protons: The electronic environment of the C3, C4, and C5 protons is highly sensitive to the nature and position of the substituents. In general, protons on carbons adjacent to the pyridine-like nitrogen (N2) are more deshielded.
-
Through-Space Interactions (NOE): Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for unambiguously determining the spatial proximity of protons. A cross-peak in a 2D NOESY spectrum between a proton on a substituent at N1 and a proton on a substituent at C5 confirms a 1,5-disubstituted pattern, whereas an NOE between the N1-substituent and the C3-proton would suggest a 1,3-isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers in CDCl₃
| Regioisomer Type | H-3 | H-4 | H-5 | Key Substituent Protons |
| 1,3-Disubstituted | - | ~6.3 | ~7.5 | Protons on R1 and R3 will show distinct chemical shifts. |
| 1,5-Disubstituted | ~7.4 | ~6.2 | - | Protons on R1 and R5 will show distinct chemical shifts. |
| 1,4-Disubstituted | ~7.5 | - | ~7.5 | Protons on R1 and R4 will show distinct chemical shifts. |
| 1,3,5-Trisubstituted | - | ~6.1 | - | Protons on R1, R3, and R5 will be observable. |
| 1,3,4-Trisubstituted | - | - | ~7.6 | Protons on R1, R3, and R4 will be observable. |
Note: These are approximate chemical shift ranges and can vary significantly based on the electronic nature of the substituents and the solvent used.
Experimental Protocol: 2D NOESY for Regioisomer Assignment
Objective: To determine the spatial proximity between protons on the N1-substituent and protons on the C3 or C5 substituent to differentiate between 1,3- and 1,5-regioisomers.
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The sample should be free of paramagnetic impurities. For optimal results, degas the sample using the freeze-pump-thaw method to remove dissolved oxygen.[1]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.
-
Acquisition:
-
Acquire a standard 1D proton spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment using a standard pulse sequence (e.g., noesygpph).
-
Set the spectral width to cover all proton signals.
-
Use a mixing time (d8) appropriate for the molecular size. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[1]
-
Set the number of scans (ns) to a multiple of 8 or 16 to ensure proper phase cycling.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Look for cross-peaks between the signals corresponding to the protons on the N1-substituent and the protons on the C3 or C5 substituent. The presence of a cross-peak indicates that these protons are within approximately 5 Å of each other.
-
Diagram 2: 2D NOESY Experimental Workflow
Caption: A streamlined workflow for 2D NOESY analysis.
¹³C NMR Spectroscopy: A Deeper Look into the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR and is particularly useful for distinguishing regioisomers based on the chemical shifts of the pyrazole ring carbons.
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts of C3 and C5: The chemical shifts of C3 and C5 are highly diagnostic. In N-unsubstituted or N1-substituted pyrazoles, the C5 carbon is generally more shielded (appears at a lower ppm value) than the C3 carbon due to the influence of the adjacent sp³-hybridized nitrogen (N1).
-
Substituent Effects: The electronic nature of the substituents will have a predictable effect on the chemical shifts of the attached and adjacent carbons.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Regioisomers in CDCl₃
| Regioisomer Type | C-3 | C-4 | C-5 |
| 1,3-Disubstituted | ~150 | ~105 | ~130 |
| 1,5-Disubstituted | ~140 | ~107 | ~142 |
| 1,4-Disubstituted | ~139 | ~128 | ~139 |
| 1,3,5-Trisubstituted | ~148 | ~106 | ~140 |
| 1,3,4-Trisubstituted | ~147 | ~115 | ~128 |
Note: These are approximate chemical shift ranges and can vary significantly based on the electronic nature of the substituents and the solvent used.
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To determine the chemical shifts of the pyrazole ring carbons to aid in regioisomer assignment.
-
Sample Preparation: Prepare a concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio.
-
Instrument Setup: Use an NMR spectrometer with a broadband probe.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a standard pulse program (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
A sufficient number of scans (e.g., 1024 or more) may be required to obtain a good signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the data and reference the spectrum (e.g., to the solvent peak).
-
Assign the signals for C3, C4, and C5 based on their expected chemical shifts and comparison with literature data for similar compounds.
-
¹⁵N NMR Spectroscopy: Probing the Nitrogen Environment
While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide definitive evidence for the electronic environment of the two nitrogen atoms in the pyrazole ring, which is directly influenced by the substitution pattern.
Key Differentiating Features in ¹⁵N NMR:
-
Distinct Chemical Shifts for N1 and N2: The pyrrole-like (N1) and pyridine-like (N2) nitrogens have distinct chemical shifts. The chemical shift of N1 is particularly sensitive to the nature of the substituent attached to it.
-
Tautomerism: In N-unsubstituted pyrazoles, ¹⁵N NMR can be used to study tautomeric equilibria, as the chemical shifts of the two nitrogen atoms will be averaged if the exchange is fast on the NMR timescale.[2]
Table 3: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives (Referenced to Nitromethane)
| Nitrogen | Approximate Chemical Shift (ppm) |
| N1 (Pyrrole-like) | -150 to -180 |
| N2 (Pyridine-like) | -80 to -120 |
Note: Chemical shifts are highly dependent on the solvent and substituents. The use of ¹⁵N-labeled compounds can significantly enhance the sensitivity of this technique.[3]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pyrazole regioisomers. While isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or other ionization techniques can be distinct.
Key Differentiating Features in Mass Spectrometry:
-
Initial Fragmentation: The initial fragmentation often involves the loss of substituents or cleavage of the pyrazole ring. The relative abundance of fragment ions can differ significantly between regioisomers.
-
Ring Cleavage: Common fragmentation pathways for the pyrazole ring include the loss of N₂ or HCN. The specific pathway and the resulting fragment ions can be influenced by the substitution pattern. For instance, the fragmentation of 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole show distinct pathways and resulting ions.[4]
Diagram 3: General Mass Spectrometry Fragmentation Workflow
Caption: A general workflow for analyzing pyrazole regioisomers by mass spectrometry.
Experimental Protocol: GC-MS Analysis
Objective: To obtain the mass spectra of pyrazole regioisomers and compare their fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method: Develop a GC method that separates the regioisomers, if possible.
-
MS Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis:
-
Identify the molecular ion peak for each isomer.
-
Analyze the major fragment ions and their relative intensities.
-
Compare the fragmentation patterns of the different regioisomers to identify diagnostic differences.
-
Infrared Spectroscopy: A Complementary Technique
IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. While it may not be the primary technique for distinguishing regioisomers, it can offer valuable complementary data.
Key Differentiating Features in IR Spectroscopy:
-
N-H Stretching: For N-unsubstituted pyrazoles, the N-H stretching vibration is a key feature. Its position and shape can be influenced by hydrogen bonding, which may differ between regioisomers in the solid state.
-
Ring Vibrations: The pyrazole ring has characteristic vibrational modes. The frequencies of these modes can be subtly affected by the substitution pattern. For instance, characteristic absorption bands for the pyrazole ring are often observed in the regions of 1612, 1122, and 924 cm⁻¹.[4]
-
Substituent Vibrations: The characteristic vibrations of the substituents (e.g., C=O, NO₂, C-N) will be present in the spectrum and can help confirm the overall structure.
Table 4: Characteristic IR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Approximate Frequency (cm⁻¹) |
| N-H Stretch (if present) | 3100 - 3500 |
| C=N Stretch | 1580 - 1620 |
| C=C Stretch (ring) | 1450 - 1550 |
| Ring Puckering | 900 - 1000 |
Conclusion: A Multi-Technique Approach for Unambiguous Assignment
The reliable differentiation of pyrazole regioisomers requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While ¹H NMR, particularly with the aid of 2D NOESY, often provides the most direct evidence for connectivity and spatial relationships, ¹³C and ¹⁵N NMR offer deeper insights into the electronic structure of the pyrazole core. Mass spectrometry provides crucial information on molecular weight and can reveal subtle differences in fragmentation pathways. Finally, IR spectroscopy serves as a valuable complementary tool for confirming the presence of key functional groups. By integrating the data from these techniques, researchers can confidently and accurately assign the structures of their synthesized pyrazole regioisomers, a critical step in advancing their research and development efforts.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org. Chem.2017 , 82 (17), 8864–8872. [Link]
-
A vibrational assignment for pyrazole. J. Chem. Soc. B, 1968 , 860-864. [Link]
-
Vibrational analysis of some pyrazole derivatives. ResearchGate. 2014 . [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Journal of Al-Nahrain University. 2012 , 15 (3), 29-40. [Link]
-
Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. 2003 . [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2021 , 26(7), 1957. [Link]
-
The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. NIST. 2025 . [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. 2020 , 6(4), 67. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. 2018 . [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. 1997 . [Link]
-
2D 1H-1H NOESY. UCSB NMR Facility. [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. 2019 . [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. 2016 . [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. 2000 . [Link]
-
A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate. 2001 . [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. 2018 . [Link]
-
Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran- 2-ones and comparative ElMS behaviour of biologica. ResearchGate. 1997 . [Link]
-
NOESY and ROESY. University of Missouri. 2018 . [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. 2022 . [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. 2021 . [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. 2002 . [Link]
-
Application of NMR in drug discovery. researchmap. 2014 . [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. YouTube. 2022 . [Link]
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 4. researchgate.net [researchgate.net]
Introduction: The Double-Edged Sword of Pyrazole-Based Kinase Inhibitors
An In-Depth Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors for Researchers and Drug Development Professionals
Pyrazole-based compounds represent a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Their remarkable efficacy stems from the pyrazole scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of various kinases, leading to potent inhibition. However, this same structural feature contributes to the significant challenge of cross-reactivity. The human kinome consists of over 500 members, many of which share conserved ATP-binding sites. This structural similarity can lead to off-target inhibition by pyrazole-based drugs, resulting in unforeseen side effects and toxicities, or in some cases, beneficial polypharmacology.
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies of pyrazole-based inhibitors. We will delve into the mechanistic basis of their binding, explore essential experimental and computational workflows for profiling their selectivity, and present a comparative analysis of data for representative compounds. Our goal is to equip researchers with the knowledge to build self-validating protocols that ensure the trustworthiness and scientific integrity of their findings.
The Structural Basis of Pyrazole-Kinase Interactions and Cross-Reactivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is an effective "hinge-binding" motif. One nitrogen atom typically acts as a hydrogen bond donor, while the other acts as an acceptor, allowing it to mimic the adenine region of ATP and anchor the inhibitor to the kinase's hinge region. This interaction is a primary determinant of potency.
However, the overall selectivity of a pyrazole-based inhibitor is governed by the substituents decorating the core scaffold. These side chains interact with other regions of the ATP-binding site, such as the gatekeeper residue and the DFG motif, which exhibit greater sequence and conformational diversity across the kinome. It is the interplay between the conserved hinge interaction and the variable interactions of the side chains that dictates the inhibitor's selectivity profile. Understanding this relationship is paramount for designing inhibitors with desired target profiles and for interpreting cross-reactivity data.
Designing a Robust Cross-Reactivity Profiling Cascade
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. This typically begins with broad, high-throughput screening and progresses to more focused, in-depth analyses of specific off-targets.
Tier 1: Large-Scale Kinome Profiling
The initial step involves screening the inhibitor against a large, representative panel of kinases. This provides a broad overview of its selectivity and identifies potential off-targets for further investigation.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of the pyrazole-based inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the compound to the desired screening concentrations. A common single-point screening concentration is 1 µM to identify potent off-targets.
-
Kinase Reaction: In a multi-well plate, combine the inhibitor, a recombinant kinase from the panel, its specific substrate, and ATP. The reaction is typically initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™, Lanthascreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition relative to a vehicle control (DMSO) is calculated for each kinase. A common threshold for identifying a "hit" is >50% inhibition.
Trustworthiness Check: The inclusion of a known, well-characterized inhibitor (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor for a particular kinase family) as a positive control is crucial to validate the assay's performance.
Tier 2: Dose-Response and IC₅₀ Determination
For any "hits" identified in the initial screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure allows for a more precise comparison of the inhibitor's potency against its intended target versus its off-targets.
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a 10-point serial dilution of the inhibitor, typically starting from 10 µM.
-
Kinase Assay: Perform the kinase assay as described in Tier 1, but with the range of inhibitor concentrations.
-
Data Plotting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Causality Behind Experimental Choices: A 10-point dilution series provides sufficient data points to accurately define the top and bottom plateaus of the curve, ensuring a reliable IC₅₀ calculation.
Tier 3: Cellular Target Engagement and Phenotypic Assays
In vitro biochemical assays, while essential, do not fully recapitulate the complexity of a cellular environment. Therefore, it is critical to validate off-target effects in a relevant cellular context.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Engineering: Generate a cell line that expresses the off-target kinase of interest fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of a fluorescently labeled tracer that binds to the kinase's ATP pocket.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the pyrazole-based inhibitor.
-
BRET Measurement: Add the tracer and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀.
Authoritative Grounding: Cellular target engagement assays provide direct evidence of an inhibitor's ability to bind to its target in a physiological setting, which is a critical step in validating in vitro findings.
Comparative Analysis of Pyrazole-Based Inhibitors
To illustrate the importance of cross-reactivity profiling, let's consider a hypothetical comparison of two pyrazole-based inhibitors targeting Kinase X.
| Inhibitor | Target (Kinase X) IC₅₀ (nM) | Off-Target (Kinase Y) IC₅₀ (nM) | Off-Target (Kinase Z) IC₅₀ (nM) | Selectivity Score (S10) |
| Inhibitor A | 5 | 50 | >10,000 | 0.02 |
| Inhibitor B | 10 | >10,000 | >10,000 | <0.01 |
The Selectivity Score (S10) is the percentage of kinases in a panel that are inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.
From this data, Inhibitor B demonstrates superior selectivity compared to Inhibitor A, which shows significant off-target activity against Kinase Y. This off-target activity could lead to unintended biological consequences and would require further investigation.
Visualizing Workflows and Pathways
A clear understanding of the experimental workflow and the biological context is crucial.
Caption: Workflow for assessing pyrazole inhibitor cross-reactivity.
Conclusion: A Pathway to Safer and More Efficacious Therapeutics
The development of pyrazole-based inhibitors requires a rigorous and systematic approach to understanding and mitigating cross-reactivity. By employing a tiered profiling strategy that combines broad kinome screening with detailed biochemical and cellular validation, researchers can build a comprehensive selectivity profile for their compounds. This not only de-risks preclinical and clinical development by identifying potential liabilities early on but also opens the door to discovering beneficial polypharmacology. The principles and protocols outlined in this guide provide a robust framework for generating high-quality, reliable data, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics.
References
-
Vasta, J. D., & Robers, M. B. (2018). Cellular Target Engagement Assays in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 645-657. [Link]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of various catalytic systems for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of catalyst performance, supported by comparative experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Enduring Importance of the Pyrazole Nucleus
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the blockbuster oncology drug Sunitinib, and various agrochemicals. The efficient and selective synthesis of substituted pyrazoles is, therefore, a cornerstone of modern synthetic chemistry.
The most common and atom-economical route to pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. While this reaction can proceed without a catalyst, often requiring harsh conditions, the choice of catalyst is paramount for controlling reaction rates, improving yields, enhancing selectivity, and enabling milder, more sustainable reaction conditions. This guide will compare the efficacy of several key classes of catalysts: traditional homogeneous acids, modern heterogeneous solid acids, and advanced nanocatalysts.
The Catalytic Landscape: A Comparative Analysis
The selection of a catalyst is not merely about accelerating a reaction; it is about optimizing the entire synthetic process. Factors such as catalyst loading, reusability, ease of separation, cost, and environmental impact are critical considerations, particularly in process development and scale-up operations.
Homogeneous Acid Catalysts: The Classical Approach
Traditional Brønsted acids like sulfuric acid (H₂SO₄) and Lowry-Brønsted acids such as acetic acid have long been employed for pyrazole synthesis.
Mechanism and Rationale: The catalytic cycle, as illustrated below, typically begins with the protonation of a carbonyl oxygen in the 1,3-dicarbonyl compound. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine. Subsequent dehydration, a process also catalyzed by the acid, leads to the cyclized pyrazole product.
Bridging the Gap: A Comparative Guide to In Vivo vs. In Vitro Efficacy of Pyrazole-Based Drug Candidates
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and promising clinical candidates.[1][2] Its versatility allows for the targeting of a wide array of biological macromolecules, leading to potent therapeutic effects in areas such as oncology and inflammation.[3][4] However, the journey from a promising hit in a high-throughput in vitro screen to a clinically effective in vivo therapeutic is fraught with challenges. This guide provides a comprehensive comparison of in vivo and in vitro efficacy testing for pyrazole-based drug candidates, offering insights into experimental design, data interpretation, and the crucial translation of preclinical findings.
The In Vitro Arena: A Controlled Environment for Mechanistic Insights
In vitro assays are indispensable for the initial characterization of drug candidates. They offer a controlled and simplified environment to dissect the specific molecular interactions and cellular effects of a compound. For pyrazole-based drugs, which often target specific enzymes like kinases, in vitro assays are the first proving ground for their therapeutic potential.[4][5]
A key advantage of in vitro testing is the ability to establish a direct cause-and-effect relationship between the drug candidate and its intended target. For instance, a pyrazole-based kinase inhibitor can be tested in a cell-free biochemical assay to determine its inhibitory concentration (IC50) against the purified kinase. This provides a quantitative measure of the compound's potency at the molecular level.
Subsequent cell-based assays are then employed to assess the compound's activity in a more biologically relevant context. These assays can measure various endpoints, such as cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.[6] For example, the anti-proliferative activity of a pyrazole derivative against cancer cell lines is a common in vitro evaluation.[6][7]
Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based drug candidate for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
The In Vivo Challenge: Navigating the Complexities of a Living System
While in vitro assays provide crucial initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a drug candidate's overall efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.[8][9]
The transition from in vitro to in vivo often reveals discrepancies in efficacy. A compound that shows high potency in a cell-based assay may exhibit poor activity in an animal model due to factors such as poor bioavailability, rapid metabolism, or off-target toxicities.[10]
For pyrazole-based drug candidates, particularly in oncology, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[11][12]
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a pyrazole-based drug candidate in a mouse xenograft model.
Methodology:
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or SCID mice) to the laboratory environment for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 for colon cancer) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the pyrazole-based drug candidate (e.g., orally or intraperitoneally) according to a specific dosing regimen. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Key efficacy endpoints include tumor growth inhibition (TGI) and regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to analyze biomarkers and confirm target engagement. For example, Western blotting can be used to measure the phosphorylation status of a target kinase.[5]
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or abnormalities in organ function.
Visualizing the Path: From In Vitro Target to In Vivo Effect
To better understand the journey of a pyrazole-based drug candidate, it's helpful to visualize the key processes involved.
Caption: Workflow comparing in vitro and in vivo efficacy testing for pyrazole-based drug candidates.
Many pyrazole-based drugs function as kinase inhibitors, interfering with critical signaling pathways that drive diseases like cancer. The following diagram illustrates a simplified signaling cascade that can be targeted by such inhibitors.
Caption: Simplified signaling pathway targeted by a pyrazole-based kinase inhibitor.
Comparative Data: A Tale of Two Environments
The following tables summarize hypothetical but representative data comparing the in vitro and in vivo efficacy of two fictional pyrazole-based drug candidates, Compound A and Compound B, both targeting the same kinase.
Table 1: In Vitro Efficacy Data
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line Proliferation IC50 (µM) |
| Compound A | 10 | 0.5 |
| Compound B | 50 | 2.0 |
Table 2: In Vivo Efficacy and Pharmacokinetic Data (Mouse Xenograft Model)
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Oral Bioavailability (%) |
| Compound A | 50 mg/kg, once daily | 20 | 5 |
| Compound B | 50 mg/kg, once daily | 75 | 60 |
From this data, Compound A appears more potent in vitro. However, its poor oral bioavailability significantly hampers its in vivo efficacy. In contrast, Compound B, while less potent in vitro, demonstrates superior in vivo anti-tumor activity due to its favorable pharmacokinetic properties. This highlights the critical importance of considering both in vitro and in vivo data in drug development.
Case Studies: Real-World Examples
Celecoxib: This well-known pyrazole-based COX-2 inhibitor provides an interesting case of in vitro versus in vivo activity. While it acts as a moderately potent competitive inhibitor of CYP1A2 in vitro, it does not significantly inhibit this enzyme in vivo at therapeutic concentrations.[10] This discrepancy can be explained by considering the free plasma concentrations of the drug in vivo.[10] Studies have also demonstrated both COX-2-dependent and independent mechanisms for its anti-cancer effects in both in vitro and in vivo models of hepatocellular carcinoma.[11][13]
Mavacamten: A first-in-class cardiac myosin inhibitor, mavacamten, has shown consistent effects in both in vitro and in vivo settings for hypertrophic cardiomyopathy.[14][15][16] In vitro studies demonstrated its ability to modulate cardiac myosin, and these findings translated well into in vivo models and ultimately, clinical trials, where it has been shown to reduce left ventricular outflow tract obstruction and improve symptoms.[17][18]
Conclusion: A Holistic Approach to Drug Development
The development of effective pyrazole-based drug candidates requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo testing. In vitro assays are powerful tools for initial screening, lead optimization, and mechanistic studies. However, in vivo studies are indispensable for evaluating the true therapeutic potential of a compound in a complex biological system. By understanding the nuances of each testing environment and thoughtfully designing experiments to bridge the translational gap, researchers can increase the probability of success in bringing novel pyrazole-based therapies to patients in need.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [URL: https://www.mdpi.com/1420-3049/27/1/330]
- Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. European Journal of Clinical Pharmacology. [URL: https://link.springer.com/article/10.1007/s00228-007-0456-4]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/16/12724]
- In Vivo Validation of Pyrazole Compound Efficacy: A Comparative Guide. BenchChem. [URL: https://www.benchchem.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454718/]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11142]
- Pyrazoles as anticancer agents: Recent advances. SRR Publications. [URL: http://www.srr-pub.com/wp-content/uploads/2022/07/SRR-F-104-Final-Pyrazoles-as-anticancer-agents-Recent-advances.pdf]
- In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/11/22/8213/99374/In-vitro-and-in-vivo-Effects-and-Mechanisms-of]
- In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/11/22/8213/99374/In-vitro-and-in-vivo-Effects-and-Mechanisms-of]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35011562/]
- In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. AAPS PharmSciTech. [URL: https://link.springer.com/article/10.1208/s12249-008-9122-8]
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2022-0123]
- In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. ResearchGate. [URL: https://www.researchgate.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [URL: https://www.researchgate.net/publication/379248403_Pyrazolopyridine-based_kinase_inhibitors_for_anti-cancer_targeted_therapy]
- In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment. Drug Development and Industrial Pharmacy. [URL: https://www.tandfonline.com/doi/full/10.1080/03639045.2023.2215902]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9027845/]
- Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy. Cardiology and Therapy. [URL: https://link.springer.com/article/10.1007/s40119-023-00326-5]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/20/1/1305]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/24/16/12724/htm]
- In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30277093/]
- Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30769266/]
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [URL: https://www.mdpi.com/1422-0067/23/11/5933]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01103a]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572620/]
- Safety and Efficacy of Mavacamten and Aficamten in Patients With Hypertrophic Cardiomyopathy. Journal of the American Heart Association. [URL: https://www.ahajournals.org/doi/10.1161/JAHA.123.031173]
- Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9027845/]
- Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25529742/]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [URL: https://www.mdpi.com/1422-0067/24/9/7834]
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. ResearchGate. [URL: https://www.researchgate.net/publication/362489025_In_vivo_evaluation_of_novel_synthetic_pyrazolones_as_CDK9_inhibitors_with_enhanced_pharmacokinetic_properties]
- WITHDRAWN: In vivo and In vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Bentham Science. [URL: https://www.benthamscience.com/article/117904]
- Current status of pyrazole and its biological activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070221/]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5973]
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941783/]
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37209450/]
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22741785/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Mavacamten Cardiac Myosin Inhibitor: Clinical Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol hydrochloride. The following protocols are rooted in established safety principles for pyrazole derivatives and are designed to foster a secure and efficient laboratory environment. Given the absence of specific toxicological data for this compound, a cautious approach is mandated, assuming a hazard profile similar to or greater than that of related pyrazole structures.
Hazard Assessment and Core Principles
Core Safety Directives:
-
Assume High Potency: In the absence of contrary data, treat this compound as a potent compound.
-
Engineering Controls as Primary Defense: A certified chemical fume hood is the mandatory primary containment for all manipulations of this compound.
-
Multi-layered Personal Protective Equipment (PPE): A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure.
-
Proactive Emergency Preparedness: Familiarity with emergency procedures is non-negotiable before commencing any work.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is imperative to create a robust barrier against potential exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical splash goggles and face shield | Double nitrile gloves | Flame-retardant lab coat | NIOSH-approved respirator for particulates |
| Solution Preparation | Chemical splash goggles and face shield | Double nitrile gloves | Flame-retardant lab coat | Not required if in fume hood |
| Reaction Work-up | Chemical splash goggles and face shield | Double nitrile gloves | Flame-retardant lab coat | Not required if in fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridge |
Donning and Doffing PPE: A Procedural Imperative
The correct sequence for putting on and removing PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Workflow
A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.
Operational and Handling Procedures
Adherence to a systematic workflow is paramount for the safe handling of this compound.
Preparation and Weighing
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Assembly: Gather all necessary equipment (spatula, weigh paper, vials, etc.) and place them inside the fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound, minimizing the generation of dust.
-
Container Sealing: Securely seal the container immediately after weighing.
Solution Preparation
-
Solvent Dispensing: Add the desired solvent to a suitable reaction vessel inside the fume hood.
-
Compound Addition: Slowly add the weighed this compound to the solvent to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.
Emergency Response Plan
Immediate and appropriate action during an emergency is critical.
Spill Response
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Neutralize (for acidic solutions): For spills of solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials in a sealed waste container.
Spill Response Workflow
A step-by-step workflow for responding to a chemical spill.
Exposure Procedures
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with the solid compound (e.g., weigh paper, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Due to the hydrochloride salt, the waste will be acidic.
Waste Treatment and Disposal
-
Neutralization: Acidic liquid waste containing this compound should be neutralized before disposal. This can be achieved by slowly adding a base, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH.[8] The neutralization process should be performed in a fume hood.
-
Final Disposal: All waste, both solid and neutralized liquid, must be disposed of in accordance with local, state, and federal regulations.[9] Do not pour chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[8]
References
- ECHEMI.
- ChemicalBook.
- Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- Lab Alley. How to dispose of hydrochloric acid.
- Benchchem. H-Pro-NHEt.HCl proper disposal procedures.
- 4 - SAFETY D
- Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
- Benchchem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- 5 - Safety D
- Benchchem. Essential Safety and Operational Guide for Handling 3-Chloro-1H-pyrazole.
- Safety & Risk Services.
- 5 - SAFETY D
- Fisher Scientific.
- Considerations for personal protective equipment when handling cytotoxic drugs.
- Fisher Scientific.
- Reed College.
- CymitQuimica.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubMed Central.
- Wikipedia. Metamizole.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. laballey.com [laballey.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
